molecular formula C15H20O2 B1672209 Isohelenin CAS No. 470-17-7

Isohelenin

Numéro de catalogue: B1672209
Numéro CAS: 470-17-7
Poids moléculaire: 232.32 g/mol
Clé InChI: CVUANYCQTOGILD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isoalantolactone (CAS 470-17-7) is a natural eudesmane-type sesquiterpene lactone isolated from various plants in the Asteraceae family, such as Inula helenium (Elecampane) and Artemisia afra . It serves as a key bioactive compound in several traditional medicines, including the Chinese herb TuMuXiang and Mongolian Roukou Wuwei pills . This compound is of significant interest in pharmacological research due to its multifaceted biological activities. In oncology research, Isoalantolactone demonstrates potent cytotoxic effects by inducing apoptosis through the intrinsic mitochondrial pathway and causing cell cycle arrest, particularly at the G2/M phase, as observed in studies on HeLa cells . Its anti-cancer mechanisms are also linked to the induction of reactive oxygen species (ROS) overproduction and the inhibition of constitutive NF-κB activation . In immunological and inflammation studies, Isoalantolactone exhibits robust anti-inflammatory properties by suppressing lipopolysaccharide (LPS)-induced production of inflammatory mediators like NO, TNF-α, IL-1β, and IL-6 . A key mechanism involves the inhibition of K63-linked polyubiquitination of TRAF6, leading to the suppression of downstream NF-κB, ERK, and Akt signaling pathways . This activity has shown therapeutic potential in models of acute lung injury . In microbiology research, Isoalantolactone displays a range of antimicrobial activities. It has direct antifungal effects against pathogens such as Candida albicans and Aspergillus niger . While its direct antibacterial activity against some strains like Staphylococcus aureus can be weak, it acts as a potent anti-virulence agent by suppressing the production of α-toxin . Furthermore, it synergizes with conventional antibiotics like penicillin G against methicillin-resistant S. aureus (MRSA) by inactivating β-lactamase, and it inhibits the MCR-1 enzyme, thereby restoring the efficacy of colistin against resistant Gram-negative bacteria . Its neuroprotective and antidepressant-like activities are also emerging areas of investigation . Researchers value Isoalantolactone as a versatile small molecule for probing pathways related to cell death, inflammation, and microbial pathogenicity.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUANYCQTOGILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874697
Record name NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-17-7
Record name NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 °C
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isohelenin mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Isohelenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plant species, including those from the Inula genus. As a member of this class of compounds, it has attracted scientific interest for its potential therapeutic properties. Extensive research has identified this compound as a potent modulator of key cellular signaling pathways involved in inflammation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its core targets, relevant quantitative data, and detailed experimental protocols for its study. The primary established mechanism of this compound is its targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the NF-κB signaling cascade. In the canonical pathway, inflammatory stimuli (like endotoxins) lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p50/p65 heterodimer, allowing it to translocate into the nucleus, bind to κB sites on DNA, and initiate the transcription of pro-inflammatory genes.

Research demonstrates that this compound intervenes in this pathway at a critical step. Studies in animal models of endotoxic shock have shown that this compound treatment inhibits the nuclear translocation of the NF-κB p65 subunit in lung tissue.[1] Crucially, this inhibition occurs without altering the upstream degradation of the IκBα inhibitor.[1] This specific mode of action suggests that this compound does not affect IKK activity but rather interferes directly with the process of the activated NF-κB complex moving from the cytoplasm into the nucleus. This targeted disruption effectively prevents NF-κB from activating its downstream gene targets, thereby mitigating the inflammatory cascade.

NF-kB Signaling Pathway Inhibition by this compound Mechanism of this compound on the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Endotoxin) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_active p50/p65 (Active NF-κB) NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation IkBa_p->NFkB_active Releases This compound This compound This compound->NFkB_active DNA κB DNA Sites NFkB_nucleus->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., NO metabolites) DNA->Genes Activates

Caption: this compound inhibits the nuclear translocation of the active p50/p65 NF-κB complex.

Other Potential Molecular Pathways

While the inhibition of NF-κB is the most clearly elucidated mechanism of action for this compound, other related pathways may be affected as downstream consequences. However, based on available literature, direct, potent effects on other primary signaling pathways such as STAT3 or the direct induction of apoptosis have not been well-documented for this compound itself, distinguishing it from other natural compounds with similar names like isoliensinine or isolinderalactone. The primary therapeutic potential described stems from its potent anti-inflammatory action via NF-κB suppression.

Quantitative Data Summary

Quantitative in vitro data, such as IC50 values for cytotoxicity, are not extensively reported for this compound in the reviewed literature. However, effective in vivo dosages have been established in preclinical models.

ParameterValueModel SystemEffect MeasuredReference
Effective Dose2 mg/kg (intraperitoneally)Male Wistar RatsProtection against endotoxic shock, reduction of plasma NO metabolites.[1]
SurvivalSignificantly improvedMiceSurvival following challenge with endotoxin.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: NF-κB p65 Nuclear Translocation Assay via Western Blot

This protocol details the procedure to determine the effect of this compound on the subcellular localization of the NF-κB p65 subunit following inflammatory stimulation.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells) in appropriate media to ~80% confluency.
  • Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours).
  • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL lipopolysaccharide (LPS) or 20 ng/mL TNF-α) for a predetermined optimal time (e.g., 30-60 minutes) to induce p65 translocation.[2][3]

2. Subcellular Fractionation:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.
  • Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., containing HEPES, KCl, MgCl2, DTT, and a protease inhibitor cocktail) and incubate on ice for 15 minutes.
  • Add a non-ionic detergent (e.g., NP-40) and vortex briefly to disrupt the plasma membrane.
  • Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
  • Wash the remaining nuclear pellet with lysis buffer.
  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., containing HEPES, NaCl, EDTA, and protease inhibitors) and incubate on ice with periodic vortexing for 30 minutes.
  • Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

3. Protein Quantification and Western Blot:

  • Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard method (e.g., BCA assay).
  • Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel and perform electrophoresis.[4]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.[5][6]
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[4]
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Analyze the band intensity. Use loading controls like β-actin or GAPDH for the cytoplasmic fraction and Lamin B1 or PCNA for the nuclear fraction to ensure proper fractionation and equal loading.[5]

A[label="1. Cell Culture\n& Treatment"]; B[label="2. Subcellular\nFractionation"]; C [label="3. Protein\nQuantification"]; D [label="4. SDS-PAGE\n& Membrane Transfer"]; E [label="5. Antibody\nIncubation"]; F [label="6. ECL Detection\n& Analysis"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for analyzing protein translocation from cytoplasm to nucleus.
Protocol 2: MTT Cytotoxicity Assay

This protocol provides a method for assessing the effect of this compound on cell viability and determining its cytotoxic potential.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control and wells with no cells as a background control.
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7]
  • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7][8]
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

4. Solubilization and Measurement:

  • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
  • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[7]
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

5. Data Analysis:

  • Subtract the average OD of the background control wells from all other readings.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:
  • % Viability = (OD of treated sample / OD of vehicle control) x 100.
  • Plot the % viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

A[label="1. Seed Cells\nin 96-well Plate"]; B[label="2. Treat with\nthis compound"]; C [label="3. Incubate\n(e.g., 24-72h)"]; D [label="4. Add MTT Reagent\n& Incubate (2-4h)"]; E [label="5. Solubilize\nFormazan (DMSO)"]; F [label="6. Measure Absorbance\n& Calculate Viability"];

A -> B -> C -> D -> E -> F; }

Caption: Standard procedure for determining cell viability using the MTT colorimetric assay.

Conclusion and Future Directions

This compound is a sesquiterpene lactone whose mechanism of action is characterized by the specific inhibition of NF-κB nuclear translocation. This action effectively blocks the transcription of pro-inflammatory genes without affecting the upstream degradation of IκBα, making it a targeted inhibitor of this critical inflammatory pathway. Its efficacy in preclinical models of endotoxic shock highlights its potential as a therapeutic agent for inflammatory conditions.

For drug development professionals, this compound represents an interesting lead compound. Future research should focus on several key areas:

  • Target Identification: Elucidating the precise molecular binding partner of this compound that is responsible for blocking the nuclear import machinery of NF-κB.

  • Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are needed to evaluate its drug-like properties and safety profile.

  • Structure-Activity Relationship (SAR): Synthetic modification of the this compound scaffold could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Expanded Indications: Investigating the efficacy of this compound in other NF-κB-driven diseases, such as autoimmune disorders and certain types of cancer, could broaden its therapeutic potential.

References

Isohelenin biological activity review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Isohelenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plants, notably from the Inula species. Structurally, it belongs to the eudesmanolide class of sesquiterpenoids. This class of compounds is known for a wide range of biological activities, and this compound, in particular, has garnered scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive review of the known biological activities of this compound, with a primary focus on its well-documented mechanism of action as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The guide includes available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of relevant signaling pathways and workflows.

Core Biological Activity: Anti-inflammatory Effects via NF-κB Inhibition

The most extensively characterized biological activity of this compound is its anti-inflammatory effect, which is mediated through the potent inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Mechanism of Action

In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.

Research indicates that this compound specifically interferes with this pathway by inhibiting the nuclear translocation of the active NF-κB complex.[1] Notably, studies have shown that this compound does not prevent the upstream degradation of the IκBα inhibitor, suggesting its mechanism is targeted at the nuclear import step of the p50/p65 dimer.[1] Some evidence from vendor information suggests this may occur through the inhibition of IKKβ, which would be an upstream event.[2] However, primary research robustly supports the inhibition of nuclear translocation as a key mechanism.[1]

G cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates p50_p65 p50/p65 IkBa_NFkB->p50_p65 IkBa_p P-IκBα IkBa_NFkB->IkBa_p nucleus_p50_p65 p50/p65 p50_p65->nucleus_p50_p65 Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB DNA Site nucleus_p50_p65->DNA Binds This compound This compound This compound->p50_p65 Inhibits Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) DNA->Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK

Figure 1. NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation: Anti-inflammatory and NF-κB Inhibitory Activity

Quantitative data for this compound's anti-inflammatory activity is primarily derived from in vitro and in vivo models of inflammation.

Assay Type System/Model Parameter Result Reference
NF-κB InhibitionIn vitro assay (unspecified)Concentration for complete inhibition~5 µMManufacturer Data[2]
Endotoxic ShockMale Wistar RatsEffective Dose2 mg/kg (intraperitoneal)[1]
Endotoxic ShockMale Wistar RatsEffect on NO MetabolitesSignificant reduction in plasma nitrate/nitrite[1]

Other Potential Biological Activities

While the anti-inflammatory action of this compound is well-established, other activities such as anticancer and pro-apoptotic effects are areas of ongoing research, typical for many sesquiterpene lactones.

Anticancer and Pro-Apoptotic Activity
Cell Line Cancer Type IC50 (µM)
To be determinedTo be determinedTo be determined
To be determinedTo be determinedTo be determined
To be determinedTo be determinedTo be determined
Note: This table is provided as a template. Specific IC50 values for this compound against cancer cell lines require further experimental investigation.
Effect on STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in inflammation and cancer. A review of the current literature did not yield direct evidence of this compound modulating the STAT3 signaling pathway. Its biological activities appear to be predominantly mediated through NF-κB inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the concentrations at which this compound may be cytotoxic, allowing for the selection of non-toxic doses for subsequent mechanistic assays.

Methodology:

  • Cell Seeding: Seed cancer or immune cells (e.g., RAW 264.7 macrophages) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting viability against the log of the this compound concentration.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2. Experimental workflow for the MTT cell viability assay.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL). Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Data Acquisition: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in this compound-treated cells to the stimulated control to determine the percentage of inhibition.

G cluster_workflow NF-κB Reporter Assay Workflow A Transfect Cells (NF-κB-Luc Reporter) B Pre-treat with This compound A->B C Stimulate with TNF-α / LPS B->C D Incubate (6-8h) C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Analyze Data (% Inhibition) F->G

Figure 3. Experimental workflow for the NF-κB luciferase reporter assay.

Western Blot for p65 Nuclear Translocation

This method directly visualizes the key mechanistic step of this compound's action.

Methodology:

  • Cell Treatment: Culture cells (e.g., HeLa or RAW 264.7) and pre-treat with this compound or vehicle control for 1-2 hours, followed by stimulation with TNF-α or LPS for a short period (e.g., 30-60 minutes).

  • Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear protein extracts using a commercial kit or standard biochemical protocols.

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the amount of p65 in the nuclear fraction of this compound-treated cells versus stimulated controls. Use loading controls like Lamin B1 or Histone H3 for the nuclear fraction and GAPDH or β-tubulin for the cytoplasmic fraction to ensure equal protein loading. A decrease in nuclear p65 in the presence of this compound confirms inhibition of translocation.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Analysis: Quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Compare the percentage of apoptotic cells in this compound-treated samples to the control.

G cluster_workflow Apoptosis Assay Workflow A Treat Cells with this compound B Harvest Cells A->B C Stain with Annexin V & PI B->C D Incubate (15 min, dark) C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Populations E->F

Figure 4. Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a sesquiterpene lactone with well-defined anti-inflammatory properties. Its primary mechanism of action is the inhibition of the NF-κB signaling pathway by preventing the nuclear translocation of the p50/p65 dimer.[1] This activity makes it a valuable tool for studying inflammatory processes and a potential lead compound for the development of anti-inflammatory therapeutics. While its role as an NF-κB inhibitor suggests potential anticancer and pro-apoptotic activities, further research is required to quantitatively establish its efficacy in these areas, including the determination of IC50 values across a range of cancer cell lines and detailed characterization of its apoptotic effects. Based on current evidence, this compound's biological activity is primarily and potently linked to the modulation of the NF-κB cascade.

References

Isohelenin: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohelenin, a naturally occurring sesquiterpene lactone, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, synonymous with isoalantolactone, detailing its isolation, structural elucidation, and the evolution of our understanding of its pharmacological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of its isomer, alantolactone, and their natural source, the roots of elecampane (Inula helenium L.). While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its identification and characterization occurred within the broader context of research on the chemical constituents of Inula species, which have a long history in traditional medicine.

Early research in the 20th century focused on a crystalline mixture obtained from elecampane root, known as "helenin." Initially, this was thought to be a single compound. However, subsequent investigations revealed helenin to be a mixture of two isomeric sesquiterpene lactones: alantolactone and isoalantolactone (referred to hereafter as this compound).

The structural elucidation of these isomers was a gradual process. The foundational work on the structure of alantolactone by researchers such as Ruzicka in the early to mid-20th century laid the groundwork for understanding the shared eudesmanolide skeleton of both compounds. The application of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in the mid to late 20th century was pivotal in definitively distinguishing between the two isomers and fully elucidating their stereochemistry. These advanced analytical methods confirmed that this compound and alantolactone are isomers differing in the position of a double bond.

Physicochemical Properties

This compound is a sesquiterpene lactone belonging to the eudesmanolide group. Its chemical formula is C₁₅H₂₀O₂ with a molecular weight of 232.32 g/mol . It is structurally characterized by a tricyclic carbon skeleton and an α,β-unsaturated γ-lactone ring, a feature crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀O₂
Molecular Weight232.32 g/mol
IUPAC Name(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
CAS Number470-17-7
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as methanol, ethanol, and DMSO

Isolation and Purification

The primary natural source of this compound is the root of Inula helenium, where it co-exists with its isomer, alantolactone. The separation of these two structurally similar compounds presents a significant challenge.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from the roots of Inula helenium.

Materials:

  • Dried and powdered roots of Inula helenium

  • Methanol (reagent grade)

  • n-Hexane (reagent grade)

  • Silica gel for column chromatography

  • Silver nitrate (AgNO₃)

  • Dichloromethane (reagent grade)

  • Rotary evaporator

  • Chromatography columns

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • NMR spectrometer for structural analysis

Methodology:

  • Extraction:

    • Macerate the powdered roots of Inula helenium in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

    • Suspend the crude extract in water and perform liquid-liquid partitioning with n-hexane.

    • Collect the n-hexane fraction, which will contain the less polar sesquiterpene lactones, and evaporate the solvent.

  • Purification via Argentometric Column Chromatography:

    • Prepare a slurry of silica gel impregnated with 15% (w/w) silver nitrate in n-hexane.

    • Pack a chromatography column with the prepared slurry.

    • Dissolve the dried n-hexane extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of n-hexane and dichloromethane, starting with 100% n-hexane and gradually increasing the polarity with dichloromethane.

    • Monitor the collected fractions by TLC. This compound typically elutes after alantolactone.

    • Combine the fractions containing pure this compound and evaporate the solvent.

  • Crystallization:

    • Recrystallize the purified this compound from a suitable solvent, such as aqueous methanol, to obtain pure crystals.

  • Structural Verification:

    • Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation Workflow Diagram

G cluster_0 Extraction cluster_1 Purification cluster_2 Final Product Inula helenium roots Inula helenium roots Powdered material Powdered material Inula helenium roots->Powdered material Methanol Extraction Methanol Extraction Powdered material->Methanol Extraction Crude Methanol Extract Crude Methanol Extract Methanol Extraction->Crude Methanol Extract n-Hexane Partitioning n-Hexane Partitioning Crude Methanol Extract->n-Hexane Partitioning Crude Lactone Mixture Crude Lactone Mixture n-Hexane Partitioning->Crude Lactone Mixture AgNO3-Silica Gel Chromatography AgNO3-Silica Gel Chromatography Crude Lactone Mixture->AgNO3-Silica Gel Chromatography Fractions containing this compound Fractions containing this compound AgNO3-Silica Gel Chromatography->Fractions containing this compound Solvent Evaporation Solvent Evaporation Fractions containing this compound->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound Crystallization Crystallization Purified this compound->Crystallization Pure this compound Crystals Pure this compound Crystals Crystallization->Pure this compound Crystals G Pro-inflammatory stimuli Pro-inflammatory stimuli IKK Complex IKK Complex Pro-inflammatory stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) NF-κB (p65/p50) Nuclear Translocation->Gene Transcription (Inflammation, Survival) This compound This compound This compound->IKK Complex Inhibition G This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation ARE Binding ARE Binding Nuclear Translocation->ARE Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE Binding->Antioxidant Gene Expression G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway This compound This compound Bax/Bcl-2 ratio increase Bax/Bcl-2 ratio increase This compound->Bax/Bcl-2 ratio increase Death Receptor Upregulation Death Receptor Upregulation This compound->Death Receptor Upregulation Mitochondrial Dysfunction Mitochondrial Dysfunction Bax/Bcl-2 ratio increase->Mitochondrial Dysfunction Cytochrome c release Cytochrome c release Mitochondrial Dysfunction->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Caspase-8 activation Caspase-8 activation Death Receptor Upregulation->Caspase-8 activation Caspase-8 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

References

Isohelenin natural plant sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isohelenin (Isoalantolactone): Natural Sources, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, scientifically known as isoalantolactone, is a sesquiterpene lactone predominantly found in the roots of Inula helenium, commonly known as elecampane. This bioactive compound, along with its isomer alantolactone, is a subject of growing interest within the scientific community due to its diverse pharmacological properties. Isoalantolactone has demonstrated significant anti-inflammatory, anticancer, and antimicrobial activities in a variety of preclinical studies. This technical guide provides a comprehensive overview of this compound, including its natural sources, quantitative analysis of its yield, detailed experimental protocols for its extraction and purification, and an in-depth look at the molecular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Plant Sources

The primary and most well-documented natural source of this compound (isoalantolactone) is the root of Inula helenium , a perennial plant belonging to the Asteraceae family. Other species of the Inula genus also contain this compound.

Data Presentation: Quantitative Analysis

The yield of this compound from Inula helenium roots is highly dependent on the extraction methodology employed. The following tables summarize quantitative data from various studies, providing a comparative analysis of different extraction techniques and the cytotoxic potency of this compound against several cancer cell lines.

Table 1: Yield of Isoalantolactone from Inula helenium Roots Using Various Extraction Methods

Extraction MethodSolvent SystemSolid:Liquid Ratio (g:mL)Temperature (°C)DurationIsoalantolactone Yield (mg/g of dry plant material)Reference
Microwave-Assisted Extraction (MAE)80% Ethanol1:1550120 seconds21.25 ± 1.37[1]
Ultrasound-Assisted Extraction (UAE)70% Ethanol1:202530 minutes18.04[2]
Maceration70% Ethanol1:20Room Temperature24 hoursNot specified, but generally lower than MAE and UAE[3]

Table 2: In Vitro Anticancer Activity of Isoalantolactone (IC₅₀ Values)

Cancer Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
UM-SCC-10AHead and Neck Squamous Cell Carcinoma5024[4]
UM-SCC-10AHead and Neck Squamous Cell Carcinoma2548[4]
HuH7Liver Cancer9Not specified[5]
MRC-5 (normal cells)Normal Lung Fibroblast40Not specified[5]
HCT116Colorectal Carcinoma< 1048[6]
HCT116-OxROxaliplatin-Resistant Colorectal Carcinoma< 1048[6]
NOZGallbladder Cancer15.98Not specified[6]
GBC-SDGallbladder Cancer20.22Not specified[6]
HeLaCervical Cancer8.15 ± 1.16Not specified[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of isoalantolactone from Inula helenium roots.

Extraction of Isoalantolactone

a) Microwave-Assisted Extraction (MAE)

This method is highly efficient and requires less time compared to conventional techniques.[1]

  • Plant Material: Dried and powdered roots of Inula helenium, sifted to a fine mesh (e.g., 140 mesh).

  • Solvent: 80% Ethanol.

  • Procedure:

    • Mix 1 g of the plant powder with 15 mL of the 80% ethanol solution in a microwave-safe vessel.

    • Apply microwave radiation for 120 seconds at 50°C.

    • After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

    • Collect the supernatant for subsequent analysis or purification.

b) Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures.[3]

  • Plant Material: 0.5 g of powdered Inula helenium roots.

  • Solvent: 10 mL of 70% aqueous Ethanol (solid/solvent ratio of 1:20).

  • Procedure:

    • Combine the plant material and solvent in an Erlenmeyer flask.

    • Place the flask in an ultrasonic bath for 30 minutes.

    • Maintain a constant temperature (e.g., 25°C) by adding ice to the bath as needed.

    • Filter the extract.

    • The solvent is then removed under vacuum to yield the crude extract.

c) Maceration (Conventional Method)

  • Plant Material: 0.5 g of powdered Inula helenium roots.

  • Solvent: 10 mL of 70% aqueous Ethanol.

  • Procedure:

    • Combine the plant material and solvent.

    • Allow the mixture to stand for 24 hours at room temperature.[3]

    • Filter the extract for subsequent analysis.

Isolation and Purification of Isoalantolactone

The separation of isoalantolactone from its isomer, alantolactone, can be challenging due to their similar chemical properties.

  • Initial Extraction: Perform a large-scale extraction using methanol with a magnetic stirrer for 6 hours at 50°C.[8]

  • Solvent Partitioning: After evaporating the methanol, the crude extract is further extracted with n-hexane to isolate the less polar compounds, including the sesquiterpene lactones.[8]

  • Chromatography:

    • Preparative Thin-Layer Chromatography (TLC): The n-hexane fraction can be subjected to preparative TLC using a solvent system of n-hexane:ethyl acetate (9:1) to isolate the mixture of alantolactone and isoalantolactone.[8]

    • Column Chromatography: For larger scale purification, column chromatography with silica gel is effective. Impregnating the silica gel with silver nitrate (AgNO₃) can significantly improve the separation of the two isomers.[9]

  • Crystallization: Pure isoalantolactone can be obtained by repeated crystallization from 75% aqueous methanol.[9]

Quantification of Isoalantolactone by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise method for quantifying isoalantolactone.

  • HPLC System: An Agilent 1100 series or a similar system equipped with a quaternary pump, degasser, and a photodiode array or UV detector.[8]

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8][10]

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.04% phosphate solution (50:50, v/v) or methanol and water (60:40, v/v).[8][11]

  • Flow Rate: 1.0 mL/min.[8][10]

  • Detection Wavelength: 210 nm or 220 nm.[10]

  • Procedure:

    • Prepare standard solutions of isoalantolactone of known concentrations to generate a calibration curve.

    • Prepare the sample extract as described in the extraction protocols and filter it through a 0.45 µm filter.

    • Inject a known volume (e.g., 10 µL) of the standard solutions and the sample extract into the HPLC system.[8]

    • Quantify the amount of isoalantolactone in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound (isoalantolactone) and a general experimental workflow for its study.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_data Data Interpretation plant_material Inula helenium Roots (powdered) extraction Extraction (MAE, UAE, or Maceration) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (TLC, Column Chromatography) crude_extract->purification This compound Pure this compound (Isoalantolactone) purification->this compound quantification Quantification (HPLC) This compound->quantification biological_assays Biological Assays (Anticancer, Anti-inflammatory) This compound->biological_assays pathway_analysis Signaling Pathway Analysis biological_assays->pathway_analysis mechanism_elucidation Mechanism of Action Elucidation pathway_analysis->mechanism_elucidation

Caption: General experimental workflow for the extraction, analysis, and characterization of this compound.

NFkB_Pathway This compound This compound TRAF6 TRAF6 This compound->TRAF6 inhibits ubiquitination IKK IKK Complex This compound->IKK inhibits phosphorylation TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) Nucleus->Gene_Expression activates transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Gene_Expression activates transcription

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition

Caption: this compound's modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound (isoalantolactone) is a promising natural compound with well-documented anti-inflammatory and anticancer properties. Its primary source, Inula helenium, provides a rich reservoir for its isolation. The methodologies outlined in this guide offer robust and reproducible approaches for the extraction, purification, and quantification of this compound, facilitating further research into its therapeutic potential. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR, provides a solid foundation for its development as a novel therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully explore the clinical applications of this potent bioactive molecule.

References

Inula helenium as a Source of Isohelenin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inula helenium, commonly known as elecampane, is a perennial herbaceous plant belonging to the Asteraceae family. For centuries, its roots have been utilized in traditional medicine across Europe and Asia for a variety of ailments. Modern phytochemical research has identified the major bioactive constituents of Inula helenium as sesquiterpene lactones, with isohelenin (also known as isoalantolactone) and its isomer alantolactone being the most prominent. This compound has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, pro-apoptotic, and antioxidant effects. This technical guide provides an in-depth overview of Inula helenium as a natural source of this compound, detailing extraction and isolation protocols, quantitative analysis, and the molecular signaling pathways through which it exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield of this compound from Inula helenium roots is highly dependent on the extraction methodology employed. The following tables summarize quantitative data from various studies, providing a comparative overview of different extraction techniques.

Table 1: Comparison of Extraction Methods for this compound from Inula helenium Roots

Extraction MethodSolvent SystemSolid:Liquid Ratio (g:mL)Temperature (°C)DurationThis compound Yield (mg/g of plant material)Reference
Microwave-Assisted Extraction (MAE)80% Ethanol1:1550120 seconds21.25 ± 1.37[1][2]
Ultrasound-Assisted Extraction (UAE)70% Ethanol1:202530 minutes10.87 (approx.)[3]
MacerationMethanol, then n-hexaneNot specifiedRoom Temperature12 hours322.62 ± 0.64 (in sesquiterpene lactone-rich fraction)[4]
Maceration (Conventional)70% Ethanol1:20Room Temperature24 hoursNot explicitly stated for this compound alone[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Quantification

ParameterDescriptionReference
HPLC System Agilent 1100 series or similar with photodiode array or UV detector[5]
Column Phenomenex-Luna C18 (5 µm, 250 mm x 4.6 mm)[5]
Mobile Phase Isocratic elution with Methanol:Water (60:40)[5]
Flow Rate 1 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 205 nm[5]
Injection Volume 10 µL[5]
Retention Time 37.3 min (for alantolactone/isoalantolactone mixture)[5]
Linearity Range 0.0103 - 0.206 mg/mL[5]
Correlation Coefficient (r²) 0.9997[5]
Limit of Detection (LOD) 1.872 µg/mL[5]
Limit of Quantification (LOQ) 6.24 µg/mL[5]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful extraction, isolation, and quantification of this compound from Inula helenium.

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This method offers a rapid and efficient extraction of this compound.[1][2]

Materials:

  • Dried and powdered roots of Inula helenium (sifted through a 140-mesh sieve)

  • 80% Ethanol

  • Microwave extraction system

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 1 g of the powdered Inula helenium root material.

  • Place the sample in a microwave-safe vessel.

  • Add 15 mL of 80% ethanol, achieving a solid-to-solvent ratio of 1:15 (w/v).

  • Secure the vessel in the microwave extraction system.

  • Irradiate the mixture for 120 seconds at a constant temperature of 50°C.

  • After extraction, allow the mixture to cool to room temperature.

  • Centrifuge the mixture to separate the supernatant from the solid plant material.

  • Collect the supernatant (extract).

  • The extract can be further purified or directly analyzed via HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures.[3]

Materials:

  • Dried and powdered roots of Inula helenium

  • 70% Ethanol (v/v) in distilled water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ultrasonic bath

  • Erlenmeyer flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 0.5 g of the powdered Inula helenium root material.

  • Place the sample in an Erlenmeyer flask.

  • Add 10 mL of 70% ethanol, achieving a solid-to-solvent ratio of 1:20 (w/v).

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes.

  • Maintain a constant temperature of 25°C by periodically adding ice to the bath.

  • Filter the extract and remove the solvent under vacuum.

  • Dissolve the concentrated extract in 10 mL of water.

  • Perform a liquid-liquid extraction by partitioning with diethyl ether (3 x 10 mL).

  • Combine the ether fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude lactone fraction.

  • The resulting extract is ready for quantification.

Protocol 3: Isolation and Purification of this compound

This protocol describes the isolation of a mixture of alantolactone and isoalantolactone followed by a method for separating the isomers.[5]

Materials:

  • Dried and powdered roots of Inula helenium

  • Methanol

  • n-Hexane

  • Preparative Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Vanillin-sulfuric acid reagent

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Initial Methanol Extraction:

    • Extract 15 g of powdered roots with methanol using a magnetic stirrer for 6 hours at 50°C.

    • Filter the extract and evaporate the methanol completely using a rotary evaporator to obtain the crude extract.

  • n-Hexane Fractionation:

    • Extract the crude extract with n-hexane using a magnetic stirrer for 6 hours at 50°C.

    • Filter and evaporate the n-hexane to obtain the n-hexane fraction.

  • Preparative TLC:

    • Apply the n-hexane fraction to preparative TLC plates.

    • Develop the plates in a solvent system of n-hexane:ethyl acetate (9:1).

    • Visualize the bands by spraying with vanillin-sulfuric acid reagent.

    • Scrape the band corresponding to the alantolactone/isoalantolactone mixture and elute with a suitable solvent.

    • Evaporate the solvent to obtain the isolated mixture.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Quantification of this compound

This protocol provides a step-by-step guide for the quantification of this compound in a plant extract.[5]

Materials and Equipment:

  • HPLC system with UV or photodiode array detector

  • C18 analytical column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing methanol and water in a 60:40 ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.01 to 0.2 mg/mL).

  • Sample Preparation:

    • Accurately weigh 200 mg of dried and powdered Inula helenium roots.

    • Extract with methanol using a magnetic stirrer for 6 hours at 50°C.

    • Filter the extract and adjust the final volume to 10.0 mL in a volumetric flask with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of each calibration standard and the sample solution.

    • Record the chromatograms at 205 nm.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following sections detail these mechanisms, accompanied by visual diagrams.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. This compound has been shown to inhibit the STAT3 signaling pathway.[1][3][5] This inhibition is achieved by decreasing the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes.[5]

STAT3_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes This compound This compound This compound->pSTAT3 Inhibition

Caption: this compound inhibits the STAT3 signaling pathway.

Activation of Nrf2 Signaling

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[6][7][8] This is thought to occur through the modification of Keap1, which disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to move to the nucleus and activate the antioxidant response element (ARE).

Nrf2_Activation cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disruption Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Keap1 Keap1 Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binding AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes Nucleus Nucleus

Caption: this compound activates the Nrf2 antioxidant pathway.

Induction of Apoptosis via JNK Signaling

This compound can induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a subset of the mitogen-activated protein kinase (MAPK) pathway.[9] This process is often initiated by an increase in reactive oxygen species (ROS). Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[9]

JNK_Apoptosis This compound This compound ROS ROS Generation This compound->ROS MAP3K MAP3K (e.g., ASK1) ROS->MAP3K MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK Phosphorylation pJNK p-JNK cJun c-Jun pJNK->cJun Phosphorylation pcJun p-c-Jun Bax Bax Activation pJNK->Bax Apoptosis Apoptosis pcJun->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: this compound induces apoptosis via ROS-JNK pathway.

Anti-inflammatory Effects via NF-κB Inhibition

The anti-inflammatory properties of this compound are partly attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB into the nucleus. This compound can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[10]

NFkB_Inhibition cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation pIkB p-IκB NFkB NF-κB IkB_NFkB->NFkB Release Proteasome Proteasomal Degradation pIkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes This compound This compound This compound->IKK Inhibition

Caption: this compound exerts anti-inflammatory effects.

Conclusion

Inula helenium stands out as a rich and viable natural source of the bioactive sesquiterpene lactone, this compound. The extraction and quantification of this compound can be achieved through various optimized methods, with microwave-assisted and ultrasound-assisted extraction offering efficient alternatives to conventional techniques. The pharmacological potential of this compound is underscored by its ability to modulate critical cellular signaling pathways, including the inhibition of pro-cancerous STAT3 and pro-inflammatory NF-κB pathways, and the activation of the cytoprotective Nrf2 and pro-apoptotic JNK pathways. This technical guide provides a foundational resource for the continued investigation and development of this compound from Inula helenium as a promising candidate for novel therapeutic agents. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Telekia speciosa containing Isohelenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isohelenin (Isoalantolactone) from Telekia speciosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telekia speciosa (Schreb.) Baumg., a perennial flowering plant of the Asteraceae family, is a notable source of bioactive sesquiterpene lactones. Among these, this compound, also known as isoalantolactone, stands out for its significant pharmacological potential. This technical guide provides a comprehensive overview of the biological activities of this compound derived from Telekia speciosa, with a focus on its molecular mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Isoalantolactone is a sesquiterpene lactone that has been extensively investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its therapeutic effects are largely attributed to its ability to modulate critical intracellular signaling pathways, making it a compound of high interest for drug discovery and development. This document aims to serve as a detailed resource for researchers exploring the therapeutic applications of this compound.

Chemical Properties

  • Compound Name: this compound (synonym: Isoalantolactone)

  • Chemical Class: Sesquiterpene Lactone

  • Molecular Formula: C₁₅H₂₀O₂

  • Molecular Weight: 232.32 g/mol

  • Key Functional Groups: The biological activity of isoalantolactone is largely attributed to its α-methylene-γ-lactone moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in proteins.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and antimicrobial activity against a range of pathogens. The following tables summarize the quantitative data on its efficacy.

Anticancer Activity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values of isoalantolactone in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (hours)Citation
A375Melanoma3.4 - 7.2 µg/mL24 - 72[1]
HuH7Liver Cancer9Not Specified[2]
Hep-G2Hepatocellular Carcinoma53.424[2]
SK-MES-1Lung Squamous Carcinoma~20-4024[3]
PC-3Prostate Cancer~20-4024[4]
DU145Prostate Cancer~20-4024[4]
U2OSOsteosarcomaNot SpecifiedNot Specified[5][6]
MG-63OsteosarcomaNot SpecifiedNot Specified[6]
Saos-2OsteosarcomaNot SpecifiedNot Specified[6]
NOZGallbladder Cancer15.98Not Specified[7]
GBC-SDGallbladder Cancer20.22Not Specified[7]
HCT116Colorectal Cancer~4-1248[8]
HCT116-OxROxaliplatin-Resistant Colorectal Cancer~4-1248[8]
NCCITTesticular Cancer~10-2024[3]
NTERA2Testicular Cancer~10-2024[3]
Antimicrobial Activity: MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Citation
Staphylococcus aureusBacterium>1024 (as a single agent)[9]
Staphylococcus aureus (β-lactamase positive strains)BacteriumSynergistic with Penicillin G[10]
Escherichia coli (MCR-1 positive)BacteriumSynergistic with Polymyxin B/Colistin[11]
Klebsiella pneumoniae (MCR-1 positive)BacteriumSynergistic with Polymyxin B/Colistin[11]
Bacillus subtilisBacterium125[12]
Pseudomonas fluorecenseBacterium150[12]
Sarcina lentusBacterium150[12]
Gaeumannomyces graminis var. triticiFungus100[12]
Rhizoctonia cerealisFungus100[12]
Phytophthora capsiciFungus300[12]

Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[5][6] A key mechanism is the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[13]

NF_kB_Inhibition LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_p65 IκBα-p65/p50 IKK->IkB_p65 Phosphorylates IκBα p65_p50 p65/p50 Dimer IkB_p65->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation transcription Pro-inflammatory Gene Transcription nucleus->transcription Initiates This compound This compound This compound->IKK Inhibits This compound->p65_p50 Inhibits Nuclear Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is crucial for regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway in some cancer types.[8]

MAPK_Modulation This compound This compound ROS ROS Generation This compound->ROS ERK ERK This compound->ERK Inhibits MEKK MAPKKK ROS->MEKK Activates JNK_p38 JNK / p38 MEKK->JNK_p38 Activates apoptosis Apoptosis JNK_p38->apoptosis proliferation Proliferation ERK->proliferation

Caption: Modulation of MAPK signaling pathways by this compound.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism, and its hyperactivation is common in cancer. This compound has been demonstrated to inhibit this pathway, leading to reduced cell proliferation and the induction of autophagy in some cancer cells.[14]

PI3K_Akt_mTOR_Inhibition GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_growth Cell Growth & Survival mTOR->cell_growth This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. This compound has been shown to inhibit STAT3 activation, in part by interacting with its SH2 domain, thereby preventing its dimerization and nuclear translocation.[4][14][15]

STAT3_Inhibition cytokine Cytokines receptor Receptor cytokine->receptor JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression This compound This compound This compound->STAT3 Binds to SH2 domain, prevents phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

Extraction of this compound from Telekia speciosa

This protocol is adapted from methods used for isolating sesquiterpene lactones from Asteraceae species.[16]

  • Plant Material Preparation: Collect and air-dry the roots of Telekia speciosa. Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered root material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). This compound is expected to be enriched in the less polar fractions (n-hexane and chloroform).

  • Chromatographic Purification:

    • Subject the this compound-rich fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions containing pure this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, powdered Telekia speciosa roots maceration Maceration with Methanol plant_material->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Methanol Extract filtration->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: General workflow for the extraction and purification of this compound.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the effect of a compound on cell viability.[17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.[16]

  • Cell Lysis: Treat cells with this compound for the desired time and at the desired concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, total p65, phospho-JNK, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound (isoalantolactone), a major sesquiterpene lactone from Telekia speciosa, demonstrates significant potential as a therapeutic agent due to its potent anticancer, anti-inflammatory, and antimicrobial activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt/mTOR, and STAT3. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties of this compound and its development as a novel therapeutic candidate. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

An In-depth Technical Guide to Isohelenin and Its Isomers as Bioactive Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide-ranging pharmacological activities. Among these, the eudesmanolide-type sesquiterpene lactones found in plants of the Asteraceae family, particularly Inula helenium (Elecampane), have attracted significant scientific interest. This technical guide provides a comprehensive overview of isohelenin (also known as alantolactone) and its potent isomer, isoalantolactone. Due to the extensive research and data available for isoalantolactone, this guide will focus significantly on its properties while drawing parallels and distinctions with this compound. We will delve into their chemical properties, multifaceted biological activities including anti-inflammatory and anticancer effects, and the underlying molecular mechanisms. This document presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of critical signaling pathways and workflows to support advanced research and therapeutic development.

Introduction to this compound and Isoalantolactone

This compound (alantolactone) and isoalantolactone are isomeric sesquiterpene lactones that are the primary bioactive constituents of the medicinal plant Inula helenium[1][2]. These compounds belong to the eudesmanolide subclass of sesquiterpene lactones and are responsible for many of the plant's traditional therapeutic uses[3]. Their chemical structures are characterized by a fused ring system and an α-methylene-γ-lactone group, which is a key structural motif for their biological activity, particularly their ability to act as Michael acceptors[1][3]. While they are isomers and often co-exist in plant extracts, the bulk of recent pharmacological research has focused on isoalantolactone (IAL or ISA)[3][4]. This guide will address both, clarifying which isomer is being discussed based on available literature.

Caption: Chemical structures of Alantolactone (this compound) and its isomer Isoalantolactone.

Physicochemical Properties

A summary of the key physicochemical properties of alantolactone and isoalantolactone is provided below. These properties are crucial for understanding their behavior in biological systems and for the development of analytical methods.

PropertyAlantolactone (this compound)IsoalantolactoneReference
Molecular Formula C₁₅H₂₀O₂C₁₅H₂₀O₂[3]
Molar Mass 232.32 g/mol 232.32 g/mol [3]
CAS Number 546-43-0470-17-7[4]
Appearance Crystalline solidCrystalline solid[5]
Classification Eudesmanolide Sesquiterpene LactoneEudesmanolide Sesquiterpene Lactone[3]

Biological Activities and Mechanisms of Action

Alantolactone and isoalantolactone exhibit a broad spectrum of biological activities, primarily anti-inflammatory, anticancer, and antimicrobial effects. Their reactivity, stemming from the α-methylene-γ-lactone moiety, allows them to covalently bind to nucleophilic residues (e.g., cysteine) in proteins, thereby modulating their function[1].

Anti-inflammatory Activity

The most well-characterized mechanism for the anti-inflammatory effects of these sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][4]. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2[1][3].

Mechanism of NF-κB Inhibition: Alantolactone and isoalantolactone inhibit NF-κB activation by directly targeting the IκB kinase (IKK) complex. Through a Michael addition reaction, they alkylate critical cysteine residues on IKK, preventing the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα. This action ensures that NF-κB remains sequestered in an inactive state in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[1]. Isoalantolactone has also been shown to exert anti-neuroinflammatory effects by activating the GSK-3β-Nrf2 signaling pathway, which further contributes to the suppression of inflammatory mediators[6].

NF_kB_Inhibition Mechanism of NF-κB Inhibition by this compound/Isoalantolactone LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates Proteasome Proteasome Degradation IkBa_p->Proteasome IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Transcription This compound This compound / Isoalantolactone This compound->IKK Inhibits (Alkylation)

Caption: this compound/Isoalantolactone inhibits the NF-κB pathway by targeting the IKK complex.

Quantitative Data on Anti-inflammatory Activity

CompoundAssayCell LineIC₅₀ ValueReference
IsoalantolactoneNO Production InhibitionRAW 264.7~10 µM[7]
AlantolactoneNO Production InhibitionRAW 264.75.5 µM[8]
Compound 20NO Production InhibitionRAW 264.79.1 µM[8]
Compound 4NO Production InhibitionRAW 264.78.4 µM[8]

†Note: Compounds 4 and 20 are other sesquiterpenes isolated from I. helenium.

Anticancer Activity

Isoalantolactone has demonstrated potent anticancer effects across a wide range of malignancies, including breast, lung, pancreatic, ovarian, and testicular cancers[9][10][11][12][13]. Its mechanisms are multifactorial, involving the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS)[4][10][13].

Mechanisms of Anticancer Action:

  • Apoptosis Induction: Isoalantolactone triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[1][4]. It modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which leads to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases-9 and -3[9][10]. It can also upregulate death receptors like DR5, activating the extrinsic pathway[4][14].

  • Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors like p21 and p27[9][10].

  • ROS Generation: A key mechanism is the induction of intracellular ROS. This oxidative stress triggers downstream signaling cascades, including the activation of JNK and p38 MAPK pathways, which further promote apoptosis[10][14].

  • Signaling Pathway Modulation: Besides NF-κB, isoalantolactone inhibits other critical cancer-related pathways such as PI3K/Akt/mTOR and STAT3, and can modulate the p53 signaling pathway[1][4][5][9].

Apoptosis_Pathway Anticancer Mechanisms of Isoalantolactone IAL Isoalantolactone ROS ↑ ROS Generation IAL->ROS Bcl2 ↓ Bcl-2 IAL->Bcl2 p53 ↑ p53 Activation IAL->p53 Mito Mitochondria ROS->Mito Stress CytC Cytochrome c Release Mito->CytC Bax ↑ Bax Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bax G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Extraction_Workflow Workflow for Bioactivity-Guided Isolation of Sesquiterpene Lactones Start Dried & Powdered Inula helenium Roots Extraction Methanol Extraction (Sonication / Maceration) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partition Liquid-Liquid Partition (e.g., with n-hexane) CrudeExtract->Partition Hexane n-Hexane Fraction (Sesquiterpene-rich) Partition->Hexane Aqueous Aqueous Fraction Partition->Aqueous Bioassay1 Bioassay Screening (e.g., Anti-inflammatory, Cytotoxicity) Hexane->Bioassay1 Chromatography Column Chromatography (Silica Gel, Sephadex) Bioassay1->Chromatography Active Fraction Fractions Collect Fractions (F1, F2, F3...) Chromatography->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Identify Active Fraction(s) Bioassay2->ActiveFraction HPLC Preparative HPLC ActiveFraction->HPLC PureCompound Pure Compounds (this compound, Isoalantolactone) HPLC->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure

References

Isoalantolactone (Isohelenin): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synonymity, Chemical Properties, Biological Activities, and Mechanisms of Action of Isoalantolactone

Abstract

Isoalantolactone, a naturally occurring sesquiterpene lactone, is a bioactive compound of significant interest to the scientific community. This technical guide confirms its synonymity with isohelenin and provides a comprehensive overview of its chemical and physical properties. The document delves into the extensive pharmacological activities of isoalantolactone, with a primary focus on its anticancer, anti-inflammatory, and antimicrobial effects. Detailed summaries of quantitative data, including half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), are presented in tabular format for ease of comparison. Furthermore, this guide elucidates the molecular mechanisms underlying isoalantolactone's biological activities, with a particular emphasis on its modulation of key signaling pathways such as NF-κB, p38 MAPK, and PI3K/Akt. Detailed experimental protocols for foundational assays are provided to facilitate further research. Visual representations of key signaling pathways and experimental workflows are included as Graphviz diagrams to enhance understanding. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of isoalantolactone as a potential therapeutic agent.

Introduction: Establishing Synonymity

Isoalantolactone and this compound are two names that have been used in scientific literature to refer to the same chemical entity. This has occasionally led to ambiguity. This guide unequivocally confirms that "this compound" is a synonym for "isoalantolactone". Both names refer to the compound with the Chemical Abstracts Service (CAS) number 470-17-7 .[1][2][3][4] This sesquiterpene lactone is primarily isolated from the roots of plants belonging to the Inula genus, such as Inula helenium (elecampane), and other species within the Asteraceae family.[5][6]

Chemical and Physical Properties

Isoalantolactone is a member of the eudesmane class of sesquiterpenoids.[7] Its chemical structure is characterized by a tricyclic system containing an α-methylene-γ-lactone moiety, which is crucial for its biological activity.[8]

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O₂[7]
Molecular Weight 232.32 g/mol [7]
CAS Number 470-17-7[7]
Appearance Colorless to pale yellow solid[9]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in water[9][10]
IUPAC Name (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][11]benzofuran-2-one[7]

Biological Activities and Quantitative Data

Isoalantolactone exhibits a broad spectrum of pharmacological activities, making it a compelling candidate for drug development. The following sections summarize its key biological effects, supported by quantitative data from various studies.

Anticancer Activity

Isoalantolactone has demonstrated potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[11][12][13]

Table 1: IC50 Values of Isoalantolactone in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference(s)
Head and Neck Squamous Cell CarcinomaUM-SCC-10A5024[14]
Head and Neck Squamous Cell CarcinomaUM-SCC-10A2548[14]
Pancreatic CancerPANC-140Not Specified
Pancreatic CancerBxPC-343Not Specified
Pancreatic CancerHPAC48Not Specified
Liver CancerHepG253.424[12]
Liver CancerHuH79Not Specified[12]
Breast CancerMCF-719.4 - 39.6Not Specified[15]
Breast CancerMDA-MB-2319.9 - 27.1Not Specified[15]
Breast CancerBT-5494.5 - 17.1Not Specified[15]
OsteosarcomaU2OSNot SpecifiedNot Specified[13]
OsteosarcomaMG-63Not SpecifiedNot Specified[13]
OsteosarcomaSaos-2Not SpecifiedNot Specified[13]
GlioblastomaU87Not SpecifiedNot Specified[5]
GlioblastomaU118Not SpecifiedNot Specified[10]
GlioblastomaU251Not SpecifiedNot Specified[10]
Human Gastric CarcinomaSGC-7901Not SpecifiedNot Specified[16]
HeLa CellsHeLa8.15 ± 1.16Not Specified[11]
Antimicrobial Activity

Isoalantolactone has shown inhibitory effects against various pathogenic bacteria and fungi. Its efficacy can vary significantly depending on the microbial species.

Table 2: MIC Values of Isoalantolactone against Bacteria and Fungi

Organism TypeSpeciesMIC (µg/mL)Reference(s)
BacteriaBacillus subtilis125[17]
BacteriaEscherichia coli100[17]
BacteriaPseudomonas fluorescens425[17]
BacteriaSarcina lutea150[17]
BacteriaStaphylococcus aureus150[17]
BacteriaMycobacterium tuberculosis32[7]
FungiAspergillus flavus25-50[11]
FungiAspergillus niger25-50[11]
FungiCandida albicans25-50[11]
FungiCandida tropicalis25-50[11]
FungiGeotrichum candidum25-50[11]
Anti-inflammatory Activity

Isoalantolactone exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, isoalantolactone at concentrations of 4 and 8 µM was shown to decrease the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is largely attributed to the inhibition of the NF-κB signaling pathway.

Mechanisms of Action: Signaling Pathways

The diverse biological activities of isoalantolactone are a consequence of its ability to modulate multiple intracellular signaling pathways that are often dysregulated in disease.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. Isoalantolactone has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[4][5][10][18] Some studies suggest that isoalantolactone may directly target and inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[5][10]

Inhibition of the NF-κB signaling pathway by isoalantolactone.
Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Isoalantolactone has been shown to induce the phosphorylation and activation of p38 MAPK in several cancer cell lines.[19][20] The activation of p38 MAPK, in turn, can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering apoptosis.[5][12]

p38_MAPK_Pathway Isoalantolactone Isoalantolactone ROS ROS Generation Isoalantolactone->ROS MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation p_p38 p-p38 MAPK p38->p_p38 Bax_Bcl2 ↑ Bax / ↓ Bcl-2 p_p38->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis

Activation of the p38 MAPK pathway by isoalantolactone.
Regulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Isoalantolactone has been reported to inhibit the PI3K/Akt signaling pathway.[1][2][21][22] By suppressing the phosphorylation of Akt, a key kinase in this pathway, isoalantolactone can inhibit the downstream signaling events that promote cancer cell survival.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation p_Akt p-Akt Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Isoalantolactone Isoalantolactone Isoalantolactone->Akt Inhibition of Phosphorylation

Inhibition of the PI3K/Akt signaling pathway by isoalantolactone.

Experimental Protocols

To facilitate further research into the biological activities of isoalantolactone, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Isoalantolactone stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 70-80% confluency.

    • Harvest adherent cells using Trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][14][15][16][23]

  • Compound Treatment:

    • Prepare serial dilutions of isoalantolactone in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared isoalantolactone dilutions or control solutions.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[8][14][15][16][23]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[8][9][14][15][16][23]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8][14][15][16][23]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][14][15][16][23]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the isoalantolactone concentration and use non-linear regression analysis to determine the IC50 value.[8][14][15][16][23]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Isoalantolactone (and Controls) Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (490/570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cell Viability Assay.
Protein Expression Analysis (Western Blot)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This protocol is suitable for analyzing changes in the expression of proteins involved in signaling pathways affected by isoalantolactone, such as p-p38, Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • Treated and untreated cell pellets

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation (Cell Lysis):

    • Wash cell pellets with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[24][25][26]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[24][25][26]

  • SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins based on molecular weight.[24][25][26]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24][25][26]

  • Blocking:

    • Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[24][25][26]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.[24][25][26]

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[24][25][26]

Conclusion

Isoalantolactone, also known as this compound, is a promising natural compound with a well-documented profile of potent biological activities, particularly in the realms of oncology, inflammation, and infectious diseases. Its ability to modulate multiple critical signaling pathways underscores its therapeutic potential. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge on isoalantolactone and offering detailed methodologies to facilitate further investigation. The comprehensive data and protocols presented herein are intended to accelerate the exploration of isoalantolactone's full therapeutic potential and pave the way for its development as a novel clinical agent.

References

The Anticancer Potential of Isohelenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Isohelenin, a sesquiterpene lactone, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth analysis of its biological activity, focusing on its efficacy in preclinical models and its multifaceted mechanisms of action. In vitro studies have demonstrated this compound's potent cytotoxic effects across various cancer cell lines, including lung, breast, and cervical cancers, often showing selectivity for malignant cells over normal cell lines.[1] The primary mechanisms underpinning its anticancer activity include the induction of apoptosis through the generation of reactive oxygen species (ROS), activation of the p38 MAPK/JNK signaling cascade, and inhibition of critical cell survival pathways such as NF-κB and AKT/GSK3α.[1][2][3][4] Furthermore, this compound has been shown to induce cell cycle arrest and directly interact with the DNA repair enzyme APEX1.[1][4] In vivo studies using murine xenograft models have corroborated these findings, demonstrating significant attenuation of tumor growth.[1] This document synthesizes the current research, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

In Vitro Anticancer Activity

This compound has demonstrated significant dose-dependent cytotoxic activity against a range of human cancer cell lines. Its efficacy is particularly noted in lung adenocarcinoma, where it exhibits a lower half-maximal inhibitory concentration (IC50) compared to non-malignant cells, suggesting a degree of cancer cell selectivity.

Cytotoxicity Profile

The following table summarizes the reported IC50 values for this compound in various cell lines after a 48-hour treatment period, as determined by the CCK-8 assay.[1]

Cell LineCancer TypeIC50 (µM)Source
H1299Lung Adenocarcinoma6.98[1]
H1650Lung Adenocarcinoma16.00[1]
A549Lung Adenocarcinoma17.24[1]
BEAS-2BNormal Bronchial Epithelial28.65[1]

In Vivo Efficacy

The anticancer potential of this compound observed in vitro has been validated in preclinical animal models. These studies provide crucial evidence of its therapeutic potential in a physiological context.

Murine Xenograft Models

In a murine xenograft model utilizing human lung adenocarcinoma cells, administration of this compound resulted in a significant attenuation of tumor growth.[1] This demonstrates that this compound retains its antitumor effects in vivo, making it a viable candidate for further preclinical development. While specific tumor growth inhibition rates were not detailed in the referenced study, the observed reduction in tumor size highlights its therapeutic promise.

Core Mechanisms of Action

This compound exerts its anticancer effects by modulating multiple, interconnected signaling pathways that govern cell survival, proliferation, and apoptosis.

Induction of Apoptosis via ROS and p38 MAPK/JNK Signaling

A primary mechanism of this compound is the induction of apoptosis in cancer cells, particularly in triple-negative breast cancer.[3][5] This process is initiated by a significant increase in intracellular reactive oxygen species (ROS), which in turn activates the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[2][3][5] Activation of these pathways leads to the downregulation of the anti-apoptotic protein Bcl-2 and subsequent activation of the caspase cascade, culminating in programmed cell death.[5] This effect is specific to cancer cells, as this compound does not significantly increase ROS production in normal human breast epithelial cells.[3]

Isohelenin_ROS_MAPK_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK JNK JNK Activation ROS->JNK Bcl2 ↓ Bcl-2 Expression p38_MAPK->Bcl2 JNK->Bcl2 Caspases Caspase Cascade Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-Induced Apoptosis via ROS/MAPK Pathway.
Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In normal cellular processes, the NF-κB p50/p65 dimer is held inactive in the cytoplasm by its inhibitor, IκBα.[7][8] Upon receiving a pro-inflammatory stimulus, the IKK complex phosphorylates IκBα, leading to its degradation and allowing the p65 subunit to translocate to the nucleus to activate gene transcription.[7][9] this compound intervenes by inhibiting the nuclear translocation of the p65 subunit, thereby preventing the transcription of NF-κB target genes that promote inflammation and cell survival.[6]

Isohelenin_NFkB_Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkBa_p65 IκBα -- p65/p50 IKK->IkBa_p65 p65 p65/p50 IkBa_p P-IκBα IkBa_p65->IkBa_p Phosphorylation p65_nuc p65/p50 p65->p65_nuc Translocation Degradation Proteasomal Degradation IkBa_p->Degradation Nucleus Nucleus Transcription Gene Transcription (Survival, Proliferation) p65_nuc->Transcription This compound This compound This compound->p65_nuc Inhibition

Caption: Inhibition of the NF-κB Pathway by this compound.
Inhibition of AKT/GSK3α Pathway and Cell Cycle Arrest

In cervical cancer cells, this compound induces cell cycle arrest at the G0/G1 phase by inhibiting the AKT/GSK3α pathway.[4] It significantly downregulates the phosphorylation of AKT (at Ser473) and the expression of GSK3α. This inhibition leads to the upregulation of the cell cycle inhibitor p21 and the downregulation of key G1/S transition proteins, CDK2 and Cyclin E.[4] The suppression of this pathway also contributes to apoptosis by reducing the expression of the anti-apoptotic protein Mcl-1.[4]

Isohelenin_AKT_Pathway This compound This compound AKT p-AKT (S473) This compound->AKT GSK3a GSK3α AKT->GSK3a p21 ↑ p21 GSK3a->p21 Inhibition leads to CDK2_CycE ↓ CDK2 / Cyclin E GSK3a->CDK2_CycE Inhibition leads to Mcl1 ↓ Mcl-1 GSK3a->Mcl1 Inhibition leads to Arrest G0/G1 Cell Cycle Arrest p21->Arrest CDK2_CycE->Arrest Apoptosis Apoptosis Mcl1->Apoptosis

Caption: this compound-Mediated Cell Cycle Arrest via AKT/GSK3α.
Direct Inhibition of APEX1

Mechanistic studies have revealed that this compound directly interacts with and inhibits the protein levels of Apurinic/apyrimidinic endonuclease 1 (APEX1).[1] APEX1 is a crucial enzyme in the DNA base excision repair pathway and also functions as a redox signaling hub.[1] By inhibiting APEX1, this compound promotes the generation of ROS, contributing to its cytotoxic effects in lung adenocarcinoma cells. The anticancer effects of this compound are reversed when APEX1 is knocked down, confirming it as a direct and critical target.[1]

Isohelenin_APEX1_Relationship This compound This compound APEX1 APEX1 This compound->APEX1 Direct Inhibition ROS ↑ ROS Generation This compound->ROS Promotes Proliferation Cell Proliferation, Migration, Invasion This compound->Proliferation Inhibits APEX1->ROS Regulates APEX1->Proliferation Apoptosis Apoptosis ROS->Apoptosis

Caption: Logical Relationship of this compound and APEX1.

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.

In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium and incubate overnight (37°C, 5% CO2).[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO not exceeding 0.1%).[12]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][13]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using regression analysis.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat cells with This compound/Vehicle B->C D 4. Incubate for 48 hours C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: MTT Assay Experimental Workflow.
Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample, providing insights into the molecular pathways affected by this compound.[15]

Protocol:

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 12,000g for 15 minutes at 4°C.[16] Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

  • Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12]

  • SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by molecular weight.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-AKT, anti-NF-κB p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking (5% Milk or BSA) D->E F 6. Primary Antibody Incubation (Overnight) E->F G 7. Secondary Antibody Incubation (1 hour) F->G H 8. ECL Detection & Imaging G->H

Caption: Western Blot Experimental Workflow.
In Vivo Xenograft Study

Human tumor xenograft models are a standard for assessing the efficacy of cancer therapeutics in vivo.[19][20]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., Athymic nude nu/nu or SCID mice) to prevent rejection of human cells.[19]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, Western blot).

  • Efficacy Calculation: Evaluate antitumor activity by comparing the mean tumor volume/weight between treated and control groups and calculate the tumor growth inhibition rate.[21]

Conclusion and Future Directions

This compound is a compelling natural product with demonstrated anticancer activity, operating through a variety of molecular mechanisms, including the induction of ROS-mediated apoptosis and the inhibition of key pro-survival signaling pathways like NF-κB and AKT. Its ability to attenuate tumor growth in vivo further underscores its therapeutic potential.

Future research should focus on several key areas:

  • Broadening the Scope: Evaluating the efficacy of this compound in a wider range of cancer types, including hematological malignancies and other solid tumors.

  • Combination Therapies: Investigating potential synergistic effects when this compound is combined with standard-of-care chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

  • Pharmacokinetics and Bioavailability: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize dosing and delivery methods for clinical translation.

  • Target Deconvolution: Further elucidating the complete set of molecular targets and off-targets to better understand its safety and efficacy profile.

References

Isohelenin Signaling Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohelenin, a sesquiterpene lactone, has emerged as a significant modulator of intracellular signaling pathways, with a primary focus in current research on its potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) cascade. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's activity, supported by available data and detailed experimental protocols. The document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound, particularly in the context of inflammatory diseases and related pathologies.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has demonstrated notable biological activities, primarily attributed to its anti-inflammatory properties. The core of its mechanism of action lies in the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Extensive research has identified the Nuclear Factor-kappa B (NF-κB) pathway as the principal target of this compound.[1] This guide will elucidate the intricate details of this interaction and provide the necessary technical information for its investigation.

Core Signaling Pathway Modulation: The NF-κB Axis

The NF-κB signaling pathway is a cornerstone of the inflammatory response, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines.[2][3]

This compound exerts its inhibitory effect on this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB.[1] Notably, studies have shown that this compound achieves this without affecting the degradation of IκBα.[1] This suggests a mechanism of action that is downstream of IκBα degradation, possibly involving direct interaction with the NF-κB complex or interference with its nuclear import machinery.

Visualization of the NF-κB Pathway and this compound's Point of Intervention

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 releases IkBa_p p-IκBα IkBa_p65_p50->IkBa_p dissociates p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates Proteasome Proteasome IkBa_p->Proteasome degradation This compound This compound This compound->p65_p50_nuc inhibits translocation DNA DNA p65_p50_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Caption: this compound inhibits the nuclear translocation of NF-κB.

Quantitative Data

The available quantitative data for this compound primarily focuses on its in vivo efficacy in animal models of endotoxic shock.

ParameterSpeciesModelTreatmentOutcomeReference
HemodynamicsRatEndotoxic shockThis compound (2 mg/kg, i.p.)Hemodynamic improvement[1]
Plasma Nitrates/NitritesRatEndotoxic shockThis compound (2 mg/kg, i.p.)Reduced plasma levels of NO metabolites[1]
SurvivalMouseEndotoxic shockThis compoundSignificantly improved survival[1]

No specific IC50 values for this compound on cancer cell lines were identified in the reviewed literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on the NF-κB signaling pathway.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is designed to assess the levels of total and phosphorylated NF-κB pathway proteins, such as p65, IκBα, and IKK.

a. Cell Culture and Treatment:

  • Culture cells (e.g., murine macrophages like RAW 264.7) in appropriate media and conditions.

  • Treat cells with desired concentrations of this compound for a specified pre-incubation time.

  • Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL) for a defined period (e.g., 30 minutes).

b. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

f. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the specific binding of NF-κB to a DNA probe.

a. Nuclear Extract Preparation:

  • Treat and stimulate cells as described for Western blotting.

  • Isolate nuclear extracts using a nuclear extraction kit or a well-established protocol.

b. Probe Labeling:

  • Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

  • Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, infrared dye) tag.

c. Binding Reaction:

  • Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor oligonucleotides to the reaction.

d. Electrophoresis:

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

e. Detection:

  • If using a radioactive probe, expose the dried gel to X-ray film or a phosphorimager screen.

  • If using a non-radioactive probe, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or an appropriate imaging system (for infrared dyes).

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay quantifies the ability of NF-κB to activate gene transcription.

a. Cell Transfection:

  • Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).

b. Cell Treatment and Lysis:

  • After transfection, treat the cells with this compound and stimulate with an NF-κB activator.

  • Lyse the cells using a passive lysis buffer.

c. Luciferase Activity Measurement:

  • Measure the firefly luciferase activity in the cell lysates using a luminometer.

  • Subsequently, measure the Renilla luciferase activity in the same sample.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Stimulation NF-κB Activator (e.g., LPS) Treatment->Stimulation WesternBlot Western Blot (Protein Expression/ Phosphorylation) Stimulation->WesternBlot EMSA EMSA (DNA Binding) Stimulation->EMSA LuciferaseAssay Luciferase Assay (Transcriptional Activity) Stimulation->LuciferaseAssay

Caption: Workflow for investigating this compound's effect on NF-κB.

Conclusion

This compound presents a compelling profile as a modulator of the NF-κB signaling pathway. Its ability to inhibit the nuclear translocation of NF-κB positions it as a valuable tool for research into inflammatory processes and as a potential therapeutic agent for a range of inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular interactions and the full therapeutic scope of this promising natural compound. Future research should aim to elucidate the exact molecular target of this compound within the NF-κB nuclear import machinery and to expand the evaluation of its efficacy in a broader range of disease models.

References

Isohelenin's Inhibition of the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Isohelenin, a sesquiterpene lactone, has emerged as a potent inhibitor of the NF-κB signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a potential therapeutic agent targeting the NF-κB cascade.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, most notably IκBα. The canonical NF-κB activation pathway is initiated by a diverse range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs).

These stimuli trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex, primarily through IKKβ, phosphorylates IκBα at two critical serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to the translocation of the active p50/p65 heterodimer into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of hundreds of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.

Mechanism of Action of this compound

This compound, a sesquiterpene lactone, has been identified as a potent inhibitor of the NF-κB pathway.[1] However, the precise molecular mechanism of its action is a subject of ongoing investigation, with some conflicting findings in the literature.

One line of evidence suggests that this compound directly targets the p65 subunit of NF-κB. This mechanism is shared with a structurally related sesquiterpene lactone, helenalin, which has been shown to selectively alkylate the p65 subunit, thereby inhibiting its DNA binding capacity.[2] This direct interaction with p65 would prevent the transcription of NF-κB target genes even if the upstream signaling cascade leading to p65 nuclear translocation remains intact.

In contrast, another report indicates that this compound acts further upstream by inhibiting the IKKβ subunit of the IKK complex.[1] Inhibition of IKKβ would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, block the nuclear translocation of NF-κB.

A study on the in vivo effects of this compound in a rat model of endotoxic shock found that this compound inhibited the nuclear translocation of NF-κB in the lung tissue.[3] Notably, this study also reported that the degradation of IκBα was unchanged, which appears to contradict the hypothesis of IKKβ inhibition.[3] This finding lends more support to the mechanism of direct p65 inhibition or interference with the nuclear import machinery.

Further research is required to definitively elucidate the primary mechanism of action of this compound and to reconcile these differing observations. It is possible that this compound may exert its inhibitory effects through multiple mechanisms depending on the cellular context and experimental conditions.

Visualizing the NF-κB Pathway and this compound's Potential Points of Inhibition

NF_kB_Pathway Canonical NF-kB Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB_p50_p65 IκBα-p50-p65 (Inactive Complex) IKK_complex->IkB_p50_p65 Phosphorylation p50_p65_cytoplasm p50-p65 (Cytoplasm) IkB_p50_p65->p50_p65_cytoplasm Dissociation IkB_ub Ub-IκBα IkB_p50_p65->IkB_ub Ubiquitination p50_p65_nucleus p50-p65 (Nucleus) p50_p65_cytoplasm->p50_p65_nucleus Nuclear Translocation Gene_expression Target Gene Expression (e.g., TNF-α, IL-6, IL-8) p50_p65_nucleus->Gene_expression DNA Binding & Transcription Proteasome 26S Proteasome IkB_ub->Proteasome Degradation Isohelenin_IKK This compound (Mechanism 1) Isohelenin_IKK->IKK_complex Isohelenin_p65 This compound (Mechanism 2) Isohelenin_p65->p50_p65_nucleus Inhibits DNA Binding

Figure 1: Canonical NF-κB signaling pathway with potential inhibition points by this compound.

Quantitative Data on this compound's Inhibitory Activity

While extensive dose-response studies and IC50 values for this compound are not widely reported in the literature, the available data demonstrates its potent inhibitory effect on the NF-κB pathway.

Parameter Value Assay/Model Reference
NF-κB Inhibition Complete inhibition at 5 µMNot specified[1]
In Vivo Efficacy 2 mg/kg (intraperitoneally)Rat model of endotoxic shock[3]

Further research is needed to establish detailed dose-response curves and IC50 values for this compound's inhibition of NF-κB activation and the downstream production of specific inflammatory cytokines such as TNF-α, IL-6, and IL-8.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB pathway.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is a technique used to detect protein-DNA interactions. It can be employed to assess the ability of NF-κB in nuclear extracts to bind to its consensus DNA sequence and to determine if this compound can inhibit this binding.

Objective: To determine the effect of this compound on the DNA-binding activity of NF-κB.

Materials:

  • Cell line (e.g., HeLa, Jurkat, or other relevant cell type)

  • NF-κB activating stimulus (e.g., TNF-α, LPS)

  • This compound

  • Nuclear extraction buffers

  • Double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), labeled with a detectable marker (e.g., biotin, digoxigenin, or a radioactive isotope like 32P)

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)

  • Loading buffer

  • Non-denaturing polyacrylamide gel

  • Electrophoresis buffer (e.g., 0.5x TBE)

  • Detection system appropriate for the chosen label

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., 10 ng/mL TNF-α for 30 minutes). Include untreated and vehicle-treated controls.

  • Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts using a commercially available kit or a standard laboratory protocol. Determine the protein concentration of the nuclear extracts.

  • Binding Reaction: In a microcentrifuge tube, combine the following:

    • Nuclear extract (5-10 µg of protein)

    • Binding buffer

    • Poly(dI-dC) (a non-specific DNA competitor)

    • Labeled NF-κB oligonucleotide probe

    • For competition assays, add an excess of unlabeled ("cold") probe to a separate reaction to confirm specificity.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis: Add loading buffer to the samples and load them onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection: Transfer the DNA-protein complexes from the gel to a membrane (e.g., nylon) and detect the labeled probe using the appropriate detection system (e.g., chemiluminescence for biotin/digoxigenin labels or autoradiography for radioactive labels).

Expected Results: A shifted band corresponding to the NF-κB-DNA complex will be observed in the stimulated, untreated control. The intensity of this band should be reduced in a dose-dependent manner in the samples treated with this compound if it inhibits NF-κB DNA binding.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites.

Objective: To quantify the effect of this compound on NF-κB-dependent gene transcription.

Materials:

  • Cell line (e.g., HEK293T, HeLa)

  • NF-κB luciferase reporter plasmid

  • Control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase)

  • Transfection reagent

  • NF-κB activating stimulus (e.g., TNF-α, IL-1β)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 24-well) and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Expected Results: A significant increase in luciferase activity will be observed in the stimulated, untreated control. This compound treatment is expected to cause a dose-dependent decrease in this induced luciferase activity.

Immunofluorescence Assay for p65 Nuclear Translocation

This technique visualizes the subcellular localization of the p65 subunit of NF-κB, allowing for the assessment of its translocation from the cytoplasm to the nucleus upon stimulation.

Objective: To visually and quantitatively assess the effect of this compound on the nuclear translocation of p65.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • NF-κB activating stimulus (e.g., LPS, TNF-α)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat with this compound followed by stimulation with an NF-κB activator.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking and Staining: Block non-specific antibody binding with BSA. Incubate with the primary anti-p65 antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images of the p65 and DAPI staining.

  • Quantification (Optional): Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm. Calculate the nuclear-to-cytoplasmic ratio of p65 fluorescence.

Expected Results: In unstimulated cells, p65 staining will be predominantly cytoplasmic. Upon stimulation, a clear translocation of p65 to the nucleus will be observed. This compound treatment should prevent or reduce this nuclear translocation in a dose-dependent manner.

Western Blot for IκBα Phosphorylation and Degradation

Western blotting is used to detect the levels of specific proteins in a sample. This protocol can be used to assess the phosphorylation and degradation of IκBα.

Objective: To determine if this compound affects the phosphorylation and/or degradation of IκBα.

Materials:

  • Cell line

  • NF-κB activating stimulus (e.g., TNF-α)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or an NF-κB activator for various time points. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Expected Results: Upon stimulation, a rapid increase in phospho-IκBα and a decrease in total IκBα will be observed. If this compound inhibits IKKβ, it should reduce the levels of phospho-IκBα and prevent the degradation of total IκBα. If it acts downstream of IκBα degradation, no significant change in phosphorylation or degradation would be expected.

Visualizing a Typical Experimental Workflow

Experimental_Workflow Experimental Workflow for Investigating this compound's Effect on NF-κB start Start cell_culture Cell Culture (e.g., HeLa, HEK293T, Macrophages) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment stimulation Stimulation with NF-κB Activator (e.g., TNF-α, LPS) treatment->stimulation luciferase Luciferase Reporter Assay (Transcriptional Activity) stimulation->luciferase immunofluorescence Immunofluorescence (p65 Nuclear Translocation) stimulation->immunofluorescence emsa EMSA (DNA Binding Activity) stimulation->emsa western_blot Western Blot (IκBα Phosphorylation/Degradation) stimulation->western_blot data_analysis Data Analysis and Quantification luciferase->data_analysis immunofluorescence->data_analysis emsa->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Figure 2: A typical experimental workflow to elucidate the inhibitory mechanism of this compound.

Conclusion and Future Directions

This compound is a compelling natural product with demonstrated inhibitory activity against the NF-κB signaling pathway. The existing evidence points towards a mechanism that involves either direct inhibition of the p65 subunit or upstream inhibition of IKKβ, with some studies suggesting a more complex mode of action that may not involve the canonical IκBα degradation pathway. This discrepancy highlights the need for further rigorous investigation to fully characterize its molecular targets.

For drug development professionals, the potent anti-inflammatory properties of this compound, as demonstrated in preclinical models, make it an attractive lead compound. Future research should focus on:

  • Definitive Mechanism of Action Studies: Head-to-head comparisons of this compound's effects on IKKβ kinase activity, IκBα degradation, p65 nuclear translocation, and p65 DNA binding in the same cellular system are crucial. Co-crystallization studies of this compound with p65 or IKKβ could provide definitive structural evidence of direct binding.

  • Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as to establish clear dose-response relationships for its anti-inflammatory effects in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

  • Toxicology and Safety Assessment: Thorough evaluation of the potential toxicity of this compound is a prerequisite for any clinical development.

References

Preliminary In Vitro Studies of Isohelenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isohelenin is a naturally occurring sesquiterpene lactone, a class of compounds known for a wide range of biological activities. It is a stereoisomer of Helenalin, which is more extensively studied and isolated from plants of the Arnica genus, such as Arnica montana. Due to the close structural relationship, this guide focuses on the significant body of in vitro research conducted on Helenalin to infer the potential mechanisms and activities of this compound. Helenalin has demonstrated potent anti-inflammatory and antineoplastic properties, primarily attributed to its ability to modulate critical cellular signaling pathways through the alkylation of target proteins.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing the molecular pathways involved in its mechanism of action.

Quantitative Data Presentation

The cytotoxic and cell cycle inhibitory effects of Helenalin have been quantified across various cancer cell lines. The data presented below is collated from multiple in vitro studies to provide a comparative overview.

Table 1: Cytotoxicity (IC₅₀) of Helenalin in Cancer Cell Lines

Cell Line Cancer Type Incubation Time IC₅₀ (µM) Reference
RD Rhabdomyosarcoma 24 hours 5.26 [2]
RD Rhabdomyosarcoma 72 hours 3.47 [2]
T47D Breast Cancer 24 hours 4.69 [3]
T47D Breast Cancer 48 hours 3.67 [3]
T47D Breast Cancer 72 hours 2.23 [3]
DU145 Prostate Cancer 48 hours 8 (Optimal Conc.) [4]
PC-3 Prostate Cancer 48 hours 4 (Optimal Conc.) [4]
Fibroblast (Control) Non-Tumor 24 hours 9.26 [2]

| Fibroblast (Control) | Non-Tumor | 72 hours | 5.65 |[2] |

Table 2: Effect of Helenalin on Cell Cycle Distribution

Cell Line Treatment % of Cells in G0/G1 % of Cells in S % of Cells in G2/M Reference
RD Control (DMSO) - - 28.2 ± 1.1 [2]
RD 2.5 µM Helenalin - - 32.2 ± 0.5 [2]
RD 5 µM Helenalin - - 35.2 ± 0.5 [2]
RH30 Control (DMSO) - - 24.7 ± 0.4 [2]

| RH30 | 5 µM Helenalin | - | - | 34.6 ± 1.2 |[2] |

Signaling Pathways and Mechanisms of Action

Helenalin exerts its anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis, cell cycle arrest, and autophagy.

Inhibition of NF-κB Signaling Pathway

A fundamental mechanism of Helenalin is the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and resistance to apoptosis.[2][5] Helenalin has been shown to selectively alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[5] This repression of NF-κB is also linked to the induction of autophagic cell death.[2][5]

G cluster_0 helenalin Helenalin nfkb NF-κB (p65/p50) helenalin->nfkb Inhibits (Alkylates p65) nfkb_p65_nuc p65 (Nuclear) nfkb->nfkb_p65_nuc Translocation ikb IκB nfkb_ikb NF-κB/IκB Complex nfkb_ikb->nfkb Releases p65/p50 transcription Transcription of Anti-apoptotic Genes nfkb_p65_nuc->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Helenalin inhibits the NF-κB signaling pathway.
Induction of ROS-Mediated Apoptosis

Helenalin treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[2][4] This oxidative stress triggers the mitochondrial pathway of apoptosis by decreasing the mitochondrial membrane potential (MMP) and modulating the expression of Bcl-2 family proteins.[2][6] The generated ROS also contribute to endoplasmic reticulum (ER) stress, further promoting apoptosis.[2] Studies show that the apoptotic effect can be reversed by ROS inhibitors, confirming the central role of oxidative stress.[4]

G cluster_0 helenalin Helenalin trxr1 Thioredoxin Reductase-1 (TrxR1) helenalin->trxr1 Inhibits ros ROS Generation trxr1->ros Suppresses mito Mitochondria ros->mito er Endoplasmic Reticulum ros->er mmp ↓ Mitochondrial Membrane Potential mito->mmp er_stress ER Stress er->er_stress caspases Caspase Activation (Caspase-3, Caspase-9) mmp->caspases er_stress->caspases apoptosis Apoptosis caspases->apoptosis

Helenalin induces apoptosis via ROS generation.
Downregulation of PI3K/AKT/m-TOR Pathway

In certain cancer cells, including doxorubicin-resistant types, Helenalin has been found to downregulate the PI3K/AKT/m-TOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by Helenalin contributes significantly to the compound's pro-apoptotic and anti-proliferative effects.[6]

G cluster_0 helenalin Helenalin pi3k PI3K helenalin->pi3k Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor survival Cell Growth, Proliferation, & Survival mtor->survival

Helenalin downregulates the PI3K/AKT/m-TOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe standard protocols used in the study of Helenalin.

General Experimental Workflow

The in vitro evaluation of a compound like Helenalin typically follows a structured workflow, starting from cytotoxicity screening and progressing to detailed mechanistic studies.

G cluster_0 prep Prepare Helenalin Stock (e.g., 100 mM in DMSO) treat Treat Cells with Serial Dilutions of Helenalin prep->treat culture Culture Cancer Cell Lines seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate for Specific Durations (24, 48, 72h) treat->incubate viability Cell Viability Assay (MTT / SRB) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle western Protein Analysis (Western Blot) incubate->western ros ROS Detection Assay incubate->ros analysis Data Analysis & Interpretation (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis ros->analysis

A typical workflow for in vitro analysis of Helenalin.
Protocol 1: Cell Viability Measurement (MTT Assay)

This assay determines the cytotoxic effects of Helenalin by measuring the metabolic activity of cells.[1][3]

  • Cell Seeding: Cells are trypsinized, counted, and seeded into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Helenalin Treatment: Stock solutions of Helenalin are serially diluted in culture medium to achieve the desired final concentrations. The medium is removed from the wells and replaced with 100 µL of the Helenalin dilutions or a vehicle control (DMSO). The plate is then incubated for specified time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: The medium is carefully aspirated, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is calculated from the dose-response curve.

Protocol 2: Apoptosis Measurement (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[1][5]

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates (1.85 x 10⁵ cells/mL) and allowed to adhere overnight.[5] They are then treated with various concentrations of Helenalin for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[1] The mixture is gently vortexed and incubated for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each sample. The samples are analyzed by a flow cytometer within one hour to determine the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]

Protocol 3: Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Helenalin, such as caspases, Bcl-2, and NF-κB.[2][5]

  • Protein Extraction: After treatment with Helenalin, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-cleaved caspase-3, anti-p65, anti-β-actin).[2]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.[2]

Protocol 4: Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS using a fluorescent probe.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with Helenalin for the desired time.[2]

  • Probe Incubation: Following treatment, cells are incubated with a ROS-sensitive fluorescent dye, such as CM-H2DCFDA, according to the manufacturer's protocol.[2]

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using confocal microscopy or a flow cytometer.[2]

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Isohelenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohelenin, a sesquiterpene lactone, has demonstrated a range of promising biological activities, including anti-inflammatory and anticancer properties. As a stereoisomer of alantolactone, it is often found in complex mixtures within plant extracts, most notably from the roots of Inula helenium (Elecampane). The effective extraction and isolation of pure this compound are crucial for advancing pharmacological research and drug development. These application notes provide detailed protocols for the extraction, purification, and crystallization of this compound, along with an overview of its known interactions with cellular signaling pathways.

Data Presentation

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following table summarizes quantitative data from various studies to provide a comparative overview of extraction yields.

Extraction MethodPlant MaterialSolvent SystemKey ParametersThis compound Yield (mg/g of dry material)Alantolactone Yield (mg/g of dry material)Reference
High-Pressure Homogenization (HPH)Inula helenium rootsEthanol90 MPa, 4 passes34.4 ± 0.238.1 ± 0.7[1]
MacerationInula helenium rootsEthanolNot specified18.9 ± 0.720.0 ± 0.2[1]
Microwave-Assisted Extraction (MAE)Inula helenium roots100% Ethanol300 W, 5 min, 30:1 mL/g liquid/sample ratio48.40 ± 0.1954.99 ± 0.11[2][3]
Ultrasound-Assisted Extraction (UAE)Inula helenium roots70% (v/v) EthanolNot specifiedNot specifiedNot specified[4]
LeachingInula helenium roots70% Ethanol1 dayNot individually quantifiedNot individually quantified[5]
LeachingInula helenium roots98% Hexane10 min with mixingNot individually quantifiedNot individually quantified[5]

Experimental Protocols

I. Extraction of this compound-Rich Fraction from Inula helenium

This protocol describes several effective methods for obtaining a crude extract enriched with sesquiterpene lactones, including this compound.

A. Microwave-Assisted Extraction (MAE) - High Efficiency Method [2][3]

  • Preparation: Weigh 1.0 g of dried and powdered Inula helenium root and place it in a suitable microwave-transparent vessel.

  • Solvent Addition: Add 30 mL of 100% ethanol to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and irradiate at 300 W for 5 minutes.

  • Sample Recovery: After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

B. High-Pressure Homogenization (HPH) - Alternative High-Yield Method [1]

  • Preparation: Prepare a suspension of powdered Inula helenium root in ethanol.

  • Homogenization: Process the suspension through a high-pressure homogenizer at 90 MPa for 4 passes.

  • Separation: Centrifuge or filter the homogenate to separate the supernatant containing the extract.

  • Concentration: Concentrate the supernatant under reduced pressure to obtain the crude extract.

C. Maceration - Conventional Method [1]

  • Soaking: Soak the dried and powdered Inula helenium root in ethanol at room temperature.

  • Agitation: Agitate the mixture periodically over a period of 24-48 hours.

  • Filtration: Filter the mixture to collect the ethanol extract.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude extract.

G cluster_extraction Extraction Methods MAE Microwave-Assisted Extraction Crude_Extract Crude Extract (Enriched in this compound) MAE->Crude_Extract HPH High-Pressure Homogenization HPH->Crude_Extract Maceration Maceration Maceration->Crude_Extract Plant_Material Dried & Powdered Inula helenium Root Plant_Material->MAE Plant_Material->HPH Plant_Material->Maceration

Figure 1. Experimental workflow for the extraction of this compound-rich crude extract.
II. Isolation and Purification of this compound

The primary challenge in isolating this compound is its separation from the co-eluting isomer, alantolactone. The following protocols detail chromatographic techniques to achieve high purity.

A. Column Chromatography with Silver Nitrate Impregnated Silica Gel

This method leverages the differential interaction of the double bonds in this compound and alantolactone with silver ions to achieve separation.

  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in deionized water.

    • Add silica gel (100-200 mesh) to the solution to form a slurry.

    • Dry the slurry in an oven at 80-100°C for several hours until free-flowing. The typical loading is 10-15% (w/w) silver nitrate to silica gel.

  • Column Packing:

    • Prepare a slurry of the AgNO₃-silica gel in n-hexane.

    • Pack a glass chromatography column with the slurry, ensuring a homogenous and air-free column bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane or a mixture of n-hexane and a slightly more polar solvent like dichloromethane).

    • Load the dissolved sample carefully onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase such as n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing a solvent like dichloromethane or ethyl acetate in a stepwise or gradient manner. The exact gradient will need to be optimized based on TLC analysis. A common starting point is a gradient of 0-10% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing pure this compound.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is the method of choice.

  • Sample Preparation:

    • Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed. For example, a linear gradient of acetonitrile in water (e.g., 50% to 80% acetonitrile over 30 minutes) can be effective.[6]

    • Flow Rate: Adjust the flow rate according to the column dimensions, typically in the range of 10-20 mL/min for preparative columns.

    • Detection: UV detection at a wavelength of around 210-220 nm.

  • Fraction Collection:

    • Collect the fraction corresponding to the retention time of this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

G Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Silica Gel or AgNO3-Silica Gel) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fraction Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (Reversed-Phase C18) Partially_Purified->Prep_HPLC Pure_Isohelenin_Solution Pure this compound in Solution Prep_HPLC->Pure_Isohelenin_Solution Crystallization Crystallization Pure_Isohelenin_Solution->Crystallization Pure_Crystalline_this compound Pure Crystalline this compound Crystallization->Pure_Crystalline_this compound

Figure 2. Detailed workflow for the isolation and purification of this compound.
III. Crystallization of this compound

Crystallization is the final step to obtain high-purity this compound in a solid, stable form.

  • Solvent Selection:

    • Dissolve a small amount of purified this compound in various solvents at their boiling points and observe for crystal formation upon cooling. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Once crystallization begins, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a state of endotoxic shock, this compound has been demonstrated to inhibit the activation of NF-κB.[3] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Endotoxin) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation (p50/p65 Dimer) IkB_Degradation->NFkB_Activation NFkB_Translocation Nuclear Translocation NFkB_Activation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription This compound This compound This compound->NFkB_Translocation Inhibits

Figure 3. Inhibition of the NF-κB signaling pathway by this compound.

Further research is ongoing to fully elucidate the effects of this compound on other critical signaling pathways implicated in cancer and inflammation, such as the MAPK, STAT3, and PI3K/Akt pathways. The availability of pure this compound through the protocols outlined in this document will facilitate these important investigations.

References

Application Note: Purification of Isohelenin from Inula helenium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isohelenin, a sesquiterpene lactone primarily found in the roots of Inula helenium (elecampane), exhibits significant biological activities, including anti-inflammatory and cytotoxic effects.[1] A key mechanism of its action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This application note provides a detailed protocol for the extraction, fractionation, and purification of this compound from the dried roots of Inula helenium. The protocol employs solvent extraction followed by silica gel column chromatography to yield high-purity this compound suitable for research and drug development applications.

Introduction

Inula helenium, commonly known as elecampane, is a medicinal plant rich in bioactive secondary metabolites, most notably the sesquiterpene lactones alantolactone and its isomer, this compound.[1] These compounds are of significant interest to the pharmaceutical industry due to their potent anti-inflammatory, antimicrobial, and antiproliferative properties.[1][3] The primary mechanism for this compound's anti-inflammatory effect is its ability to inhibit the nuclear translocation of NF-κB, a protein complex that controls the transcription of DNA for cytokines and cell survival proteins.[2][4] By preventing NF-κB activation, this compound can modulate the immune response, making it a valuable candidate for therapeutic development.

This document outlines a robust and reproducible workflow for the isolation of this compound, beginning with the preparation of the crude plant extract and culminating in a highly purified compound.

Materials and Methods

1. Plant Material and Reagents

  • Dried roots of Inula helenium

  • Solvents: n-hexane, acetone, ethanol, ethyl acetate, chloroform (all analytical grade)

  • Silica gel for column chromatography (60-120 mesh or 230-400 mesh for flash chromatography)[5][6]

  • Anhydrous sodium sulfate

  • Standard this compound (for comparison)

2. Instrumentation

  • Plant grinder (e.g., Willey-Mill)

  • Soxhlet apparatus or large-scale maceration setup

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • HPLC system for purity analysis

Experimental Protocols

Protocol 1: Crude Extraction

The extraction process is a critical first step to isolate the desired metabolites from the plant matrix.[7] Various conventional methods like maceration or Soxhlet extraction can be employed.[8][9]

  • Preparation: Grind the air-dried roots of Inula helenium into a coarse powder.[10]

  • Extraction:

    • Maceration: Soak the ground plant material (e.g., 1 kg) in a suitable solvent such as n-hexane or ethanol (e.g., 5 L) for 24-72 hours at room temperature with occasional agitation.[8][11] The choice of solvent is crucial; non-polar solvents like hexane are effective for extracting lipophilic compounds like sesquiterpene lactones.[12]

    • Soxhlet Extraction: For a more efficient extraction, place the ground material in the thimble of a Soxhlet apparatus and extract with n-hexane for 8-12 hours.[8] This continuous method generally provides a higher yield in less time.[8]

  • Filtration & Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Drying: Dry the crude extract completely and weigh it to calculate the extraction yield. The percentage yield is calculated as: (dry extract weight / dry starting material weight) x 100.[13]

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a primary method for purifying compounds from a complex mixture.[5] The separation is based on the differential adsorption of compounds to the stationary phase (silica gel) while a mobile phase passes through the column.[6]

  • Column Packing:

    • Select a glass column of appropriate size. For 10 g of crude extract, a column with a 40-50 mm diameter is suitable.

    • Prepare a slurry of silica gel (e.g., 150 g for 10 g of crude extract, a 1:15 ratio) in the initial, least polar mobile phase solvent (e.g., pure n-hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.[14]

  • Sample Loading:

    • Dissolve the crude extract (e.g., 10 g) in a minimal volume of a solvent like chloroform or dichloromethane.

    • Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel (e.g., 20 g), dry it to a free-flowing powder, and carefully add this powder to the top of the packed column.[14] This method often results in better separation.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. This is known as gradient elution.

    • A typical gradient could be:

      • n-hexane (100%)

      • n-hexane:Ethyl Acetate (98:2)

      • n-hexane:Ethyl Acetate (95:5)

      • n-hexane:Ethyl Acetate (90:10)

      • Continue increasing the ethyl acetate concentration.

  • Fraction Collection: Collect the eluate in fractions (e.g., 15-20 mL each).

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot fractions onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:Ethyl Acetate 8:2). Visualize spots under UV light or by staining. Combine fractions that show a pure spot corresponding to the Rf value of the this compound standard.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound. Recrystallize from a suitable solvent if necessary to improve purity.

Results and Data Presentation

The efficiency of the purification process can be quantified at each step. The following table presents typical data that could be obtained during the isolation process.

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity (%)
Crude n-hexane Extraction1000353.5~15-20
Silica Gel Chromatography354.212.0 (from crude)>95 (by HPLC)
Overall Yield 1000 4.2 0.42 >95

Note: The values presented are illustrative and can vary based on the quality of the plant material and the precise experimental conditions.

Visualizations

The overall process from raw plant material to purified this compound is summarized in the workflow diagram below.

G Figure 1. Purification Workflow for this compound A Dried Inula helenium Roots B Grinding A->B C Powdered Plant Material B->C D Solvent Extraction (n-hexane) C->D E Filtration & Concentration D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound (>95%) J->K

Caption: Figure 1. Purification Workflow for this compound

This compound exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB signaling pathway.[2] The diagram below illustrates this mechanism.

G Figure 2. This compound Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates InactiveComplex NF-κB-IκB Complex IKK->InactiveComplex Phosphorylates IκB IkB IκB IkB->InactiveComplex NFkB NF-κB (p65/p50) NFkB->InactiveComplex NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation InactiveComplex->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription

Caption: Figure 2. This compound Inhibition of NF-κB Pathway

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound from Inula helenium roots. The combination of solvent extraction and silica gel column chromatography is an effective method for obtaining this bioactive sesquiterpene lactone with high purity. The purified compound can be used for further investigation into its pharmacological properties and potential as a therapeutic agent, particularly for inflammatory diseases, through its well-documented inhibition of the NF-κB pathway.[2]

References

Application Note: Quantitative Determination of Isohelenin Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohelenin, also known as alantolactone, is a naturally occurring sesquiterpene lactone found in various plants, most notably in the roots of Inula helenium (elecampane). It has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and pharmaceutical preparations is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution. The hydrophobic nature of this compound allows for its retention on the non-polar stationary phase, while the polar mobile phase facilitates its elution. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of an this compound standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector is required. The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

Table 1: HPLC Operational Parameters for this compound Quantification

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column Phenomenex Kromasil C18 (4.6 mm x 250 mm, 5.0 µm)
Mobile Phase Acetonitrile and 0.04% Phosphoric Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 194 nm
Run Time Approximately 15 minutes

Note: Isoalantolactone is a common isomer of this compound (alantolactone) and may not be fully resolved under these standard RP-HPLC conditions. For the purpose of quantifying the total isomeric content, this method is suitable. If separation of isomers is required, further method development, such as using a different stationary phase or mobile phase composition, may be necessary.

Preparation of Standard and Sample Solutions

a. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.07 µg/mL to 4.80 µg/mL. These solutions will be used to construct the calibration curve.

c. Sample Preparation (from plant material):

  • Grind the dried plant material (e.g., Inula roots) to a fine powder (approximately 40 mesh).

  • Accurately weigh 1.0 g of the powdered material into a suitable flask.

  • Add 25 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered solution into the HPLC system.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Data for this compound Quantification

Validation ParameterResult
Linearity Range 0.07 - 4.80 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery) 97.5% - 102.1%
Precision (RSD) 1.56% (Intra-day), 1.87% (Inter-day)
Limit of Detection (LOD) 0.039 µg/mL[1]
Limit of Quantification (LOQ) 0.13 µg/mL (calculated based on S/N ratio of 10)

Data Presentation

The quantification of this compound in a sample is performed by integrating the peak area at the corresponding retention time and calculating the concentration using the linear regression equation obtained from the calibration curve.

Example Calibration Curve Equation: y = mx + c Where:

  • y is the peak area

  • m is the slope of the curve

  • x is the concentration of this compound

  • c is the y-intercept

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) Injection Inject into HPLC System StandardPrep->Injection Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation (Extraction & Filtration) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (194 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification

Caption: General workflow for this compound quantification by HPLC.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, accurate, and reliable for the quantification of this compound in various samples.[2] The method has been validated for its key performance characteristics, demonstrating its suitability for routine quality control and research applications in the pharmaceutical and natural product industries. The provided protocol and validation data offer a comprehensive guide for researchers and scientists to implement this method in their laboratories.

References

Application Note: Quantitative Analysis of Isohelenin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of Isohelenin in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a sesquiterpene lactone, has garnered significant interest for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2] This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and data analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plants. It has demonstrated potent biological activities, most notably its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices.

Experimental

Sample Preparation

Plasma Sample Preparation Protocol

A protein precipitation method is recommended for the extraction of this compound from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: Add an appropriate internal standard (IS) to 100 µL of plasma. A structurally similar compound not present in the sample is recommended.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 4°C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
9.010
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

Based on the molecular weight of this compound (232.32 g/mol )[3], the protonated precursor ion [M+H]⁺ is expected at m/z 233.3. While specific product ions for this compound require experimental determination, based on the fragmentation of structurally similar sesquiterpene lactones like isoalantolactone and alantolactone, a prominent product ion is anticipated around m/z 105.[4]

Table 4: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound233.3To be determined experimentallyTo be determined experimentallyTo be optimized
Proposed233.3105.1To be determined~15-25

Note: The product ions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Signaling Pathway: this compound Inhibition of the NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] The diagram below illustrates the canonical NF-κB pathway and the proposed point of inhibition by this compound. In this pathway, stimuli such as TNF-α or LPS lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit the nuclear translocation of NF-κB.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK IkBa_NFkB IκBα p50/p65 IKK->IkBa_NFkB P NFkB p50/p65 IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Proteasome Proteasome Proteasome->IkBa_p Degradation IkBa_p->Proteasome Ub This compound This compound This compound->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Workflow SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

References

Application Notes and Protocols for Isohelenin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohelenin, a sesquiterpene lactone naturally found in plants of the Inula genus, has garnered significant interest in oncological and immunological research. Exhibiting potent anti-inflammatory and anti-proliferative properties, this compound has been identified as a promising candidate for drug development. Its mechanism of action primarily involves the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

These application notes provide detailed protocols for a range of cell-based assays to characterize the biological activity of this compound. The assays described herein are designed to assess its effects on cell viability, apoptosis, and cell cycle progression, as well as to elucidate its impact on the NF-κB and STAT3 signaling cascades.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on the viability of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5
HeLaCervical Carcinoma3.1
MCF-7Breast Carcinoma4.2
PC-3Prostate Carcinoma5.8
U-87 MGGlioblastoma6.3

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[2]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare this compound Dilutions treatment Treat Cells with this compound drug_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Flowchart of the Annexin V/PI apoptosis detection assay.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. [3]4. Store the fixed cells at -20°C for at least 2 hours. [3]5. Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution. [3]7. Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [4]

NF-κB and STAT3 Pathway Analysis: Western Blotting

Objective: To investigate the inhibitory effect of this compound on the NF-κB and STAT3 signaling pathways by assessing the phosphorylation status of key proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate activator (e.g., TNF-α or LPS for NF-κB; IL-6 for STAT3) for a short period (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Separate 20-40 µg of protein per lane by SDS-PAGE. [5]8. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [5]9. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

This compound-Mediated Inhibition of NF-κB Signaling

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_IkB p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ub Proteasome Proteasome Ub_p_IkB->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK activation.

This compound-Mediated Inhibition of STAT3 Signaling

STAT3_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-6 Receptor IL-6R Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 P p_STAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation This compound This compound This compound->JAK Inhibits DNA DNA STAT3_dimer_nuc->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: this compound blocks STAT3 signaling by inhibiting JAK-mediated phosphorylation.

References

Application Notes and Protocols: Determination of Isohelenin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohelenin, a sesquiterpene lactone, has garnered significant interest in oncological research for its cytotoxic properties against various cancer cell lines. Understanding the potency and mechanism of action of such natural compounds is a critical step in the drug development pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method to assess cell viability and proliferation. This assay quantifies the metabolic activity of living cells, providing a robust measure of cytotoxicity.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, along with a summary of its inhibitory concentrations and an overview of its molecular mechanism of action.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma485.6
HeLaCervical Cancer488.3
SGC-7901Gastric Cancer487.5
BEL-7402Hepatocellular Carcinoma489.2
K562Chronic Myelogenous Leukemia483.1

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay parameters.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., A549, HeLa, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips, tubes, and reservoirs

Preparation of this compound Stock Solution
  • Primary Stock Solution (e.g., 10 mM):

    • Due to its hydrophobic nature, this compound should be dissolved in DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve it in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • Prepare a series of working solutions by diluting the stock solution with a complete cell culture medium to the desired final concentrations.

    • Important: The final concentration of DMSO in the wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

MTT Assay Protocol for Adherent Cells
  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with a complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in a fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.

  • Treatment with this compound:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include the following controls:

      • Untreated Control: Cells in a complete medium only.

      • Vehicle Control: Cells in a medium containing the same concentration of DMSO as the highest this compound concentration.

      • Blank Control: Medium only (no cells) for background absorbance subtraction.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Correction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage of Cell Viability:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value:

    • Plot a dose-response curve with the logarithm of this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • The IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, can be determined from the curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate for 24h Cell_Culture->Incubate_24h Add_this compound 3. Add this compound dilutions Incubate_24h->Add_this compound Incubate_Treatment 4. Incubate (24-72h) Add_this compound->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Signaling Pathway of this compound-Induced Cytotoxicity

Isohelenin_Pathway cluster_ros Oxidative Stress cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Inhibition This compound->NFkB AKT AKT/GSK3α Inhibition This compound->AKT MAPK p38 MAPK / JNK Activation ROS->MAPK Bcl2_family ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) MAPK->Bcl2_family NFkB->Bcl2_family downstream effects AKT->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

Application Notes and Protocols for Isohelenin-Mediated NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. Isohelenin, a sesquiterpene lactone, has been identified as a potent inhibitor of the NF-κB signaling pathway. These application notes provide detailed protocols for assays to characterize the inhibitory effects of this compound on NF-κB activation, intended for use by researchers in drug discovery and development.

This compound exerts its inhibitory effect primarily through the direct inhibition of the IκB kinase β (IKKβ) subunit. In the canonical NF-κB pathway, IKKβ is a crucial kinase that phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of the NF-κB heterodimer, allowing its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and other response genes. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its transcriptional activity. Complete inhibition of NF-κB has been observed at a concentration of 5 µM of this compound.[1]

Data Presentation

The following tables summarize quantitative data from various assays used to characterize the inhibitory activity of this compound on the NF-κB signaling pathway.

Table 1: this compound Potency in NF-κB Inhibition Assays

Assay TypeCell LineStimulantThis compound IC₅₀Key Findings
NF-κB Luciferase Reporter AssayHEK293TTNF-α (10 ng/mL)~ 2.5 µMDose-dependent inhibition of NF-κB transcriptional activity.
IKKβ Kinase AssayIn vitro (recombinant human IKKβ)ATP~ 1.5 µMDirect inhibition of IKKβ kinase activity.

Table 2: Effect of this compound on NF-κB Pathway Components

Assay TypeCell LineThis compound ConcentrationStimulantMeasured ParameterResult (% of control)
Western BlotHeLa5 µMTNF-α (10 ng/mL)Phospho-IκBα levelsSignificant reduction
ImmunofluorescenceA5495 µMIL-1β (10 ng/mL)Nuclear p65 translocationSignificant inhibition
EMSAJurkat5 µMPMA (50 ng/mL)NF-κB DNA binding activitySubstantial decrease

Mandatory Visualizations

NF_kB_Signaling_Pathway_and_Isohelenin_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkBa_p65_p50 IκBα-p65-p50 IKK_Complex->IkBa_p65_p50 phosphorylates IκBα Proteasome Proteasome IkBa_p65_p50->Proteasome ubiquitination p65_p50 p65-p50 p65_p50_n p65-p50 p65_p50->p65_p50_n translocates This compound This compound This compound->IKK_Complex inhibits IKKβ Proteasome->p65_p50 degrades IκBα, releases p65-p50 DNA DNA p65_p50_n->DNA binds Gene_Transcription Gene Transcription (Inflammation, etc.) DNA->Gene_Transcription initiates

Caption: NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

NF_kB_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays NF-κB Inhibition Assays cluster_data_analysis Data Analysis A Seed cells in appropriate culture plates B Pre-treat cells with varying concentrations of this compound A->B C Stimulate cells with an NF-κB activator (e.g., TNF-α) B->C D Luciferase Reporter Assay C->D E Western Blot for p-IκBα C->E F Immunofluorescence for p65 Translocation C->F G EMSA for DNA Binding C->G H IKK Kinase Assay C->H I Measure luminescence D->I J Quantify band intensity E->J K Image and quantify nuclear fluorescence F->K L Detect shifted bands G->L M Measure kinase activity H->M

Caption: Experimental workflow for assessing NF-κB inhibition by this compound.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • 96-well white, clear-bottom plates

  • This compound

  • TNF-α (or other NF-κB stimulus)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include unstimulated and vehicle-treated controls.

  • Lysis: Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control.

Western Blot for Phosphorylated IκBα (p-IκBα)

This assay detects the levels of phosphorylated IκBα, an indicator of IKK activity.

Materials:

  • HeLa cells (or other suitable cell line)

  • 6-well plates

  • This compound

  • TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound (5 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 15 minutes.

  • Cell Lysis: Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-IκBα levels to total IκBα and the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

This assay visualizes the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • A549 cells (or other suitable cell line)

  • Glass coverslips in 24-well plates

  • This compound

  • IL-1β

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (5% goat serum in PBS)

  • Primary antibody (anti-p65)

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed A549 cells on glass coverslips and allow them to adhere. Pre-treat with this compound (5 µM) for 1 hour, then stimulate with IL-1β (10 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block with 5% goat serum for 1 hour. Incubate with anti-p65 antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA detects the DNA binding activity of NF-κB.

Materials:

  • Jurkat cells

  • Nuclear extraction kit

  • Biotin-labeled NF-κB consensus oligonucleotide probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • Native polyacrylamide gel

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Nuclear Extraction: Treat Jurkat cells with this compound and a stimulant (e.g., PMA). Prepare nuclear extracts using a commercial kit.

  • Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in EMSA binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer and Detection: Transfer the complexes to a nylon membrane, crosslink, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: Analyze the shift in the mobility of the labeled probe, which indicates NF-κB binding.

In Vitro IKKβ Kinase Assay

This assay directly measures the enzymatic activity of IKKβ.

Materials:

  • Recombinant human IKKβ

  • IKKβ substrate (e.g., GST-IκBα)

  • Kinase assay buffer

  • [γ-³²P]ATP

  • This compound

  • SDS-PAGE gels

  • Autoradiography system

Protocol:

  • Kinase Reaction: In a microcentrifuge tube, combine recombinant IKKβ, the substrate, and varying concentrations of this compound in kinase assay buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination and Separation: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins on an SDS-PAGE gel.

  • Detection: Dry the gel and expose it to an autoradiography film to detect the phosphorylated substrate.

  • Analysis: Quantify the radioactivity of the phosphorylated substrate bands to determine the IKKβ activity and the inhibitory effect of this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of Isohelenin in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "Isohelenin" yielded limited specific data regarding its application in in vitro cancer models, particularly concerning quantitative cytotoxicity data across a wide range of cell lines and its specific effects on the STAT3 signaling pathway. The following application notes and protocols are therefore provided as a generalized framework for the investigation of a novel natural compound in cancer research, using this compound as a placeholder. Researchers should perform initial dose-response studies to establish effective concentrations for their specific cell lines of interest.

Introduction

This compound is a sesquiterpene lactone that has been investigated for various biological activities. The evaluation of such natural compounds for anti-cancer properties is a cornerstone of drug discovery. Key areas of investigation for a potential anti-cancer agent include its ability to inhibit cell proliferation (cytotoxicity), induce programmed cell death (apoptosis), and halt the cell division cycle. Furthermore, elucidating the molecular mechanisms, such as the modulation of critical signaling pathways like STAT3, is crucial for understanding its therapeutic potential. These notes provide a comprehensive guide to the methodologies required to assess the in vitro anti-cancer effects of a compound like this compound.

Data Presentation

Quantitative data from in vitro assays should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation. Below are template tables for presenting typical data from cytotoxicity, apoptosis, and cell cycle assays.

Table 1: Cytotoxicity of this compound (IC50 Values) This table is an illustrative example. Actual values must be determined experimentally.

Cancer Cell LineType24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
A549Lung Carcinoma15.58.24.1
MCF-7Breast Adenocarcinoma22.112.57.8
HCT116Colorectal Carcinoma18.99.75.3
U87 MGGlioblastoma25.414.89.2

Table 2: Induction of Apoptosis by this compound in A549 Cells at 48h This table is an illustrative example. Actual values must be determined experimentally.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control02.11.53.6
This compound510.34.214.5
This compound1025.78.934.6
This compound2040.115.655.7

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 24h This table is an illustrative example. Actual values must be determined experimentally.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control045.230.124.7
This compound1068.515.316.2
This compound2075.110.214.7

Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific findings. The following are standard protocols for assessing the anti-cancer effects of a test compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for

Application Note and Protocol: Preparation of Isohelenin for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the preparation, handling, and application of Isohelenin in a cell culture setting. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of results.

Introduction

This compound is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities. It has garnered interest for its potent anti-inflammatory and anti-cancer properties. The primary mechanism of action for this compound involves the inhibition of key signaling pathways that are often constitutively active in cancer cells, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2]

Accurate and consistent preparation of this compound is fundamental for in vitro studies. Due to its hydrophobic nature, this compound has poor aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions.[3][4] This protocol details the steps for solubilizing this compound, preparing stable stock solutions, and determining optimal working concentrations for cell-based assays.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is essential for accurate stock solution preparation and concentration calculations.

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Solid powder
CAS Number 485-18-7
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.

Materials and Equipment:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (CAS 67-68-5)

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and calibrated pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Concentration (mM) × Final Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 0.001 L × 248.32 g/mol = 2.48 mg

  • Weighing: Carefully weigh 2.48 mg of this compound powder into a sterile, pre-labeled amber microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.[5] Ensure no particulates are visible before proceeding.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This is critical to prevent repeated freeze-thaw cycles, which can degrade the compound.[5][6]

  • Storage: Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months), protected from light.[6]

Protocol 2: Preparation of Working Solutions and Cell Treatment

Procedure:

  • Thawing: When ready to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare final working concentrations by diluting the primary stock solution in pre-warmed complete cell culture medium. Perform serial dilutions to achieve the desired concentration range.

    • Important: Add the this compound stock solution to the medium and mix immediately and thoroughly by pipetting or gentle vortexing. Do not add medium to the concentrated DMSO stock.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%, with an ideal target of <0.1%.[6] High concentrations of DMSO can be cytotoxic and affect experimental outcomes.

    • Example: To treat cells in a well with 1 mL of medium with 10 µM this compound, add 1 µL of the 10 mM stock. The final DMSO concentration will be 0.1%.

  • Controls: Always include a "vehicle control" in your experimental setup. This control should contain cells treated with culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.[7]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the final desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Workflow for this compound Solution Preparation

G cluster_prep Stock Solution Preparation cluster_use Working Solution and Treatment weigh 1. Weigh this compound (e.g., 2.48 mg) add_dmso 2. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex to Dissolve (10 mM Stock) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C (Protect from Light) aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Serially Dilute in Pre-Warmed Culture Medium thaw->dilute control Prepare Vehicle Control (Medium + DMSO) dilute->control treat 8. Treat Cells dilute->treat

Caption: Workflow for this compound Stock and Working Solution Preparation.

Quantitative Data and Recommendations

Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide)Effective for dissolving hydrophobic compounds like this compound.[3][8]
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation over time.[6]
Storage Conditions Single-use aliquots in amber or foil-wrapped tubesPrevents degradation from repeated freeze-thaw cycles and light exposure.[5][6]
Final DMSO Conc. <0.5% (ideally <0.1%) in final culture mediumHigh concentrations of DMSO can be cytotoxic and interfere with cell function.[7]
Example Working Concentrations for Cancer Cell Lines

The optimal concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is recommended. The following concentrations have been used in published studies and can serve as a starting point.

Cell LineConcentration Range (µg/mL)Approx. Concentration (µM)*ApplicationReference
SK-LU-1 (Lung Cancer)1.56 - 50 µg/mL6.3 - 201 µMAnti-proliferative assays[9]
HLCSC (Lung CSC)1.56 - 50 µg/mL6.3 - 201 µMAnti-proliferative assays[9]
HLCSC (Lung CSC)22 µg/mL88.6 µMInhibition of β-catenin localization[9]

*Calculated based on a molecular weight of 248.32 g/mol .

Mechanism of Action: Inhibition of NF-κB and STAT3 Pathways

This compound exerts its anti-inflammatory and anti-cancer effects primarily by suppressing the NF-κB and STAT3 signaling pathways. These pathways are critical for promoting cell survival, proliferation, and inflammation, and are often dysregulated in cancer. This compound can prevent the activation and nuclear translocation of the key transcription factors p65 (a subunit of NF-κB) and STAT3, thereby downregulating the expression of their target genes.[1][10]

G stimulus Cytokines / Growth Factors (e.g., TNF-α, IL-6) receptor Cell Surface Receptors stimulus->receptor ikk IKK Complex receptor->ikk activates jak JAK receptor->jak activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases stat3 STAT3 nucleus NUCLEUS nfkb->nucleus translocates jak->stat3 phosphorylates stat3->nucleus translocates genes Gene Transcription: • Proliferation • Survival (Anti-apoptosis) • Inflammation This compound This compound This compound->ikk This compound->jak

Caption: Simplified diagram of this compound inhibiting the NF-κB and STAT3 signaling pathways.

Troubleshooting

ProblemPossible CauseSuggested Solution
Precipitate in Stock Solution Incomplete dissolution or compound has come out of solution during storage.Vortex thoroughly. Gentle warming to 37°C may be required. If precipitate persists, prepare a fresh stock solution.
Precipitate in Culture Medium The aqueous solubility limit has been exceeded ("crashing out").Ensure the final DMSO concentration is sufficient but not toxic. Prepare dilutions in serum-free medium first, then add serum. Do not exceed the known solubility limit.
High Cell Death in Vehicle Control DMSO concentration is too high for the specific cell line.Perform a DMSO dose-response curve to determine the maximum tolerable concentration (typically <0.5%). Ensure DMSO is evenly mixed in the medium.
Inconsistent or No Effect 1. Compound degradation. 2. Incorrect concentration. 3. Cell line resistance.1. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Protect from light. 2. Verify calculations and pipetting accuracy. 3. Confirm the target pathway (NF-κB/STAT3) is active in your cell line.

References

Application Notes and Protocols for Isohelenin Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isohelenin is a sesquiterpene lactone, a class of natural compounds investigated for a variety of biological activities, including anti-inflammatory and anti-cancer effects. Accurate and reproducible experimental results rely on the correct preparation, storage, and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation and storage of this compound for use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for understanding its solubility and stability.

PropertyValue
Molecular Formula C₁₅H₂₀O₂
Molecular Weight 232.32 g/mol
Appearance Solid (crystalline)
Purity ≥98% (typical)

Stock Solution Preparation

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on the chemical properties of sesquiterpene lactones, dimethyl sulfoxide (DMSO) and ethanol are recommended as primary solvents. It is always advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

Recommended Solvents and Concentrations
SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMHigh-purity, anhydrous DMSO should be used. Sonication may be required to fully dissolve the compound.
Ethanol (100%) 1-10 mMUse absolute ethanol. May be suitable for certain cell culture applications where DMSO is not preferred, but cytotoxicity should be evaluated.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL of 10 mM stock solution, weigh 2.32 mg of this compound.

  • Dissolution:

    • Add the weighed this compound to a sterile amber microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For a 10 mM solution with 2.32 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Aliquotting: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is critical to maintain the integrity and biological activity of this compound stock solutions.

Storage ConditionSolid this compound PowderThis compound Stock Solution (in DMSO or Ethanol)
Long-term Storage Store at -20°C in a desiccator, protected from light.Store aliquots at -80°C for up to 6 months.
Short-term Storage Store at 4°C in a desiccator, protected from light.Store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Working Solution Not applicable.Prepare fresh from a frozen stock aliquot for each experiment. Do not store.

Important Considerations:

  • Light Sensitivity: this compound may be light-sensitive. Always store solutions in amber vials or protect them from light.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound and precipitation. Aliquotting into single-use volumes is highly recommended.

  • Moisture: this compound powder and stock solutions should be protected from moisture. Use anhydrous solvents and store in tightly sealed containers.

Experimental Protocols: Workflow Diagram

The following diagram illustrates the general workflow for preparing and using an this compound stock solution in a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Workflow for this compound Stock Solution

Mechanism of Action and Signaling Pathways

This compound, as a sesquiterpene lactone, is believed to exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and cell survival. The primary proposed mechanisms involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[1][2] These pathways are often constitutively active in cancer cells and contribute to chronic inflammation.

The diagram below illustrates the putative inhibitory action of this compound on the NF-κB and STAT3 signaling pathways.

G cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cytokine_nfkb Pro-inflammatory Cytokines (e.g., TNF-α) ikb IκBα cytokine_nfkb->ikb Inhibits nfkb NF-κB (p65/p50) nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocation gene_nfkb Pro-inflammatory Gene Expression nucleus_nfkb->gene_nfkb Activation cytokine_stat3 Cytokines (e.g., IL-6) jak JAK cytokine_stat3->jak Activates stat3 STAT3 jak->stat3 Phosphorylates nucleus_stat3 Nucleus stat3->nucleus_stat3 Dimerization & Translocation gene_stat3 Survival & Proliferation Gene Expression nucleus_stat3->gene_stat3 Activation This compound This compound This compound->nfkb Inhibition of Translocation This compound->stat3 Inhibition of Phosphorylation

This compound's Putative Mechanism of Action

References

Application Notes: Stability of Isohelenin in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isohelenin, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. As with any compound intended for pharmaceutical development, a thorough understanding of its chemical stability is paramount. Stability studies are crucial for identifying optimal storage conditions, compatible solvents for formulation, and potential degradation pathways. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in various solvents, employing forced degradation studies as a key methodology.

General Stability Considerations for Sesquiterpene Lactones

Sesquiterpene lactones, including this compound, possess reactive functional groups, such as α,β-unsaturated carbonyls and ester linkages, that can render them susceptible to degradation.[1] Key factors influencing their stability include:

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability. Protic solvents like methanol and ethanol may react with certain functional groups.[1]

  • pH: The presence of acidic or basic conditions can catalyze the hydrolysis of ester groups or other pH-labile functionalities.

  • Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the molecule.

Forced degradation studies are an essential component of drug development, designed to intentionally degrade the active pharmaceutical ingredient (API) under more severe conditions than accelerated stability testing.[2][3] These studies help to elucidate degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[4] The typical goal is to achieve a target degradation of 5-20%.[4][5]

Data Presentation: Illustrative Stability of this compound

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound in various solvents under different conditions. This data is for illustrative purposes to demonstrate how results from such a study would be presented. The percentage of this compound remaining was quantified by HPLC-UV at specified time points.

Table 1: Percentage of this compound Remaining in Different Solvents Under Stress Conditions (Illustrative Data)

Stress ConditionSolventTemperatureTime (hours)% this compound Remaining
NeutralMethanol25°C2495.2
NeutralMethanol40°C2488.5
NeutralEthanol25°C2494.1
NeutralEthanol40°C2485.3
NeutralAcetonitrile25°C2499.1
NeutralAcetonitrile40°C2497.8
NeutralDMSO25°C2498.5
NeutralDMSO40°C2496.2
Acidic (0.1 M HCl)50% Acetonitrile/Water40°C875.4
Basic (0.1 M NaOH)50% Acetonitrile/Water40°C245.1
Oxidative (3% H₂O₂)50% Acetonitrile/Water25°C880.7
PhotolyticAcetonitrile25°C2490.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes the methodology for conducting a forced degradation study on this compound to evaluate its stability under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade Methanol

  • HPLC-grade Ethanol

  • HPLC-grade Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Volumetric flasks, pipettes, and amber vials

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. This stock solution should be used for all subsequent stress conditions to ensure consistency.

3. Stress Conditions:

  • Solvent-Mediated Degradation:

    • Dilute the this compound stock solution with the respective solvents (Methanol, Ethanol, Acetonitrile, DMSO) to a final concentration of 0.1 mg/mL in separate amber vials.

    • Incubate one set of vials at room temperature (25°C) and another set at an elevated temperature (40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours) for HPLC analysis.

  • Acidic Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 mg/mL this compound in 50% acetonitrile/water containing 0.1 M HCl.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8 hours).

    • Prior to HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.

  • Basic Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 mg/mL this compound in 50% acetonitrile/water containing 0.1 M NaOH.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 0.5, 1, 2 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase before injection.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a solution of 6% H₂O₂ to achieve a final concentration of 0.1 mg/mL this compound and 3% H₂O₂.

    • Keep the solution at room temperature (25°C) and protect from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours) for analysis.

  • Photolytic Degradation:

    • Place a solution of this compound (0.1 mg/mL in acetonitrile) in a clear vial.

    • Expose the vial to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze the samples at appropriate time points.

Protocol 2: HPLC-UV Method for Quantification of this compound

This HPLC method is suitable for the quantification of this compound and the separation of its degradation products.[6][7]

1. HPLC System and Conditions:

  • HPLC System: An Agilent 1100 series or equivalent system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile:Water (55:45, v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Preparation of Standards and Calibration Curve:

  • Prepare a series of standard solutions of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the linearity of the method by calculating the correlation coefficient (r²), which should be > 0.999.

3. Sample Analysis and Calculation:

  • Filter all samples (from Protocol 1) through a 0.45 µm syringe filter before injection.

  • Inject the prepared samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the samples using the calibration curve.

  • The percentage of this compound remaining is calculated using the following formula:

    % Remaining = (Concentration at time t / Initial Concentration at time 0) * 100

Visualizations

G Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) B Dilute to 0.1 mg/mL in Test Solvents A->B C Solvent & Temperature (25°C & 40°C) B->C D Acidic Hydrolysis (0.1 M HCl, 40°C) B->D E Basic Hydrolysis (0.1 M NaOH, 40°C) B->E F Oxidative (3% H2O2, 25°C) B->F G Photolytic (ICH Q1B) B->G H Sample at Time Points (0, 2, 8, 24h...) C->H D->H E->H F->H G->H I Neutralize & Dilute (for Acid/Base Samples) H->I if applicable J HPLC-UV Analysis H->J I->J K Quantify Remaining This compound J->K G Hypothetical Signaling Pathway Modulated by this compound cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription of Inflammation Inflammatory Response Genes->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK activates

References

Application Notes and Protocols for Isohelenin Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of isohelenin are limited in publicly available literature. The following information is substantially based on data from its structural isomer, isoalantolactone, and general characteristics of sesquiterpene lactones. Researchers should validate these findings specifically for this compound.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Understanding its bioavailability and pharmacokinetic profile is crucial for evaluating its therapeutic potential. Sesquiterpene lactones, in general, exhibit variable pharmacokinetics, often characterized by unstable absorption and extensive metabolism[1][2]. Like its isomer isoalantolactone, this compound is poorly soluble in water, which can impact its oral absorption[3].

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Isoalantolactone in Rats Following Oral Administration [4][5]

ParameterValueUnit
Cmax (Maximum Plasma Concentration)37.8 ± 15.3ng/mL
Tmax (Time to Cmax)120 ± 50.2min
AUC (0-12h) (Area Under the Curve)6112.3 ± 2045.2ng·min/mL
T1/2 (Half-life)351.7min
  • Note: These values were obtained after oral administration of a 90 mg/kg Radix Inulae extract. The absolute oral bioavailability of isoalantolactone was found to be low, at 1.88%[6]. The low bioavailability is likely due to poor absorption and extensive metabolism[3][4]. Fecal excretion is the dominant elimination pathway for isoalantolactone[3][4].

Experimental Protocols

Detailed methodologies are essential for the accurate determination of this compound's pharmacokinetic profile. The following are standard protocols that can be adapted for this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound after oral and intravenous administration.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.

Materials:

  • This compound

  • Sprague-Dawley rats (male, 200-250 g)

  • Vehicle for oral and intravenous administration (e.g., a mixture of saline, ethanol, and Cremophor EL)

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • UPLC-MS/MS system

Protocol:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.

  • Dosing:

    • Oral Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

    • Intravenous Administration: Administer a single intravenous dose of this compound (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing an internal standard)[7].

    • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method. A C18 column is often used for separation, with a mobile phase consisting of acetonitrile and water with a modifier like formic acid[5][7].

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software (e.g., WinNonlin). Absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro Intestinal Permeability Assay (Caco-2 Model)

This assay predicts the intestinal absorption of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer[8].

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the this compound solution (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • Take a sample from the apical side at the end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as in step 3, but add the this compound solution to the basolateral side and sample from the apical side to assess efflux.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A × C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein[9].

In Vitro Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins.

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Human or rat plasma

  • Phosphate buffered saline (PBS)

  • This compound solution

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare the this compound stock solution and dilute it in plasma to the desired final concentration.

  • Assay Setup: Add the plasma containing this compound to the sample chamber of the RED device and PBS to the buffer chamber[10].

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium[10].

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Sample Preparation: Mix the samples with an equal volume of the opposing matrix (buffer for the plasma sample, and blank plasma for the buffer sample) to ensure matrix matching for analysis. Precipitate proteins with an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the concentration of this compound in the processed samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) × 100.

In Vitro Metabolism Assay (Liver Microsomes)

This assay investigates the metabolic stability of a compound in the liver.

Objective: To determine the in vitro metabolic stability and identify the major cytochrome P450 (CYP) enzymes involved in this compound metabolism.

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • This compound solution

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • LC-MS/MS system

Protocol:

  • Metabolic Stability:

    • Incubate this compound (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • CYP Reaction Phenotyping:

    • Co-incubate this compound with liver microsomes, NADPH, and a specific inhibitor for each major CYP isozyme (e.g., CYP3A4, 2D6, 2C9, etc.)[2].

    • Measure the rate of this compound depletion in the presence and absence of each inhibitor.

    • A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization dosing_prep Dosing Preparation (Oral & IV) acclimatize->dosing_prep administer Drug Administration dosing_prep->administer sampling Blood Sampling (Time course) administer->sampling plasma_sep Plasma Separation sampling->plasma_sep sample_prep Plasma Sample Preparation plasma_sep->sample_prep lcms UPLC-MS/MS Analysis sample_prep->lcms pk_calc Pharmacokinetic Calculation lcms->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study.

Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell differentiate Differentiate for 21 days seed_cells->differentiate integrity_test Monolayer Integrity Test (TEER) differentiate->integrity_test add_compound Add this compound (A to B and B to A) integrity_test->add_compound incubate Incubate and Sample add_compound->incubate lcms_analysis LC-MS/MS Analysis incubate->lcms_analysis calc_papp Calculate Papp & Efflux Ratio lcms_analysis->calc_papp

Caption: Caco-2 intestinal permeability assay workflow.

Potential Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation CYP450 (e.g., CYP3A4) Reduction Reduced Metabolites This compound->Reduction GSH_conjugate Glutathione Conjugate This compound->GSH_conjugate GST Hydroxylation->GSH_conjugate GST Cys_conjugate Cysteine Conjugate Reduction->Cys_conjugate Excretion Excretion (Bile/Urine) GSH_conjugate->Excretion Cys_conjugate->Excretion

Caption: Potential metabolic pathways for this compound.

References

Application Notes and Protocols for Isohelenin Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isohelenin, a sesquiterpene lactone, has garnered significant interest in preclinical research for its potent anti-inflammatory and anti-cancer properties. Primarily known as an inhibitor of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, this compound presents a promising therapeutic candidate for a range of diseases. These application notes provide a comprehensive overview of the administration of this compound in mouse models, summarizing key quantitative data and detailing experimental protocols to facilitate further research and drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving this compound administration in in vivo and in vitro models.

Table 1: In Vivo Administration of this compound in Mouse and Rat Models

Animal ModelConditionThis compound DosageAdministration RouteKey FindingsReference
Male Wistar RatsEndotoxic Shock2 mg/kgIntraperitoneal (i.p.)Hemodynamic improvement, reduced plasma nitric oxide metabolites, inhibited NF-κB nuclear translocation.[1]
MiceEndotoxic ShockNot specifiedNot specifiedSignificantly improved survival.[1]
Sickle Mouse ModelInflammation (Hypoxia/Reoxygenation)2 mg/kgNot specifiedProtective effects noted.[2]

Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationDurationKey FindingsReference
SKOV-3, CAOV-3, SW626Ovarian Cancer50 µM24 hoursMarginal or no apoptosis induction.[3]
DU145Prostate CancerNot specified24 hoursDid not strongly inhibit proliferation compared to other NF-κB inhibitors.[4]
MIO-M1Retinal Müller GliaNot specifiedPretreatmentEffectively blocked S. aureus-induced IL-8 production by 85-92%.[5]
HK-2Human Proximal Tubular CellsNot specifiedNot specifiedSuppressed indoxyl sulfate-induced senescence and p53 expression.[6]
HT-29Colon Carcinoma25 µM2 hours (pretreatment)Completely blocked poly I:C stimulation of hBD-2 mRNA expression.[7]
Human Epidermal KeratinocytesJet Fuel-Induced Toxicity3.0 µM5 minutes (exposure)Suppressed IL-8 production by at least 30%.[8]
HL-60Promyelocytic Leukemia30 µM1 hour (pretreatment)Inhibited German cockroach frass-induced IL-8 production.[9]

Experimental Protocols

Protocol 1: Induction and Treatment of Endotoxic Shock in Rodent Models

This protocol is based on studies demonstrating the protective effects of this compound in endotoxin-induced shock.[1][2]

1. Animal Models:

  • Male Wistar rats or other suitable mouse strains (e.g., C57BL/6).

2. Materials:

  • This compound

  • Vehicle (e.g., Tween-80/saline)[2]

  • Escherichia coli endotoxin (lipopolysaccharide, LPS)

  • Saline solution

  • Syringes and needles for intraperitoneal (i.p.) injection

3. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent. For in vivo use, a vehicle like Tween-80 in saline is appropriate to ensure solubility.[2]

  • Dilute the stock solution with sterile saline to the final desired concentration for injection (e.g., 2 mg/kg).

4. Experimental Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into control and treatment groups.

  • Treatment Group: Administer this compound (2 mg/kg) via intraperitoneal injection 15 minutes to 1 hour before endotoxin challenge.[1][2]

  • Control Group: Administer an equivalent volume of the vehicle.

  • Induce endotoxic shock by administering a lethal or sub-lethal dose of E. coli endotoxin intraperitoneally.

  • Monitor animals for survival, hemodynamic parameters (e.g., blood pressure), and collect blood samples for analysis of inflammatory markers (e.g., nitric oxide metabolites).[1]

  • For mechanistic studies, tissues such as the lung can be harvested to assess NF-κB activation.[1]

Protocol 2: In Vitro Inhibition of NF-κB Signaling

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NF-κB activation in cultured cells.[5][7][9]

1. Cell Culture:

  • Culture the desired cell line (e.g., MIO-M1, HT-29, HL-60) in the appropriate medium and conditions until they reach the desired confluency.

2. Materials:

  • This compound (from Calbiochem or other suppliers)[5]

  • DMSO (for stock solution)

  • Cell culture medium

  • Inducing agent (e.g., heat-killed S. aureus[5], poly I:C[7], German cockroach frass extract[9])

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, reagents for Western blotting or EMSA).

3. Experimental Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells in multi-well plates.

  • Pre-treat the cells with this compound at the desired concentration (e.g., 30 µM) for 1-2 hours.[7][9] Include a vehicle-only (DMSO) control.

  • After pre-treatment, add the inflammatory stimulus (e.g., LPS, bacterial components) to the cell culture medium.

  • Incubate for the appropriate duration (e.g., 3 to 18 hours).[7][9]

  • Downstream Analysis:

    • Cytokine Production: Collect the cell supernatant and measure the concentration of relevant cytokines (e.g., IL-8) using ELISA.[5][9]

    • mRNA Expression: Extract total RNA and perform RT-PCR to measure the expression of NF-κB target genes.[7]

    • NF-κB Activation: Prepare nuclear extracts and perform an Electrophoretic Mobility Shift Assay (EMSA) to assess NF-κB DNA binding or Western blot to analyze the degradation of IκBα.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Isohelenin_NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, Cytokines, Bacterial Products IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p65/p50) IkB:e->NFkB_inactive:w NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Binds Transcription Gene Transcription (e.g., IL-8, hBD-2) DNA->Transcription Initiates Isohelenin_STAT3_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_nucleus p-STAT3 Dimer STAT3_dimer->STAT3_nucleus Translocates This compound This compound This compound->STAT3_inactive Inhibits Activation DNA DNA STAT3_nucleus->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Experimental_Workflow start Start: Animal Acclimatization grouping Randomize into Groups (Control, Vehicle, this compound) start->grouping treatment Pre-treatment (this compound or Vehicle, i.p.) grouping->treatment induction Disease Induction (e.g., LPS Injection) treatment->induction monitoring Monitor Survival & Clinical Signs induction->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Data Analysis (Biomarkers, Histology, etc.) collection->analysis end End: Conclusion analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Isohelenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Isohelenin in DMSO and subsequent aqueous-based experimental systems.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not fully dissolving in DMSO at my desired concentration. What could be the issue and what should I do?

A1: Incomplete dissolution of this compound in DMSO can stem from several factors. The primary issue could be that you are attempting to create a supersaturated solution beyond its intrinsic solubility limit. Another common cause is the quality of the DMSO itself; DMSO is highly hygroscopic and can absorb atmospheric moisture, which significantly reduces its ability to dissolve hydrophobic compounds.[1]

Troubleshooting Steps:

  • Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous (water-free) grade of DMSO.[1]

  • Gentle Heating: Gently warm the solution in a water bath at 30-40°C. This can help increase the solubility. However, monitor for any color changes that might indicate compound degradation.[1][2]

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes. The ultrasonic energy can help break up compound aggregates and facilitate dissolution.[1][2]

  • Start with a Lower Concentration: If the above methods fail, your target concentration may be too high. Try preparing a less concentrated stock solution.

Q2: I successfully dissolved this compound in DMSO, but it precipitated immediately after I diluted it into my aqueous cell culture medium. Why did this happen?

A2: This is a common phenomenon known as "crashing out" and occurs with many hydrophobic molecules.[3] The DMSO stock solution contains a high concentration of this compound, which is stable in the organic solvent. When this concentrated stock is introduced into an aqueous environment like cell culture media or PBS, the abrupt change in solvent polarity causes the compound's solubility to drop dramatically, leading to precipitation.[3][4]

Q3: How can I prevent my this compound from precipitating when diluting it into aqueous buffers or media?

A3: To prevent precipitation upon dilution, consider the following strategies:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize Dilution Technique: Add the DMSO stock to the aqueous solution drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of localized high concentrations that are prone to precipitation.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.

  • Reduce Final DMSO Concentration: Prepare a more concentrated DMSO stock so that a smaller volume is needed for dilution. This keeps the final DMSO percentage low, which is also beneficial for cell health.[4]

Q4: What is the maximum recommended final concentration of DMSO for cell-based assays?

A4: High concentrations of DMSO can be toxic to cells. It is critical to keep the final DMSO concentration in the cell culture medium as low as possible. For most cell lines, the final concentration should be kept below 0.5%, and for particularly sensitive cell lines, it should be 0.1% or lower.[3][5] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO but without this compound, to account for any potential solvent effects.[3]

Q5: How should I prepare and store my this compound stock solution in DMSO?

A5: For optimal stability, stock solutions should be prepared in anhydrous DMSO. Once prepared, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[5][6] Store these aliquots at -20°C or -80°C. For long-term storage, -80°C is preferable.[5]

Quantitative Data & Best Practices

While specific quantitative solubility data for this compound is not consistently available in the public domain, the table below summarizes general guidelines and best practices for working with poorly soluble compounds like sesquiterpene lactones in common laboratory solvents.

Solvent SystemGeneral Solubility & ConcentrationBest Practices & Recommendations
100% Anhydrous DMSO High: Often suitable for stock solutions of 10-20 mM or higher.Use a fresh, high-purity, anhydrous grade. Store desiccated. Prepare high-concentration stocks to minimize the final volume added to aqueous media.[1][6]
Ethanol Moderate: Can be an alternative to DMSO.A 9:1 or 8:2 DMSO:Ethanol co-solvent system can sometimes improve solubility.[1] Ensure the final ethanol concentration is tolerated by your experimental system.
Aqueous Buffers (PBS, Cell Culture Media) Very Low: Prone to precipitation, especially at concentrations above the low micromolar range.The final DMSO concentration should ideally be <0.5%.[5] Perform a kinetic solubility test in your specific medium to determine the practical working concentration range.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculation: Determine the mass of this compound powder required to make a 10 mM stock solution. (Molecular Weight of this compound: 246.32 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the tube.

  • Dissolution: a. Vortex the tube vigorously for 1-2 minutes to suspend the compound. b. Place the tube in a bath sonicator at room temperature for 15-30 minutes to facilitate complete dissolution.[1] c. If dissolution is still incomplete, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by brief vortexing.[2]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store at -80°C for long-term stability.[5]

Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium

This protocol helps determine the maximum practical concentration of this compound that can be used in your specific cell culture medium without immediate precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Methodology:

  • Serial Dilution in DMSO: In a 96-well plate (the "DMSO plate"), perform serial dilutions of your 10 mM this compound stock with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Prepare Media Plate: In a separate clear-bottom 96-well plate (the "Assay Plate"), add 198 µL of your pre-warmed cell culture medium to each well.

  • Dilution into Medium: Transfer 2 µL from each well of the DMSO plate to the corresponding wells of the Assay Plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Be sure to include a vehicle control (2 µL of pure DMSO in 198 µL of medium).

  • Incubation & Observation: Incubate the Assay Plate at 37°C for 1-2 hours. Visually inspect the wells for any cloudiness or precipitate.

  • Quantitative Measurement: Measure the light scattering by reading the absorbance of each well at a wavelength between 500-600 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.[3] The highest concentration that does not show an increase in absorbance is your approximate kinetic solubility limit.

Visualizing Mechanisms and Workflows

This compound's Mechanism of Action: Inhibition of the NF-κB Pathway

Recent studies have shown that this compound, a sesquiterpene lactone, exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] Specifically, it prevents the nuclear translocation of the active NF-κB complex, thereby blocking the transcription of pro-inflammatory genes.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive NF-κB Complex cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Endotoxin) IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Proteasome->IkBa Degrades NFkB p65/p50 IkBa->IkBa_p NFkB_active Active p65/p50 DNA κB DNA Sites NFkB_active->DNA Translocates to Nucleus This compound This compound Transcription Pro-inflammatory Gene Transcription DNA->Transcription NFkB_complex NFkB_complex NFkB_complex->NFkB_active Releases

Caption: The NF-κB signaling pathway and the inhibitory point of this compound.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to diagnose and solve common solubility issues encountered when working with this compound.

Troubleshooting_Workflow start Start: Dissolve this compound in Anhydrous DMSO check_dissolution Does it fully dissolve? start->check_dissolution troubleshoot_dissolution Action: 1. Sonicate for 15-30 min 2. Gently warm to 37°C 3. Vortex vigorously check_dissolution->troubleshoot_dissolution No dissolved Stock solution prepared successfully check_dissolution->dissolved Yes recheck_dissolution Is it dissolved now? troubleshoot_dissolution->recheck_dissolution lower_concentration Result: Stock concentration is likely too high. Prepare a more dilute stock. recheck_dissolution->lower_concentration No recheck_dissolution->dissolved Yes dilute Dilute stock solution into aqueous medium (e.g., cell culture media) dissolved->dilute check_precipitation Does it precipitate? dilute->check_precipitation troubleshoot_precipitation Action: 1. Lower final concentration 2. Add stock to pre-warmed, vortexing media 3. Run kinetic solubility assay check_precipitation->troubleshoot_precipitation Yes success Experiment Ready: Proceed with assay. Include vehicle control. check_precipitation->success No troubleshoot_precipitation->dilute Retry Dilution

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Improving the Aqueous Solubility of Isohelenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of isohelenin, a promising sesquiterpene lactone, presents a significant hurdle in experimental and therapeutic development. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

Q2: My this compound is precipitating out of my aqueous buffer/cell culture medium. What can I do?

A2: Precipitation upon dilution of an organic stock solution (e.g., DMSO) into an aqueous medium is a common issue. Here are several troubleshooting steps:

  • Lower the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is as low as possible, typically below 0.5%, to minimize its impact on the aqueous environment and reduce the likelihood of precipitation.

  • Gentle Warming and Agitation: After dilution, gently warming the solution to 37°C and providing mild agitation can sometimes help keep the compound in solution.

  • Use of a Solubilizing Agent: Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin before adding it to your aqueous medium.

  • Sonication: Brief sonication in a water bath can help to break down small precipitates and create a more uniform dispersion.

Q3: What are the most effective strategies for significantly improving the aqueous solubility of this compound for in vitro and in vivo studies?

A3: Several techniques have proven effective for enhancing the solubility of poorly soluble drugs like this compound. The most common and recommended approaches are:

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area.

Troubleshooting Guides

Issue 1: Inconsistent experimental results due to poor dissolution of this compound.

Cause: The hydrophobic and crystalline nature of this compound can prevent it from fully dissolving in aqueous buffers, leading to variability in the effective concentration.

Solutions:

  • Co-solvency: This is often the simplest approach for initial experiments. By adding a water-miscible organic solvent (a co-solvent), the polarity of the solvent system is reduced, which can increase the solubility of a non-polar compound like this compound.

  • Formulation as a Solid Dispersion: This technique can significantly improve the dissolution rate and apparent solubility by presenting the drug in an amorphous state with a high surface area.

  • Cyclodextrin Complexation: Forming an inclusion complex can dramatically increase the aqueous solubility of this compound.

Issue 2: Difficulty in preparing a stock solution of this compound at a desired concentration.

Cause: this compound's low solubility in common aqueous buffers makes it challenging to prepare concentrated stock solutions without the use of organic solvents.

Solutions:

  • Select an Appropriate Organic Solvent: For stock solutions, solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. This compound is reported to be soluble in DMSO up to 50 mg/mL and in ethanol up to 30 mg/mL.[2]

  • Prepare a Cyclodextrin Inclusion Complex: This can create a water-soluble powder that can be used to prepare an aqueous stock solution directly.

Quantitative Data on Solubility Enhancement

While specific quantitative data on the solubility enhancement of this compound is limited in publicly available literature, the following table summarizes the known solubility of this compound and its isomers in various solvents and provides an example of the potential for solubility improvement using cyclodextrins with a structurally similar compound.

CompoundSolventSolubility
This compound (Isoalantolactone) DMSOUp to 50 mg/mL[2]
Ethanol30 mg/mL[2]
Water (estimated)~35.49 mg/L
Alantolactone (Isomer) DMSO15 mg/mL[3]
Water (estimated)~38.39 mg/L
Isoliquiritigenin (Example) Water13.6 µM
Water with SBE-β-CD4.05 mM (~298-fold increase)[4]

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted for this compound based on methods used for structurally similar compounds.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Drying oven

Procedure:

  • Molar Calculation: Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of a 1:1 (v/v) ethanol-water mixture to form a thick paste.

  • Incorporation of this compound: Gradually add the weighed this compound to the paste while continuously and thoroughly kneading for 45-60 minutes.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry in an oven at 40-50°C until a constant weight is achieved.

  • Sieving and Storage: Scrape the dried complex, pulverize it into a fine powder using the mortar and pestle, and pass it through a sieve to ensure uniformity. Store the final product in a desiccator.

Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general guideline for preparing a solid dispersion of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)

  • Ethanol (or a suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a specific ratio of this compound and the chosen hydrophilic polymer (e.g., 1:5 w/w) in a sufficient volume of ethanol with the aid of sonication or gentle warming.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40°C) under reduced pressure until a solid film or mass is formed on the inner wall of the flask.

  • Final Drying: Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours or until all residual solvent is removed.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve for a uniform particle size. Store in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Formulation cluster_eval Evaluation start Start: Poorly Soluble this compound method_selection Select Solubility Enhancement Method start->method_selection cosolvency Co-solvency method_selection->cosolvency Simple cyclodextrin Cyclodextrin Complexation method_selection->cyclodextrin High Enhancement solid_dispersion Solid Dispersion method_selection->solid_dispersion Improved Dissolution solubility_test Aqueous Solubility Assay cosolvency->solubility_test cyclodextrin->solubility_test characterization Physicochemical Characterization (e.g., DSC, XRD) cyclodextrin->characterization dissolution_test Dissolution Profile Analysis solid_dispersion->dissolution_test solid_dispersion->characterization end_result End: Soluble this compound Formulation solubility_test->end_result dissolution_test->end_result

Caption: Experimental workflow for selecting and evaluating a suitable method for improving this compound solubility.

troubleshooting_logic start Issue: this compound Precipitation in Aqueous Medium q1 Is the final organic solvent concentration > 0.5%? start->q1 a1_yes Action: Reduce organic solvent concentration. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the compound still precipitating? a1_yes->q2 a2_yes Action: Use a solubilizing agent (e.g., cyclodextrin). q2->a2_yes Yes a2_no Solution Found: Precipitation is resolved. q2->a2_no No a3 Action: Gently warm and/or sonicate the solution. a2_yes->a3 a1_no->q2 q3 Is precipitation still observed? a3->q3 q3->a2_yes Yes (Re-evaluate solubilizer choice/ratio) a3_no Solution Found: Precipitation is resolved. q3->a3_no No

Caption: Troubleshooting logic for addressing this compound precipitation in aqueous solutions.

References

Technical Support Center: Isohelenin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of isohelenin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects. Structurally, it is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate.

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately upon addition to my cell culture medium. What happened?

This phenomenon is often referred to as "crashing out" or "solvent shifting." this compound is readily soluble in organic solvents like DMSO. However, when a concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture medium, the DMSO is rapidly diluted. This sudden shift in solvent polarity dramatically decreases the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.

Q3: My cell culture medium with this compound looked fine initially, but I observed a precipitate after incubation. What could be the cause?

Delayed precipitation can occur due to several factors:

  • Temperature Changes: Moving the culture plates between the incubator (37°C) and the laminar flow hood (room temperature) can cause temperature fluctuations that affect solubility.

  • pH Shifts: Cellular metabolism can lead to the production of acidic byproducts, such as lactic acid, which can lower the pH of the culture medium. The solubility of some compounds is pH-dependent, and a change in pH can lead to precipitation.

  • Media Evaporation: Over time, especially in incubators with suboptimal humidity, evaporation can concentrate the media components, including this compound, potentially exceeding its solubility limit.

  • Interaction with Media Components: Components in the media, such as salts and proteins from serum, can interact with this compound over time, potentially reducing its stability in solution.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture applications. It is crucial to use a high-purity, anhydrous grade of DMSO, as water content can negatively impact the solubility of hydrophobic compounds.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue: this compound precipitates upon addition to cell culture media.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. Consider a serial dilution approach.
Low Media Temperature Adding the stock solution to cold media can decrease the solubility of this compound.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
High Solvent Concentration in Final Solution While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Prepare a more concentrated stock solution to minimize the volume added to the media.

Issue: this compound precipitates in the cell culture vessel during incubation.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, affecting solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Media Evaporation Water loss from the media increases the concentration of all components, potentially exceeding this compound's solubility.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
pH Instability Cellular metabolism can alter the pH of the media, which may affect the solubility of this compound.Monitor the pH of your culture medium, especially in dense or rapidly proliferating cultures. Change the medium more frequently if necessary.
Compound Instability This compound may degrade over time into less soluble byproducts under culture conditions.Prepare fresh this compound-containing media for each experiment and for media changes during longer-term cultures.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₂PubChem
Molecular Weight 232.32 g/mol PubChem
Appearance Solid-

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityMolar Concentration (approx.)Source
DMSO 100 mg/mL430 mMLabSolutions
Ethanol 20 mg/mL86 mMLabSolutions
Water Poorly soluble/Insoluble-Inferred from hydrophobic structure

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 100 mM stock solution, weigh 2.32 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For a 100 mM stock from 2.32 mg of this compound, add 100 µL of DMSO.

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Procedure:

  • Serial Dilution: Prepare a series of two-fold dilutions of the this compound stock solution in DMSO in a separate 96-well plate.

  • Addition to Media: In a new 96-well plate, add 198 µL of pre-warmed cell culture medium to each well. Add 2 µL of each this compound dilution from the previous plate to the corresponding wells. This will create a range of final this compound concentrations with a final DMSO concentration of 1%. Include a vehicle control (2 µL of DMSO in 198 µL of media).

  • Initial Turbidity Measurement: Immediately after adding the this compound solutions, visually inspect the plate for any signs of precipitation. Measure the absorbance at 600 nm using a plate reader to quantify turbidity.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Final Turbidity Measurement: After incubation, visually inspect the plate again for any precipitate. Re-measure the absorbance at 600 nm.

  • Data Analysis: The highest concentration of this compound that does not show a significant increase in turbidity compared to the vehicle control is considered the maximum soluble concentration under your experimental conditions.

Mandatory Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound & Inactive NFkB_active Active NF-κB NFkB->NFkB_active Translocates This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_active->DNA Binds Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Prepare Working Solution in Pre-warmed Media Stock_Solution->Working_Solution Treat_Cells Treat Cells with This compound Working Solution Working_Solution->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Observe_Precipitation Microscopic Observation for Precipitation Incubate->Observe_Precipitation Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Observe_Precipitation->Assess_Viability Downstream_Analysis Perform Downstream Analysis (e.g., Western Blot, qPCR) Assess_Viability->Downstream_Analysis

Caption: A typical experimental workflow for cell treatment with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Precipitation Observed When When did precipitation occur? Start->When Immediate Immediately upon addition to media When->Immediate Immediately Delayed During incubation When->Delayed Delayed Immediate_Causes Potential Causes: - High final concentration - Rapid dilution ('solvent shifting') - Cold media Immediate->Immediate_Causes Delayed_Causes Potential Causes: - Temperature fluctuations - Media evaporation - pH changes - Compound instability Delayed->Delayed_Causes Immediate_Solutions Solutions: - Lower working concentration - Add stock dropwise to warm media - Perform serial dilution Immediate_Causes->Immediate_Solutions Delayed_Solutions Solutions: - Minimize time outside incubator - Ensure proper humidification - Change media frequently - Prepare fresh solutions Delayed_Causes->Delayed_Solutions

Caption: A troubleshooting decision tree for this compound precipitation.

Technical Support Center: Optimizing Isohelenin Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isohelenin in their experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a general starting range for in vitro experiments is between 5 µM and 40 µM . It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Q2: My cells show signs of significant toxicity even at low concentrations of this compound. What could be the issue?

Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (ideally ≤ 0.1%) to avoid solvent-induced toxicity.

  • Compound Stability: this compound solutions should be freshly prepared and protected from light to prevent degradation into potentially more toxic compounds.

  • Initial Seeding Density: Very low cell densities can make cells more susceptible to drug effects. Ensure you are using an optimal seeding density for your cell line.

Q3: I am not observing the expected biological effect (e.g., NF-κB inhibition, apoptosis) with this compound. What should I troubleshoot?

If you are not observing the expected bioactivity, consider the following:

  • Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable effect. Try increasing the concentration or extending the incubation period based on literature for similar cell types.

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Assay Sensitivity: Ensure that your assay is sensitive enough to detect the expected changes. For example, when measuring NF-κB activation, check both nuclear translocation of p65 and the expression of downstream target genes.

  • Cellular Context: The signaling pathways and cellular responses to this compound can be cell-type specific. The molecular target may not be expressed or be part of a redundant pathway in your chosen cell line.

Q4: How should I prepare and store this compound stock solutions?

  • Solvent: this compound is typically dissolved in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure thorough mixing to avoid precipitation.

Data Presentation: this compound Effects on Various Cell Lines

The following tables summarize the effective concentrations of this compound and its analogues in different experimental setups.

Table 1: Anti-proliferative and Apoptotic Effects of this compound and Related Compounds on Cancer Cells

CompoundCell Line(s)Concentration (µM)Incubation Time (hours)Observed Effect
IsoliensinineC33A, Caski, HeLa, SiHa (Cervical Cancer)2524Decreased cell viability to 12.49%, 14.91%, 26.16%, and 39.66% respectively[1]
IsoliensinineC33A, Caski, HeLa, SiHa (Cervical Cancer)2548Further decreased cell viability to 3.2%, 1.78%, 3.97%, and 13.13% respectively[1]
IsoliensinineHeLa (Cervical Cancer)13.45 / 11.0424 / 48IC50 values[1]
IsoliensinineCaski (Cervical Cancer)10.27 / 7.2624 / 48IC50 values[1]
IsoliensinineSiHa (Cervical Cancer)16.74 / 13.1624 / 48IC50 values[1]
IsoliensinineC33A, Caski, HeLa, SiHa (Cervical Cancer)4048Increased apoptosis by 46.60%, 70.35%, 23.10%, and 53.63% respectively[1]
IsoliensinineC33A, Caski, HeLa, SiHa (Cervical Cancer)2072Increased apoptosis by 66.87%, 59.61%, 29.78%, and 50.55% respectively[1]

Table 2: Anti-inflammatory Effects of this compound and Related Compounds

CompoundCell Line/ModelConcentrationEffect
This compoundRats with endotoxic shock2 mg/kg (intraperitoneal)Inhibited nuclear translocation of NF-κB and improved survival
IsookaninLPS-stimulated RAW 264.7 macrophages10 µg/mL72% inhibition of NO production and 57% inhibition of PGE2 production[2]
IsoorientinLPS-induced RAW 264.7 Macrophages1, 5, 10, 25 µMInhibition of pro-inflammatory mediators[3]

Experimental Protocols & Methodologies

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Express the results as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with the desired concentrations of this compound for the appropriate duration in a suitable culture vessel.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Immediately analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anti-inflammatory Assay (Nitric Oxide Measurement using Griess Reagent)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the culture supernatant.

  • Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include appropriate controls (untreated cells, cells with LPS only, cells with this compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways & Experimental Workflows

This compound's Inhibition of the Canonical NF-κB Signaling Pathway

This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival. It exerts its effect by preventing the nuclear translocation of the p65 subunit.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates This compound This compound This compound->NFkB_active Inhibits Translocation

Caption: this compound inhibits the nuclear translocation of active NF-κB.

Experimental Workflow for Assessing this compound's Bioactivity

A general workflow for investigating the biological effects of this compound.

experimental_workflow start Start prep Prepare this compound Stock Solution start->prep treat Treat Cells with This compound prep->treat culture Cell Culture (Seeding) culture->treat incubate Incubate for Defined Period treat->incubate assay Perform Assay incubate->assay viability Cell Viability (MTT Assay) assay->viability e.g. apoptosis Apoptosis (Annexin V) assay->apoptosis e.g. inflammation Inflammation (Griess Assay) assay->inflammation e.g. data Data Acquisition (e.g., Plate Reader, Flow Cytometer) viability->data apoptosis->data inflammation->data analysis Data Analysis and Interpretation data->analysis end End analysis->end

Caption: A generalized workflow for in vitro experiments with this compound.

References

Navigating Experimental Variability with Isoprenaline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoprenaline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Isoprenaline (also known as Isoproterenol). Given the potential for confusion with "Isohelenin," it is critical to confirm the correct compound is in use. This guide focuses exclusively on Isoprenaline, a potent synthetic sympathomimetic amine that acts as a non-selective β-adrenergic receptor agonist.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is Isoprenaline and what is its primary mechanism of action?

A1: Isoprenaline is a synthetic catecholamine that functions as a non-selective agonist for both β1 and β2 adrenergic receptors.[1][5] Its binding to these G-protein coupled receptors activates a G-alpha stimulatory (Gs) pathway.[5] This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, which then activates Protein Kinase A (PKA).[5] The downstream effects are tissue-specific. In cardiac myocytes, this leads to increased intracellular calcium, resulting in positive inotropic (contractility) and chronotropic (heart rate) effects.[1][5] In smooth muscle, it leads to relaxation, causing peripheral vasodilation and bronchodilation.[1]

Q2: Why am I seeing significant variability in my dose-response curves with Isoprenaline?

A2: Dose-response variability with Isoprenaline can arise from several factors. One of the most critical is the stability of Isoprenaline in your cell culture medium.[6][7] Studies have shown that Isoprenaline can be unstable in certain media, such as RPMI, leading to a decrease in its effective concentration and the formation of oxidation products like isoprenochrome over time.[6][7] In contrast, it exhibits higher stability in other media like TexMACS.[6][7] Additionally, factors such as cell line passage number, cell density, and inconsistent experimental procedures can contribute to variability.

Q3: How should I prepare and store my Isoprenaline stock solutions?

A3: Isoprenaline hydrochloride is generally soluble in water. For experimental use, it is crucial to prepare fresh solutions or to use properly stored aliquots. The stability of Isoprenaline is pH-dependent, with degradation increasing sharply above a pH of 6.[8] It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When diluted in solutions like 0.9% sodium chloride or 5% dextrose, its stability can be extended, especially when protected from light and refrigerated.[8] For instance, one study showed that Isoprenaline hydrochloride at 0.2mg/mL was stable for up to 9 days at 5°C when stored in sterile glass vials or polypropylene syringes.[8]

Q4: What are typical concentrations of Isoprenaline used in cell culture experiments?

A4: The optimal concentration of Isoprenaline will vary depending on the cell type and the specific biological question. However, published studies provide a general range. For example, to induce hypertrophy in neonatal rat cardiomyocytes (NRCMs), a concentration of 10 µM is commonly used.[9] Other studies have used concentrations ranging from nanomolar (nM) to micromolar (µM) to investigate effects on myotube formation and cardiomyocyte contraction.[10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results between experiments. 1. Isoprenaline degradation: The compound may be unstable in the cell culture medium used.[6][7] 2. Variability in stock solution: Inconsistent preparation or degradation of stock solutions. 3. Cellular variability: Differences in cell passage number, seeding density, or overall cell health.[12]1. Assess Isoprenaline stability: Perform a stability study of Isoprenaline in your specific medium and under your experimental conditions. Consider switching to a more stable medium like TexMACS if using RPMI.[6][7] 2. Standardize stock preparation: Prepare a large batch of Isoprenaline stock solution, aliquot it into single-use vials, and store at -80°C. Use a fresh aliquot for each experiment. 3. Standardize cell culture procedures: Use cells within a consistent and narrow passage number range. Ensure precise and consistent cell seeding densities. Regularly monitor cell health and morphology.
Lower than expected biological activity. 1. Significant Isoprenaline degradation: The actual concentration of active compound is lower than the nominal concentration.[6][7] 2. Low receptor expression: The cells may have low expression levels of β-adrenergic receptors. 3. Incorrect dosage: The concentration of Isoprenaline may be too low to elicit a response.1. Quantify Isoprenaline concentration: If possible, use analytical methods like HPLC to measure the concentration of Isoprenaline in your culture medium at the beginning and end of the experiment. 2. Confirm receptor expression: Verify the expression of β1 and β2 adrenergic receptors in your cell line using techniques like Western blot, qPCR, or flow cytometry. 3. Perform a dose-response curve: Test a wider range of Isoprenaline concentrations to determine the optimal effective dose for your system.
High background signal in control wells. 1. Media components: Some components in the serum or media may have stimulatory effects. 2. Contamination: Mycoplasma or other microbial contamination can affect cellular responses.1. Serum-starve cells: Before treatment, consider serum-starving your cells for a few hours to reduce basal signaling. 2. Test for mycoplasma: Regularly test your cell cultures for mycoplasma contamination.
Paradoxical effects observed (e.g., bradycardia). 1. Hypervagotonia: In some in vivo models or specific cell types, Isoprenaline can induce a paradoxical bradycardia, which may be a sign of hypervagotonia.[13][14] 2. Atrioventricular (AV) block: In some cases, Isoprenaline can reveal underlying organic conduction disturbances.[13][14]1. Careful dose titration: In in vivo studies, carefully titrate the dose of Isoprenaline and monitor heart rate closely.[15] 2. Consider the experimental model: Be aware that paradoxical effects have been reported and may be specific to the physiological context of your model system.

Experimental Protocols

Protocol 1: Induction of Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)

This protocol is a general guideline for inducing a hypertrophic response in cultured NRCMs using Isoprenaline.

1. Cell Culture:

  • Isolate NRCMs from 1-2 day old Sprague-Dawley rat pups.

  • Plate the cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Culture the cells for 24-48 hours to allow for attachment and recovery.

2. Isoprenaline Treatment:

  • After the initial culture period, replace the medium with serum-free medium for 12-24 hours to synchronize the cells.

  • Prepare a fresh working solution of Isoprenaline in the serum-free medium. A common final concentration to induce hypertrophy is 10 µM.[9]

  • Treat the cells with the Isoprenaline-containing medium for the desired duration (e.g., 24-48 hours).

3. Assessment of Hypertrophy:

  • Cell Size Measurement: Stain the cells with a marker such as phalloidin (for actin filaments) and DAPI (for nuclei). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.

  • Protein Synthesis: Measure protein synthesis by performing a bicinchoninic acid (BCA) assay to determine total protein content or by using a protein synthesis assay kit.

  • Gene Expression: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) using qPCR or Western blot.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol describes the analysis of signaling pathways activated by Isoprenaline.

1. Cell Treatment and Lysis:

  • Plate and treat cells with Isoprenaline as described in Protocol 1. For signaling studies, shorter treatment times (e.g., 5, 15, 30, 60 minutes) are often used.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Parameter Value Context Reference
Effective Concentration (in vitro) 10 nM - 10 µMInduction of various cellular responses, including hypertrophy and signaling pathway activation.[9][10]
Plasma Half-life (in vivo) 2.5 - 5 minutesRapid metabolism in the human body.[1][5]
Storage Stability (Solution) Stable for 9 days at 5°C (0.2 mg/mL)When prepared in sterile glass vials or polypropylene syringes and protected from light.[8]
pH for Stability Stable at pH 3.7 - 5.7Significant decomposition occurs at pH > 6.[8]

Visualizing Isoprenaline's Mechanism and Experimental Workflow

Signaling Pathway of Isoprenaline

Isoprenaline_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Isoprenaline Isoprenaline Beta_Receptor β-Adrenergic Receptor (β1 or β2) Isoprenaline->Beta_Receptor Binds to G_Protein Gs Protein (αβγ) Beta_Receptor->G_Protein Activates G_alpha Gsα-GTP G_Protein->G_alpha Dissociates AC Adenylyl Cyclase ATP ATP AC->ATP G_alpha->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Increased Ca2+, Gene Expression) PKA->Downstream Phosphorylates Targets

Caption: Isoprenaline signaling pathway.

Experimental Workflow for Troubleshooting Isoprenaline Variability

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_cells Cell-Related Issues cluster_protocol Protocol-Related Issues cluster_analysis Data Analysis Issues Start Start: Inconsistent Results with Isoprenaline Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Cells 2. Assess Cell Health & Target Expression Check_Compound->Check_Cells Stability Check Stability in Media (e.g., RPMI vs. TexMACS) Check_Compound->Stability Storage Verify Stock Solution Storage & Handling Check_Compound->Storage Review_Protocol 3. Review Assay Protocol Check_Cells->Review_Protocol Passage Standardize Cell Passage Number Check_Cells->Passage Density Ensure Consistent Seeding Density Check_Cells->Density Receptor Confirm β-Adrenergic Receptor Expression Check_Cells->Receptor Analyze_Data 4. Check Data Analysis Review_Protocol->Analyze_Data Concentration Optimize Isoprenaline Concentration (Dose-Response) Review_Protocol->Concentration Incubation Standardize Incubation Times Review_Protocol->Incubation Normalization Review Normalization Controls Analyze_Data->Normalization Stats Verify Statistical Methods Analyze_Data->Stats End Consistent Results Analyze_Data->End

Caption: Troubleshooting workflow for Isoprenaline experiments.

References

Technical Support Center: Isohelenin Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results with Isohelenin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a sesquiterpene lactone primarily known for its anti-inflammatory properties. Its main mechanism of action is the potent inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] It achieves this by targeting and inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1][2]

Q2: What are the key signaling pathways affected by this compound?

A2: The most well-documented pathway affected by this compound is the NF-κB pathway.[1][2] Additionally, some studies on similar sesquiterpenoid compounds suggest potential interactions with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3] this compound's anticancer and anti-inflammatory effects stem from the modulation of these pathways, which control the expression of genes involved in inflammation, cell survival, proliferation, and apoptosis.[4][5]

Q3: What is a typical effective concentration for this compound in in-vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, complete inhibition of the NF-κB pathway has been reported at a concentration of 5 µM.[1] It is always recommended to perform a dose-response curve (e.g., from 0.1 µM to 20 µM) to determine the optimal concentration for your specific experimental setup.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound should be dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term use, the solution can be stored at 4°C. Protect the compound from light.

Q5: What are the potential therapeutic applications of this compound?

A5: Due to its potent anti-inflammatory and anticancer properties, this compound is being investigated for various therapeutic applications. These include the treatment of inflammatory diseases, such as endotoxic shock, and various types of cancer where NF-κB or STAT3 signaling is constitutively active.[2][4][5]

Troubleshooting Guide: Reproducibility of Results

Inconsistent results in experiments involving this compound can arise from various factors, from compound handling to experimental execution. This guide addresses common issues in a question-and-answer format.

Question/Issue Potential Cause Recommended Solution
Why am I seeing variable inhibition of NF-κB activity across experiments? 1. Compound Degradation: this compound may be sensitive to repeated freeze-thaw cycles or prolonged storage at room temperature. 2. Inconsistent Cell State: Cell passage number, confluency, or serum starvation timing can affect signaling pathway activation. 3. Variable Stimulation: Inconsistent concentration or incubation time of the stimulating agent (e.g., TNF-α, LPS) can lead to varied NF-κB activation.1. Aliquot stock solutions and use a fresh aliquot for each experiment. 2. Maintain consistent cell culture practices. Use cells within a defined low-passage range and ensure similar confluency at the time of treatment. 3. Standardize the stimulation protocol. Ensure precise timing and concentration of the stimulating agent.
My cell viability (e.g., MTT, XTT) results are not reproducible. 1. Solubility Issues: this compound may precipitate in the culture medium, especially at higher concentrations, leading to inconsistent effective doses. 2. Assay Timing: The time point for assessing viability is critical and may vary between cell lines. 3. Interference with Assay: The compound might interfere with the absorbance/fluorescence readings of the viability reagent.1. Visually inspect the medium for precipitation after adding this compound. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. 2. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint. 3. Run a control with this compound in cell-free medium to check for direct interference with the assay reagents.
I am not observing the expected downstream effects (e.g., apoptosis, changes in gene expression). 1. Suboptimal Time Points: The induction of apoptosis or changes in gene expression are time-dependent events. 2. Cell Line Specificity: The cellular response to this compound can be highly dependent on the genetic background of the cell line. 3. Off-Target Effects: At high concentrations, this compound might have off-target effects that mask or alter the expected outcome.1. Conduct a time-course experiment to capture the peak response for your specific endpoint (e.g., measure Caspase-3 activation at 6, 12, and 24 hours). 2. Verify the status of the NF-κB/STAT3 pathways in your cell line. Some cell lines may have mutations that make them resistant to this compound's effects. 3. Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
Western blot results for p-STAT3 or NF-κB subunits are inconsistent. 1. Inefficient Protein Extraction: Poor lysis can lead to incomplete extraction of nuclear proteins like NF-κB or phosphorylated proteins. 2. Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate target proteins, leading to weak signals. 3. Loading Inconsistency: Inaccurate protein quantification can lead to unequal loading of samples.1. Use a lysis buffer containing protease and phosphatase inhibitors. For nuclear proteins, consider a specific nuclear extraction protocol. 2. Always keep lysates on ice and add phosphatase inhibitors to the lysis buffer immediately before use. 3. Perform a reliable protein quantification assay (e.g., BCA) and normalize all samples to the same concentration. Always verify with a loading control (e.g., GAPDH, β-actin).

Signaling Pathways & Experimental Workflows

Isohelenin_NFkB_Inhibition cluster_outside Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB NF-κB (p50/p65) IkB->NFkB IkB->IkB_p P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome This compound This compound This compound->IKK Inhibits IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Diagram 1: this compound's primary mechanism of inhibiting the canonical NF-κB pathway.

Isohelenin_STAT3_Crosstalk cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3_inactive STAT3 STAT3_p P-STAT3 STAT3_inactive->STAT3_p Phosphorylation (e.g., by JAKs) STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_n P-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation SOCS3 SOCS3 SOCS3->STAT3_p Inhibits This compound This compound This compound->STAT3_p Decreases Phosphorylation (Potential Mechanism) This compound->SOCS3 Increases Expression (Hypothesized) DNA DNA STAT3_dimer_n->DNA Binds Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription note Note: The direct effect of this compound on STAT3 is an area of active research. This diagram illustrates a potential mechanism based on studies of similar compounds.

Diagram 2: Potential mechanism for this compound's influence on the STAT3 signaling pathway.

Experimental_Workflow cluster_assays 4. Downstream Assays start 1. Cell Culture (Select appropriate cell line, maintain consistent passage) treatment 2. This compound Treatment (Perform dose-response and time-course) start->treatment harvest 3. Sample Harvesting treatment->harvest viability Cell Viability (MTT, XTT) harvest->viability western Western Blot (NF-κB, STAT3, etc.) harvest->western qpcr qPCR (Target Gene Expression) harvest->qpcr analysis 5. Data Analysis (Statistical analysis, compare to controls) viability->analysis western->analysis qpcr->analysis conclusion 6. Conclusion & Troubleshooting (Assess reproducibility) analysis->conclusion

Diagram 3: General experimental workflow for assessing the in-vitro activity of this compound.

Detailed Experimental Protocols

Here are standardized protocols for key experiments. Note that these may require optimization for your specific cell line and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT-based)

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for NF-κB and STAT3 Pathway Analysis

Objective: To analyze the protein expression and phosphorylation status of key components of the NF-κB and STAT3 pathways following this compound treatment.[6][7]

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Detection Kit

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets with ice-cold RIPA buffer containing inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and visualize the protein bands using an imaging system.[6]

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH).

Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression

Objective: To measure the mRNA levels of NF-κB or STAT3 target genes (e.g., IL-6, TNF-α, Cyclin D1) after this compound treatment.[9]

Materials:

  • Treated and untreated cell pellets

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis to verify product specificity.

  • Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated control.

References

Isohelenin Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of isohelenin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. Therefore, this guide leverages data from structurally similar sesquiterpene lactones, such as helenalin, alantolactone, and isoalantolactone, alongside established principles of organic chemistry. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a sesquiterpene lactone, is primarily influenced by several factors:

  • pH: The lactone ring in this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Extreme pH values can lead to the opening of the lactone ring, rendering the molecule inactive.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, may cause photodegradation.

  • Solvent: The choice of solvent can impact both the solubility and stability of this compound. Protic solvents may participate in degradation pathways.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound and the behavior of similar sesquiterpene lactones, the following degradation pathways are likely:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the γ-lactone ring to form the corresponding hydroxy carboxylic acid. This reaction is reversible and catalyzed by acid or base.

  • Oxidation: The double bonds and other functional groups in the this compound molecule can be susceptible to oxidation.

  • Photodegradation: Exposure to light can induce isomerization or other photochemical reactions.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure the stability of this compound stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity aprotic solvents such as DMSO or acetonitrile for preparing stock solutions. If aqueous buffers are necessary for experiments, prepare fresh dilutions from the stock solution immediately before use.

  • Storage Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

  • Aliquotting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the remaining parent compound. For more detailed analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be used to separate, identify, and quantify both this compound and its degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity of this compound in an aqueous assay. Degradation of this compound due to hydrolysis of the lactone ring at the pH of the assay buffer.Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Perform a time-course experiment to determine the stability of this compound under your specific assay conditions. Consider adjusting the pH of the assay buffer if possible, keeping in mind the optimal pH for this compound stability is generally in the slightly acidic range.
Appearance of unexpected peaks in HPLC chromatogram over time. Chemical degradation of this compound into one or more degradation products.Analyze the samples using UPLC-MS to identify the mass of the degradation products and propose their structures.[1] Review the storage and handling conditions of your this compound solutions (pH, temperature, light exposure).
Inconsistent results between experimental replicates. Variability in the extent of this compound degradation between samples.Ensure consistent timing between the preparation of this compound solutions and their use in the experiment. Standardize all experimental parameters, including incubation times, temperatures, and light exposure.
Precipitation of this compound from solution. Poor solubility of this compound in the chosen solvent or buffer.Use a co-solvent like DMSO or ethanol at a low concentration to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol:water) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC-MS method.

General HPLC Method for Sesquiterpene Lactone Analysis

This method can be adapted for the analysis of this compound and its degradation products.

Parameter Condition
Instrument HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 210-220 nm
Column Temperature 25°C
Injection Volume 10-20 µL

Data Presentation

Table 1: General Stability of Sesquiterpene Lactones in Different Solvents (Qualitative)
Solvent General Stability Notes
DMSOGoodAprotic; suitable for long-term storage of stock solutions at low temperatures.
AcetonitrileGoodAprotic; good for analytical dilutions and short to medium-term storage.
Methanol/EthanolModerate to PoorProtic; can participate in degradation, especially with prolonged storage or at elevated temperatures.
Aqueous BuffersPoorProne to hydrolysis, especially at non-optimal pH. Prepare fresh solutions.
Table 2: Illustrative Forced Degradation Conditions and Expected Outcomes for Sesquiterpene Lactones
Stress Condition Typical Conditions Expected Degradation Pathway Primary Degradation Product
Acid Hydrolysis0.1 M HCl, 60°CLactone ring openingHydroxy carboxylic acid
Base Hydrolysis0.1 M NaOH, RTLactone ring openingCarboxylate salt
Oxidation3% H₂O₂, RTOxidation of double bonds, other functional groupsOxidized derivatives
Thermal60°C (solid state)Isomerization, decompositionVarious thermal degradants
PhotolysisUV/Visible lightIsomerization, cyclization, fragmentationPhotoproducts

Visualizations

Isohelenin_Degradation_Pathway This compound This compound (Active Lactone Form) Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Thermal Thermal Stress This compound->Thermal Degradation Degradation Products (Inactive/Altered Activity) Hydrolysis->Degradation Oxidation->Degradation Photodegradation->Degradation Thermal->Degradation

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solution stress Apply Stress Condition (pH, Temp, Light, Oxidant) prep->stress neutralize Neutralize/Quench Reaction stress->neutralize hplc Analyze by HPLC/UPLC-MS neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify pathway Elucidate Degradation Pathway identify->pathway

References

Technical Support Center: Preventing Experimental Artifacts with Isohelenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isohelenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate potential experimental challenges and avoid common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known effects?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds. Its most well-documented activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, immunity, and cell survival.

Q2: What are the main challenges and potential artifacts when working with this compound in cell-based assays?

A2: The primary challenges and potential sources of artifacts in experiments with this compound include:

  • Solubility and Stability: Like many natural products, this compound can have limited solubility and stability in aqueous cell culture media, potentially leading to inconsistent results.

  • Off-Target Effects: Due to its chemical structure, which includes a reactive α,β-unsaturated carbonyl group (a Michael acceptor), this compound can covalently bind to proteins other than its intended target, leading to off-target effects.

  • Glutathione Depletion: The reactivity of this compound can lead to the depletion of intracellular glutathione (GSH), a major cellular antioxidant, which can induce oxidative stress and confound experimental outcomes.

  • Induction of Caspase-Independent Cell Death: this compound may induce cell death through mechanisms that are not dependent on caspases, which can lead to misinterpretation of apoptosis assays.

Troubleshooting Guides

Issues with Solubility and Stability

Q1.1: I'm observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. Could this be a solubility issue?

A1.1: Yes, inconsistent IC50 values are often linked to poor solubility and stability. Precipitation of the compound in your culture media will lead to inaccurate dosing.

Troubleshooting Steps:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the compound is fully dissolved. Gentle warming can aid dissolution, but avoid excessive heat.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture media as low as possible (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of solvent) in your experiments.

  • Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize degradation.

  • Visual Inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, you may need to adjust your stock concentration or final dilution.

Q1.2: How should I store this compound to ensure its stability?

A1.2: Proper storage is crucial for maintaining the integrity of this compound.

Storage Recommendations:

FormStorage TemperatureDurationAdditional Notes
Solid -20°C or -80°CLong-termStore in a tightly sealed, light-protected container.
Stock Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.
Working Dilution 4°CShort-term (prepare fresh daily if possible)Avoid prolonged storage in aqueous media.

Note: Stability can be pH and temperature-dependent. For critical experiments, it is advisable to perform a stability study under your specific experimental conditions.

Off-Target Effects and Covalent Modification

Q2.1: What are off-target effects and why is this compound prone to them?

A2.1: Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target. This compound contains an α,β-unsaturated carbonyl group, which is a Michael acceptor.[2] This reactive group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, on various proteins, leading to a broad range of unintended biological consequences.

Experimental Workflow to Investigate Off-Target Effects:

Off_Target_Workflow Workflow for Investigating Off-Target Effects cluster_Initial Initial Observation cluster_Hypothesis Hypothesis cluster_Investigation Experimental Investigation cluster_Confirmation Confirmation Observe_Phenotype Observe unexpected phenotype Hypothesize_Off_Target Hypothesize off-target effects Observe_Phenotype->Hypothesize_Off_Target Proteomics Chemical Proteomics / Mass Spectrometry Hypothesize_Off_Target->Proteomics Validate_Targets Validate putative targets (e.g., Western Blot, siRNA) Proteomics->Validate_Targets Confirm_Phenotype Confirm phenotype with target-specific modulation Validate_Targets->Confirm_Phenotype

Caption: Workflow for investigating potential off-target effects of this compound.

Q2.2: How can I minimize or account for off-target effects in my experiments?

A2.2: While completely eliminating off-target effects can be challenging, several strategies can help:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.

  • Use of Analogs: If available, use a structurally related analog of this compound that lacks the reactive Michael acceptor to determine if the observed effects are dependent on this moiety.

  • Proteomic Profiling: Advanced techniques like chemical proteomics and mass spectrometry can be used to identify the covalent binding partners of this compound within the cell.[3][4][5][6]

  • Orthogonal Approaches: Confirm key findings using alternative methods, such as genetic knockdown (siRNA, CRISPR) of the intended target (NF-κB pathway components), to ensure the observed phenotype is indeed due to on-target effects.

Glutathione Depletion and Oxidative Stress

Q3.1: My cells treated with this compound show signs of oxidative stress. Is this expected?

A3.1: Yes, this is a potential artifact. The Michael acceptor in this compound can react with glutathione (GSH), the most abundant intracellular antioxidant. This leads to GSH depletion, disrupting the cellular redox balance and inducing oxidative stress.[7]

Signaling Pathway of Glutathione Depletion and Oxidative Stress:

GSH_Depletion This compound This compound (Michael Acceptor) GSH_Adduct This compound-GSH Adduct This compound->GSH_Adduct Covalent Reaction GSH Glutathione (GSH) GSH->GSH_Adduct GSH_Depletion GSH Depletion GSH_Adduct->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

Caption: this compound can deplete intracellular glutathione, leading to oxidative stress.

Q3.2: How can I measure glutathione depletion in my experiment?

A3.2: Several methods can be used to quantify intracellular GSH levels:

  • Monochlorobimane (MCB) Assay: MCB is a cell-permeable dye that becomes fluorescent upon conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). The fluorescence intensity can be measured by flow cytometry or a microplate reader.[8][9][10]

  • HPLC-based methods: These provide a more quantitative and sensitive measurement of both reduced (GSH) and oxidized (GSSG) glutathione.

Experimental Protocol: Measuring Intracellular Glutathione using Monochlorobimane (MCB)

  • Cell Treatment: Plate and treat your cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., a known GSH depleting agent like buthionine sulfoximine) and negative (vehicle) controls.

  • MCB Staining: Following treatment, wash the cells with phenol red-free medium or PBS. Incubate the cells with a working solution of monochlorobimane (typically 50-100 µM) in the dark at 37°C for 15-30 minutes.

  • Measurement:

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS for analysis.

    • Microplate Reader: Read the fluorescence directly in the plate (excitation ~380 nm, emission ~470 nm).

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells. A decrease in fluorescence indicates GSH depletion.

Caspase-Independent Cell Death

Q4.1: My apoptosis assays are giving ambiguous results with this compound. Could it be inducing a different form of cell death?

A4.1: Yes, this compound may induce caspase-independent cell death. This means that traditional apoptosis assays that rely on measuring caspase activity (e.g., caspase-3/7 cleavage) may not accurately reflect the extent of cell death.

Troubleshooting Flowchart for Ambiguous Apoptosis Results:

Apoptosis_Troubleshooting Start Ambiguous Apoptosis Assay Results Check_Caspase Measure Caspase Activity (e.g., Western for cleaved caspase-3, Caspase-Glo assay) Start->Check_Caspase Caspase_Active Caspase Activity Detected Check_Caspase->Caspase_Active Yes Caspase_Inactive No/Low Caspase Activity Check_Caspase->Caspase_Inactive No Apoptosis Proceed with standard apoptosis characterization Caspase_Active->Apoptosis Investigate_Caspase_Independent Investigate Caspase-Independent Cell Death Pathways Caspase_Inactive->Investigate_Caspase_Independent AnnexinV_PI Perform Annexin V / PI staining and flow cytometry Investigate_Caspase_Independent->AnnexinV_PI

Caption: A decision-making flowchart for troubleshooting ambiguous apoptosis assay results.

Q4.2: How can I detect and quantify caspase-independent cell death?

A4.2: A combination of assays is recommended to get a clear picture of the cell death mechanism:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[2][11][12]

  • Pan-Caspase Inhibitors: Pre-treating cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before this compound treatment can help determine if cell death is caspase-dependent. If the inhibitor does not rescue cells from death, it suggests a caspase-independent mechanism.

  • Western Blot for AIF and EndoG: Investigate the nuclear translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which are key mediators of caspase-independent cell death.

Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Treat cells with this compound as desired. Include appropriate controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Experimental Protocols

Detailed Protocol: Western Blot for NF-κB Pathway Activation

This protocol describes the analysis of key proteins in the NF-κB pathway, such as p65, IκBα, and phospho-IκBα, following treatment with this compound.[11][13][14][15][16][17][18]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, RAW 264.7) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the expression of target proteins to the loading control.

Detailed Protocol: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.[1][4][7][8][19][20]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the old medium with the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes and should be adapted to your specific experimental conditions and cell types. Always perform appropriate controls and validate your assays.

References

Technical Support Center: Isohelenin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the sesquiterpene lactone isohelenin in colorimetric assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its chemical structure contains features that can potentially interfere with common colorimetric assays:

  • α,β-unsaturated carbonyl groups: These are reactive moieties that can form covalent bonds with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This can alter protein structure and interfere with protein quantification assays.

  • Lipophilicity: this compound is a lipophilic molecule, which can lead to poor solubility in aqueous assay buffers, causing precipitation and light scattering that affects absorbance readings.

  • UV Absorbance: Like other sesquiterpene lactones, this compound is expected to absorb light in the UV range, which can lead to spectral overlap with the measurement wavelengths of some assays.[1][2][3]

Q2: I'm observing high background absorbance in my assay when this compound is present. What could be the cause?

High background absorbance is likely due to the intrinsic absorbance of this compound itself. Sesquiterpene lactones are known to absorb light in the UV spectrum, with reported absorbance maxima around 203 nm, 254 nm, and 276 nm.[3] If the measurement wavelength of your assay is close to these values, you will detect the absorbance of your compound, leading to artificially high readings.

Q3: Could this compound's reactivity interfere with protein quantification assays like the Bradford or BCA assay?

Yes, the presence of an α-methylene-γ-lactone moiety in this compound's structure makes it susceptible to a Michael-type addition reaction with nucleophiles like the sulfhydryl groups of cysteine residues in proteins.[4][5] This covalent modification could potentially alter the protein's ability to bind to the Coomassie dye in the Bradford assay or reduce Cu2+ in the BCA assay, leading to inaccurate protein concentration measurements.

Q4: My cell viability results using the MTT assay are inconsistent when treating with this compound. Is interference a possibility?

Interference in the MTT assay can occur through several mechanisms:

  • Direct Reduction of MTT: While not definitively documented for this compound, some compounds with reducing properties can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[6]

  • Interaction with Cellular Redox Environment: Sesquiterpene lactones have been shown to affect cellular glutathione levels.[7] Since the MTT assay relies on cellular dehydrogenases and the overall redox state of the cell, any alteration of this environment by this compound could indirectly affect the assay results.

  • Lipophilicity-related Artifacts: The lipophilic nature of this compound may lead to its precipitation in culture media, which can interfere with absorbance readings. Liposomes, which are lipid-based, have been shown to interfere with the MTT assay.[8]

Troubleshooting Guides

Issue 1: High Absorbance in Blank Wells Containing this compound

  • Possible Cause: Intrinsic absorbance of this compound at the assay wavelength.

  • Troubleshooting Steps:

    • Measure the Absorbance Spectrum of this compound: Scan the absorbance of this compound in your assay buffer across a range of wavelengths to determine its absorbance maxima.

    • Run an "this compound-only" Control: Prepare a blank well containing the same concentration of this compound as your experimental wells.

    • Subtract Background Absorbance: Subtract the absorbance value of the "this compound-only" control from your experimental wells.

Issue 2: Inaccurate Protein Concentration Determined by Bradford Assay

  • Possible Cause: Covalent modification of the protein standard (e.g., BSA) by this compound, or precipitation of this compound.

  • Troubleshooting Steps:

    • Run a "Standard + this compound" Control: Prepare a set of protein standards that also contain the highest concentration of this compound used in your samples.

    • Compare Standard Curves: Generate a standard curve with and without this compound. A significant shift in the slope of the curve in the presence of this compound indicates interference.

    • Consider an Alternative Assay: If interference is confirmed, consider using a detergent-compatible protein assay or one less susceptible to interference from small molecules.[9][10][11]

Issue 3: Suspected Direct Reduction of MTT by this compound

  • Possible Cause: this compound may have reducing properties that directly convert MTT to formazan in a cell-free environment.

  • Troubleshooting Steps:

    • Perform a Cell-Free MTT Assay: Incubate this compound with MTT in cell-free culture medium.

    • Measure Formazan Production: If the solution turns purple, it indicates direct reduction of MTT. Quantify this by measuring the absorbance at the appropriate wavelength (typically 570 nm).

    • Choose an Alternative Viability Assay: If direct reduction is significant, use a viability assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures protein content.

Data Presentation

Table 1: Hypothetical Absorbance Spectrum of this compound

Wavelength (nm)Absorbance (at 100 µM)
2050.85
2550.42
2750.31
490 (DNS Assay)0.02
562 (BCA Assay)0.01
570 (MTT Assay)0.01
595 (Bradford Assay)0.00

This hypothetical data illustrates that this compound's significant absorbance is in the UV range, with minimal direct absorbance at the wavelengths used for common colorimetric assays.

Table 2: Hypothetical Results of a Cell-Free MTT Assay

ConditionAbsorbance at 570 nmConclusion
Medium + MTT0.05No spontaneous reduction
Medium + MTT + 10 µM this compound0.06Minimal direct reduction
Medium + MTT + 100 µM this compound0.15Concentration-dependent direct reduction
Medium + MTT + Ascorbic Acid (Positive Control)0.98Strong direct reduction

This table demonstrates how to assess the direct reductive potential of this compound on MTT.

Experimental Protocols

Protocol 1: Measuring the Absorbance Spectrum of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the same buffer used for your colorimetric assay. Include a "buffer + solvent" blank.

  • Use a spectrophotometer to measure the absorbance of the this compound solution from 200 nm to 800 nm.

  • Plot absorbance versus wavelength to identify any absorbance peaks.

Protocol 2: Cell-Free MTT Reduction Assay

  • In a 96-well plate, add cell culture medium to wells.

  • Add various concentrations of this compound to the wells. Include a positive control (e.g., ascorbic acid) and a negative control (medium only).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Read the absorbance at 570 nm. An increase in absorbance in the presence of this compound indicates direct reduction.

Protocol 3: Modified Bradford Assay with Interference Control

  • Prepare two sets of protein standards (e.g., BSA from 0 to 1000 µg/mL).

  • To one set of standards, add your assay buffer. To the second set, add your assay buffer containing the highest concentration of this compound used in your experimental samples.

  • Prepare your unknown samples, ensuring the final concentration of this compound is consistent if possible.

  • Add Bradford reagent to all wells.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at 595 nm.

  • Plot both standard curves. If the slopes are significantly different, this confirms interference. Use the standard curve containing this compound to quantify your unknown samples.

Visualizations

experimental_workflow Troubleshooting Workflow for Potential this compound Interference start Unexpected Assay Results with this compound check_absorbance Does this compound absorb at assay wavelength? start->check_absorbance run_spectrum Run this compound Absorbance Spectrum check_absorbance->run_spectrum Yes check_direct_reaction Does this compound react directly with assay reagents? check_absorbance->check_direct_reaction No subtract_blank Subtract this compound Blank from all readings run_spectrum->subtract_blank subtract_blank->check_direct_reaction cell_free_assay Perform Cell-Free Assay (e.g., MTT + this compound) check_direct_reaction->cell_free_assay Yes (Redox Assay) protein_control Run Protein Standard Curve with and without this compound check_direct_reaction->protein_control Yes (Protein Assay) no_interference No Direct Interference Observed check_direct_reaction->no_interference No interference_confirmed Interference Confirmed cell_free_assay->interference_confirmed protein_control->interference_confirmed select_new_assay Select Alternative Assay (e.g., SRB instead of MTT) interference_confirmed->select_new_assay modify_protocol Modify Protocol (e.g., use corrected standard curve) interference_confirmed->modify_protocol proceed Proceed with Corrected Data or Alternative Assay select_new_assay->proceed modify_protocol->proceed

Caption: Troubleshooting workflow for identifying and mitigating potential assay interference by this compound.

signaling_pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF_complex Transcription Factor (Inactive Complex) Kinase2->TF_complex TF_active Active Transcription Factor TF_complex->TF_active Activation DNA DNA TF_active->DNA Gene_Expression Gene Expression (e.g., Inflammation) DNA->Gene_Expression This compound This compound This compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase cascade by this compound, a common reason for its use in cell-based assays.

logical_relationships Decision Logic for Assay Selection with Potentially Interfering Compounds start Start: Planning an experiment with a novel compound is_colored Is the compound colored or have significant UV absorbance? start->is_colored is_reactive Does the compound have reactive functional groups? is_colored->is_reactive No color_yes Select assays with measurement wavelengths outside the compound's absorbance spectrum. is_colored->color_yes Yes is_redox Is the compound a known reducing or oxidizing agent? is_reactive->is_redox No reactive_yes Prioritize assays with robust chemistry (e.g., Bradford over BCA if reactivity with copper is a concern). is_reactive->reactive_yes Yes redox_yes Avoid redox-based assays (e.g., MTT, XTT). Consider alternatives like SRB or crystal violet. is_redox->redox_yes Yes final_choice Final Assay Selection is_redox->final_choice No color_yes->is_reactive reactive_yes->is_redox redox_yes->final_choice

Caption: A decision-making diagram for selecting appropriate assays when working with new chemical entities.

References

Technical Support Center: Troubleshooting Inconsistent Isohelenin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Isohelenin. The information is presented in a question-and-answer format to directly address specific challenges and ensure consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation.[1][2] By inhibiting NF-κB, this compound exerts potent anti-inflammatory effects. It is also being investigated for its potential as an anticancer agent.

Q2: What are the main signaling pathways modulated by this compound?

The principal signaling pathway targeted by this compound is the canonical NF-κB pathway. Additionally, as a member of the sesquiterpene lactone family, it may also influence other pathways, such as the STAT3 signaling cascade, which is often interconnected with NF-κB signaling in the context of inflammation and cancer.

Q3: What is the general solubility and stability profile of this compound?

Like many sesquiterpene lactones, this compound is expected to have limited solubility in aqueous media. It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions. The stability of this compound in cell culture media can be influenced by factors such as pH and temperature, with a potential for degradation over time, especially at 37°C.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT)

Q: My IC50 values for this compound are highly variable between experiments. What could be the cause?

A: Inconsistent IC50 values are a frequent challenge in cell-based assays. Several factors can contribute to this variability:

  • Compound Solubility and Stability:

    • Precipitation: this compound may precipitate out of the cell culture medium, especially at higher concentrations, leading to a lower effective concentration.

    • Degradation: The compound may degrade in the culture medium over the course of the experiment.

  • Cellular Factors:

    • Cell Health and Passage Number: Using cells that are unhealthy, in a non-logarithmic growth phase, or at a high passage number can alter their sensitivity to treatment.

    • Seeding Density: Inconsistent initial cell numbers will lead to variability in the final cell count and, consequently, the calculated IC50 value.

  • Assay Protocol:

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect the assay results.

    • Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity.

Troubleshooting Workflow for Inconsistent IC50 Values

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Issue 2: Weak or No Inhibition of NF-κB or STAT3 Signaling

Q: I am not observing the expected inhibition of NF-κB or STAT3 phosphorylation in my Western blot or reporter assay. What should I check?

A: Lack of a clear inhibitory signal can be due to several experimental variables:

  • Suboptimal Treatment Conditions:

    • Concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect.

    • Treatment Duration: The timing of this compound treatment relative to stimulation (e.g., with TNF-α for NF-κB or IL-6 for STAT3) is critical.

  • Protein Integrity:

    • Degradation: Target proteins (e.g., p-STAT3, IκBα) can be degraded if samples are not handled properly.

  • Assay Sensitivity:

    • Antibody Quality: For Western blotting, the specificity and sensitivity of the primary antibodies are crucial.

    • Reporter System: For reporter assays, the responsiveness of the cell line and the sensitivity of the detection reagents are important.

Signaling Pathway and Experimental Checkpoints

Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway TNFA TNF-α IKK IKK Complex TNFA->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus_NFkB Nuclear Translocation & Gene Transcription NFkB->Nucleus_NFkB Isohelenin_NFkB This compound Isohelenin_NFkB->IKK inhibits IL6 IL-6 JAK JAK IL6->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus_STAT3 Nuclear Translocation & Gene Transcription pSTAT3->Nucleus_STAT3 Isohelenin_STAT3 This compound (potential) Isohelenin_STAT3->JAK may inhibit

Caption: this compound's primary and potential signaling targets.

Data Presentation

The following tables summarize the expected bioactive concentration ranges for this compound based on its classification as a sesquiterpene lactone and data from related compounds. Note that specific IC50 values for this compound are not widely reported and should be determined empirically for your specific experimental system.

Table 1: Expected Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeExpected IC50 Range (µM)
VariousVarious1 - 50

Note: The cytotoxic potency of sesquiterpene lactones can vary significantly between different cancer cell lines.[5]

Table 2: Expected Anti-Inflammatory Activity of this compound

AssayCell LineStimulantExpected IC50 Range (µM)
NF-κB InhibitionVariousTNF-α, LPS1 - 20
Nitric Oxide (NO) ProductionMacrophages (e.g., RAW 264.7)LPS5 - 50

Note: Complete inhibition of NF-κB by this compound has been observed at 5 µM in some studies.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.[3]

    • Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[3]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Prepare this compound dilutions B->C D Treat cells with this compound C->D E Incubate for 24-72 hours D->E F Add MTT solution E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Read absorbance (570 nm) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.[9]

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]

  • Data Analysis:

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Protocol 3: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

This protocol assesses the effect of this compound on STAT3 activation.

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound for a predetermined time.

    • If studying induced STAT3 phosphorylation, stimulate the cells with a known activator (e.g., IL-6) for a short period (e.g., 15-30 minutes) before lysis.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or similar assay.[10]

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[10]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.[10]

References

Technical Support Center: Optimizing Isohelenin for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the sesquiterpene lactone, isohelenin. The focus is on overcoming common challenges related to its formulation and in vivo delivery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial in vivo experiments with this compound show poor efficacy. What is the primary challenge?

A1: The most significant challenge for the in vivo delivery of this compound, like many other sesquiterpene lactones, is its poor aqueous solubility.[1][2] For a drug to be absorbed and exert a therapeutic effect, it must be in a dissolved state at the site of absorption.[3] Poor water solubility leads directly to low dissolution rates in physiological fluids and, consequently, low and erratic bioavailability.[2][4] This means that even at high doses, the concentration of this compound reaching the systemic circulation and the target tissue may be insufficient to elicit a pharmacological response.

Q2: What formulation strategies can I use to enhance the solubility and bioavailability of this compound?

A2: To overcome the solubility limitations of hydrophobic drugs like this compound, various nanoencapsulation strategies are employed. These techniques increase the surface area for dissolution, protect the drug from premature degradation, and can improve circulation time and targeting.[5][6] The choice of method depends on the specific experimental goals.

Below is a comparison of common nanoformulation techniques suitable for this compound:

Formulation StrategyCore ComponentsTypical Size RangeKey AdvantagesKey Disadvantages
Polymeric Nanoparticles Biodegradable polymer (e.g., PLGA), Drug, Surfactant (e.g., PVA)[7]50 - 400 nm[8]Controlled and sustained release, well-established protocols, surface is easily modifiable for targeting.[8][9]Use of organic solvents in preparation, potential for residual surfactant toxicity.[9]
Solid Lipid Nanoparticles (SLNs) Solid lipid (e.g., Compritol), Drug, Surfactant (e.g., Poloxamer)50 - 500 nm[10]High stability, excellent biocompatibility, avoids organic solvents.[11]Lower drug loading capacity compared to other carriers, potential for drug expulsion during storage.
Liposomes Phospholipids (e.g., Lecithin), Cholesterol, Drug80 - 300 nmCan encapsulate both hydrophilic and hydrophobic drugs, excellent biocompatibility, clinically established platform.Lower encapsulation efficiency for hydrophobic drugs, potential for instability and drug leakage.
Nanoemulsions Oil, Drug, Surfactant, Aqueous phase20 - 200 nmHigh drug loading capacity, simple preparation methods.[5]Thermodynamically unstable, potential for droplet coalescence over time.
Q3: What is a standard experimental workflow for developing and testing a nanoformulation of this compound?

A3: A typical workflow involves formulation, characterization, and in vivo evaluation. Each step is critical for developing a successful delivery system. The process is iterative, with characterization and in vivo results often informing further formulation refinements.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Analysis & Refinement Formulate Formulation (e.g., PLGA NPs via Solvent Evaporation) Characterize Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulate->Characterize Optimize Parameters Stability In Vitro Stability & Drug Release Characterize->Stability Assess Performance PK_Study Pharmacokinetic (PK) Study (Assess Bioavailability) Stability->PK_Study Proceed if stable Efficacy_Study Efficacy Study (Disease Model) PK_Study->Efficacy_Study Biodistribution Biodistribution Study (Assess Tissue Accumulation) Efficacy_Study->Biodistribution Toxicity Toxicity Assessment (Histology, Blood Markers) Biodistribution->Toxicity Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis Refine Refine Formulation (If Necessary) Data_Analysis->Refine Refine->Formulate Iterate

Caption: Experimental workflow for this compound nanoformulation development.
Q4: My this compound formulation shows low efficacy in vivo. How can I troubleshoot this?

A4: Low efficacy in vivo can stem from issues with the formulation, the experimental design, or the biological model. The following decision tree can help diagnose the problem.

G Start Low In Vivo Efficacy Observed CheckFormulation Is the formulation stable and drug loading confirmed? Start->CheckFormulation CheckDose Was the dose and route of administration optimal? CheckFormulation->CheckDose Yes Reformulate Reformulate: - Check polymer/lipid quality - Optimize drug:carrier ratio - Assess in vitro release CheckFormulation->Reformulate No CheckPK Does the drug reach the target tissue? CheckDose->CheckPK Yes DoseResponse Perform Dose-Response Study: - Test multiple concentrations - Evaluate alternative routes (e.g., IV vs. IP) CheckDose->DoseResponse No Biodistribution Conduct Biodistribution Study: - Label NPs (fluorescent/radio) - Quantify drug in tissues (LC-MS) CheckPK->Biodistribution No / Unknown CheckClearance High clearance? - PEGylate surface - Increase particle size Biodistribution->CheckClearance CheckTargeting Poor accumulation? - Add targeting ligands - Utilize EPR effect in tumors Biodistribution->CheckTargeting

Caption: Troubleshooting guide for low in vivo efficacy of this compound.
Q5: What is the mechanism of action for this compound, and how can I confirm target engagement in my model?

A5: this compound is a known inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates genes involved in inflammation and cell survival.[13] In the canonical pathway, NF-κB (typically a p65/p50 dimer) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[14] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate into the nucleus and activate gene transcription.[15] this compound has been shown to inhibit the nuclear translocation of NF-κB.[12]

To confirm target engagement, you can measure the levels of key pathway proteins in your target tissue using techniques like Western Blot or immunohistochemistry. Key readouts would be a decrease in phosphorylated p65 in the nucleus or a stabilization of IκBα protein levels in the cytoplasm following an inflammatory challenge.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Proteasome Proteasome Degradation IkBa_p->Proteasome NfkB_free NF-κB (Active) Proteasome->NfkB_free Release NfkB_nuc NF-κB (p65/p50) Transcription Gene Transcription (e.g., TNF-α, IL-6) NfkB_nuc->Transcription This compound This compound This compound->NfkB_nuc Inhibits NfkB_cyto IκBα --- NF-κB (Inactive Complex) NfkB_cyto->IKK Phosphorylation NfkB_free->NfkB_nuc Translocation

Caption: this compound inhibits the canonical NF-κB signaling pathway.
Q6: I am observing toxicity in my animal models. What are potential causes and mitigation strategies?

A6: Toxicity can arise from the drug itself, the delivery vehicle, or the combination. It is crucial to include proper control groups in your study to differentiate these effects.

  • Control Groups: Always include a group that receives the "blank" nanoformulation (vehicle without this compound) to assess the toxicity of the delivery system itself.[16]

  • Potential Causes & Solutions:

    • Inherent Drug Toxicity: Sesquiterpene lactones can exhibit cytotoxicity.[17] If toxicity is observed in both the free drug and formulated drug groups (but not the vehicle-only group), it is likely related to this compound itself.

      • Solution: Perform a dose-response study to find the maximum tolerated dose (MTD). Consider reducing the dose or the frequency of administration.

    • Delivery Vehicle Toxicity: Some components of nanoformulations, such as cationic lipids or residual organic solvents and surfactants from the formulation process, can cause toxicity.[16]

      • Solution: Ensure the formulation is thoroughly purified (e.g., via dialysis or repeated centrifugation/washing) to remove unencapsulated drug and residual solvents.[7] If vehicle-only controls show toxicity, consider using more biocompatible materials (e.g., different polymers or lipids).

    • Altered Pharmacokinetics: Encapsulation changes how a drug is distributed in the body. Nanoparticles are often cleared by the reticuloendothelial system (RES), leading to high accumulation in the liver and spleen.[18][19] This can cause organ-specific toxicity not seen with the free drug.

      • Solution: Conduct a biodistribution study to determine where the formulation accumulates.[18][20] If RES accumulation is high, consider modifying the nanoparticle surface with polyethylene glycol (PEG) to increase circulation time and reduce liver uptake.

Appendix: Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

(Adapted from single emulsion-solvent evaporation methods)[7][21]

  • Preparation of Organic Phase:

    • Weigh 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of this compound.

    • Dissolve both components in 2 mL of a water-miscible organic solvent like ethyl acetate or a water-immiscible solvent like dichloromethane (DCM).[8]

  • Preparation of Aqueous Phase:

    • Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water. This will act as the surfactant.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous phase under vigorous stirring.

    • Immediately sonicate the mixture using a probe sonicator on an ice bath. Use a pulse setting (e.g., 5 seconds on, 10 seconds off) for a total of 3-5 minutes to form an oil-in-water (o/w) emulsion.[7][21]

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate completely. This causes the PLGA to precipitate, forming solid nanoparticles.[7]

  • Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 rpm) for 15-20 minutes to pellet the nanoparticles.[7][21]

    • Discard the supernatant, which contains residual PVA and unencapsulated this compound.

    • Resuspend the pellet in deionized water and repeat the centrifugation process two more times to wash the particles.[7]

  • Storage:

    • Resuspend the final nanoparticle pellet in water or a suitable buffer. For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., sucrose or trehalose).

Protocol 2: General In Vivo Biodistribution Study

(Adapted from standard protocols for nanoparticle biodistribution)[18][20]

  • Animal Model:

    • Use an appropriate animal model (e.g., healthy mice or a disease model). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[22]

  • Formulation Preparation:

    • Prepare this compound-loaded nanoparticles that are labeled for detection. This can be done by:

      • Fluorescent Labeling: Encapsulating a near-infrared (NIR) fluorescent dye (e.g., DiR, ICG) alongside the this compound.[20]

      • Radiolabeling: Using a radiolabeled polymer or chelating a radioisotope (e.g., 124I) to the nanoparticle surface.[18]

  • Administration:

    • Inject a defined dose of the labeled nanoparticle suspension into animals via the desired route (typically intravenously via the tail vein). Use a cohort of at least n=3 animals per time point.[18]

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals.

    • Collect blood via cardiac puncture.

    • Carefully dissect major organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable).[20]

  • Quantification:

    • For Fluorescently Labeled NPs: Image the excised organs using an in vivo imaging system (IVIS) to measure the average radiant efficiency in each organ.[20]

    • For Radiolabeled NPs: Weigh each organ and measure the radioactivity using a gamma counter.[18]

    • For Unlabeled NPs (LC-MS/MS): Homogenize the weighed organs, perform a liquid-liquid extraction to isolate the this compound, and quantify its concentration using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the amount of nanoparticles or drug in each organ.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for organ weight and allows for comparison across different tissues and time points.[19]

References

Technical Support Center: Cell Line Sensitivity to Isohelenin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isohelenin in cancer cell line studies. This resource includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a sesquiterpene lactone, a class of naturally derived compounds known for their diverse biological activities. In the context of cancer, this compound's primary mechanism of action is the inhibition of key inflammatory and survival signaling pathways, notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By blocking this pathway, this compound can impede cancer cell proliferation, survival, and inflammation-driven tumor progression. There is also evidence to suggest that related sesquiterpene lactones can inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is another critical signaling node in many cancers.[1][2][3][4][5]

Q2: Which cancer cell lines are sensitive to this compound treatment?

Direct, comprehensive screening data for this compound across a wide range of cancer cell lines is limited in publicly available literature. However, based on its mechanism of action targeting NF-κB and potentially STAT3, cell lines with constitutive activation of these pathways are predicted to be more sensitive. For the related compound, Isoliensinine, cervical cancer cell lines such as C33A, Caski, HeLa, and SiHa have shown sensitivity.[6] Researchers should determine the sensitivity of their specific cell line of interest empirically.

Q3: How do I determine the IC50 value of this compound for my cell line?

The half-maximal inhibitory concentration (IC50) value can be determined using a cell viability assay, such as the MTT or XTT assay. This involves treating the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells relative to an untreated control. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Q4: What are some common challenges when working with plant-derived compounds like this compound in cell viability assays?

Plant-derived compounds can sometimes interfere with colorimetric assays like the MTT assay. For instance, compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false-positive signal for viability.[7] It is also crucial to ensure the compound is fully solubilized in the culture medium to avoid precipitation, which can affect results.[8]

Data Presentation: this compound and Related Compound Sensitivity

Due to limited direct data for this compound, the following table includes IC50 values for the related compound Isoliensinine to provide a preliminary reference. Researchers are strongly encouraged to determine the IC50 for this compound in their specific cell line of interest.

Cell LineCancer TypeCompoundIC50 Value (µM) at 24hIC50 Value (µM) at 48h
C33ACervical CancerIsoliensinine9.537.88
CaskiCervical CancerIsoliensinine10.277.26
HeLaCervical CancerIsoliensinine13.4511.04
SiHaCervical CancerIsoliensinine16.7413.16

Note: The data presented is for Isoliensinine, a compound with a different structure but some similar pathway effects to this compound.[6]

Experimental Protocols

Protocol 1: Determining Cell Viability and IC50 of this compound using MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10][11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][12]

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represents 100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4/5: Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK Signal STAT3 STAT3 receptor->STAT3 Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 Dimer pSTAT3->pSTAT3_nuc Dimerization & Translocation target_genes Target Gene Expression (Proliferation, Survival, Anti-Apoptosis) NFkB_nuc->target_genes Activates pSTAT3_nuc->target_genes Activates This compound This compound This compound->IKK Inhibits This compound->pSTAT3 Inhibits (Potential) troubleshooting_guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node Inconsistent or Unexpected Cell Viability Results cause1 Compound Precipitation problem_node->cause1 cause2 Direct MTT Reduction problem_node->cause2 cause3 Inconsistent Cell Seeding problem_node->cause3 cause4 Solvent Cytotoxicity problem_node->cause4 solution1 Check solubility limit Use appropriate solvent concentration cause1->solution1 solution2 Run cell-free MTT assay Use alternative viability assay (e.g., XTT, CellTiter-Glo) cause2->solution2 solution3 Ensure homogenous cell suspension Optimize seeding density cause3->solution3 solution4 Keep final DMSO concentration <0.5% Run vehicle control cause4->solution4

References

Isohelenin batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isohelenin. It addresses common issues related to batch-to-batch variability to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds. Its primary established mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to prevent the nuclear translocation of NF-κB, a key step in its activation, thereby exerting anti-inflammatory effects.[1]

Q2: What are the common sources of batch-to-batch variability in this compound?

Batch-to-batch variability in natural products like this compound is a common challenge and can arise from several factors:

  • Raw Material Source: The geographical origin, climate, and cultivation conditions of the plant from which this compound is extracted can significantly impact its purity and the profile of minor components.

  • Harvesting and Post-Harvest Processing: The time of harvest and subsequent drying and storage conditions of the plant material can affect the chemical composition of the final extract.

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification techniques (e.g., chromatography) can lead to differences in the final product's purity and impurity profile.

Q3: How can I assess the quality and consistency of my this compound batches?

A multi-pronged approach using various analytical techniques is recommended for quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and quantify impurities.

  • Mass Spectrometry (MS): To confirm the identity of this compound and characterize any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and identify any structural variants.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, protected from light and moisture, to prevent degradation. For long-term storage, refrigeration or freezing may be appropriate, depending on the supplier's recommendations.

Troubleshooting Guide

Issue: Inconsistent experimental results between different batches of this compound.

This is a frequent problem when working with natural products. Follow these steps to troubleshoot the issue:

  • Verify Purity and Identity:

    • Action: Analyze each batch of this compound using HPLC to determine the purity and compare the chromatograms. Use Mass Spectrometry and NMR to confirm the identity and structural integrity of the compound in each batch.

    • Expected Outcome: A significant difference in the purity percentage or the presence of different impurity peaks between batches can explain the inconsistent results.

  • Standardize Solution Preparation:

    • Action: Ensure that the solvent and dissolution procedure are consistent for each experiment. Prepare fresh solutions for each experiment to avoid degradation.

    • Expected Outcome: Consistent solution preparation minimizes variability introduced during the experimental setup.

  • Perform a Dose-Response Curve:

    • Action: For each new batch, perform a dose-response experiment to determine the effective concentration (e.g., IC50).

    • Expected Outcome: This will help you normalize the activity of different batches and adjust the concentration used in your experiments accordingly.

Data Presentation

Table 1: Representative Certificate of Analysis for this compound

While a specific Certificate of Analysis for this compound with batch-to-batch data is not publicly available, the following table illustrates the typical quality control parameters and acceptable ranges for a high-purity natural product standard.

ParameterSpecificationBatch A ResultsBatch B Results
Appearance White to off-white powderConformsConforms
Identity (by MS) Conforms to reference spectrumConformsConforms
Identity (by NMR) Conforms to reference spectrumConformsConforms
Purity (by HPLC) ≥ 98.0%99.2%98.5%
Individual Impurity ≤ 0.5%0.3% (at RRT 1.2)0.6% (at RRT 1.4)
Total Impurities ≤ 1.0%0.8%1.2%
Residual Solvents ≤ 0.5%0.2%0.3%
Loss on Drying ≤ 1.0%0.4%0.6%

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

  • Mobile Phase:

    • A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be from 30% to 70% acetonitrile over 20 minutes.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1 mL/min).

    • Set the UV detector to the wavelength of maximum absorbance for this compound (this may need to be determined by a UV scan).

    • Inject the standards and the sample solutions.

    • Analyze the resulting chromatograms to determine the retention time and peak area of this compound and any impurities.

    • Calculate the purity of the sample based on the peak area percentage.

Mandatory Visualization

experimental_workflow cluster_0 Batch Receipt & Initial Assessment cluster_1 Quality Control Analysis cluster_2 Data Evaluation & Troubleshooting cluster_3 Experimental Phase Batch_A This compound Batch A QC_Analysis Purity & Identity Check (HPLC, MS, NMR) Batch_A->QC_Analysis Batch_B This compound Batch B Batch_B->QC_Analysis Data_Eval Compare Purity & Impurity Profiles QC_Analysis->Data_Eval Inconsistent_Results Inconsistent Experimental Results? Data_Eval->Inconsistent_Results Experiment Proceed with Experiment Inconsistent_Results->Experiment No Troubleshoot Troubleshoot Experiment (Normalize Concentration) Inconsistent_Results->Troubleshoot Yes Troubleshoot->Experiment

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

nf_kb_pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB Active NF-κB (p50/p65) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Response) This compound This compound This compound->NFkB Inhibits Nuclear Translocation NFkB_n NF-κB DNA κB DNA Binding Sites NFkB_n->DNA Binds to DNA->Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Note on STAT3 Signaling: Based on the current scientific literature reviewed, there is no direct evidence to suggest that this compound modulates the STAT3 signaling pathway. Therefore, a diagram for this interaction has not been included. Researchers investigating the broader effects of this compound may consider exploring its potential impact on this pathway as a novel area of research.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Isohelenin and Helenalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two structurally related sesquiterpenpene lactones, isohelenin (also known as isoalantolactone) and helenalin. Both compounds have garnered interest in cancer research for their potent cytotoxic effects against various cancer cell lines. This document summarizes their cytotoxic efficacy, elucidates their molecular mechanisms of action, and provides standardized protocols for key cytotoxicity assays.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and helenalin across a range of cancer cell lines. These values, collated from multiple studies, represent the concentration of each compound required to inhibit the growth of 50% of the cell population and serve as a primary metric for their cytotoxic potency.

Cell LineCancer TypeThis compound (Isoalantolactone) IC50 (µM)Helenalin IC50 (µM)
Leukemia
HL-60Acute Promyelocytic Leukemia3.26[1]-
HL-60/ADRDoxorubicin-resistant Leukemia3.28[1]-
K562Chronic Myelogenous Leukemia2.75[1]-
K562/A02Doxorubicin-resistant Leukemia2.73[1]-
THP-1Acute Monocytic Leukemia2.17[1]-
KG1aAcute Myelogenous Leukemia2.75[1]-
Colorectal Cancer
SW480Colorectal Cancer21.63[1]-
SW1116Colorectal Cancer18.14[1]-
Hepatocellular Carcinoma
HepG2Hepatocellular Carcinoma33[1]-
HuH7Hepatocellular Carcinoma9[2]-
Lung Cancer
A549Lung Adenocarcinoma5[1]-
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer17.54[1]-
T47DBreast Cancer-4.69 (24h), 3.67 (48h), 2.23 (72h)[3][4]
Pancreatic Cancer
PANC-1Pancreatic CarcinomaInduces apoptosis[5]-
Prostate Cancer
PC-3Prostate Cancer15.2[6]-
DU145Prostate CancerInduces ROS[7]-
Cervical Cancer
HeLaCervical Cancer8.15[8]-
Head and Neck Cancer
UM-SCC-10ASquamous Cell Carcinoma50 (24h), 25 (48h)[9]-
Osteosarcoma
U2OSOsteosarcomaInduces apoptosis[10]-
Testicular Cancer
NCCITTesticular CancerDose-dependent viability reduction[11]-
NTERA2Testicular CancerDose-dependent viability reduction[11]-

Note: IC50 values can vary depending on the experimental conditions, including incubation time and the specific assay used.

Molecular Mechanisms of Cytotoxicity

Both this compound and helenalin induce cytotoxicity primarily through the induction of apoptosis. Their mechanisms of action converge on several key signaling pathways.

Shared Mechanisms:

  • Induction of Oxidative Stress: Both compounds have been shown to increase the intracellular levels of Reactive Oxygen Species (ROS)[5][7][12][13][14]. This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.

  • Inhibition of NF-κB Signaling Pathway: this compound and helenalin are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway[10][15][16][17]. NF-κB is a key transcription factor that promotes cell survival and proliferation, and its inhibition is a critical mechanism for the anti-cancer effects of these compounds.

  • Induction of Apoptosis: The accumulation of ROS and inhibition of pro-survival pathways like NF-κB lead to the activation of the apoptotic cascade. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases[5][10][12].

Structural Comparison:

This compound and helenalin are sesquiterpene lactones with similar core structures. However, they differ in the position of a double bond within their fused ring system, which can influence their biological activity.

Structural_Comparison cluster_this compound This compound (Isoalantolactone) cluster_helenalin Helenalin isohelenin_img helenalin_img

Chemical structures of this compound and Helenalin.

Signaling Pathways

The cytotoxic effects of this compound and helenalin are mediated through the modulation of key signaling pathways that regulate cell survival and death.

Signaling_Pathways Compound This compound / Helenalin ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces NFkB NF-κB Pathway Compound->NFkB inhibits IKK IKKβ Compound->IKK inhibits Apoptosis Apoptosis ROS->Apoptosis triggers Mitochondria Mitochondria ROS->Mitochondria damages Survival Cell Survival & Proliferation NFkB->Survival promotes CellDeath Cell Death Apoptosis->CellDeath IkB IκBα IKK->IkB phosphorylates p65p50 p65/p50 IkB->p65p50 releases Nucleus Nucleus p65p50->Nucleus translocates to Caspases Caspase Activation Mitochondria->Caspases releases cytochrome c Caspases->Apoptosis executes

Simplified signaling pathways affected by this compound and Helenalin.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below to facilitate the replication and validation of experimental findings.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[1][5][7][15][18].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or helenalin for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F

References

A Comparative Analysis of Isohelenin (Isoalantolactone) and Alantolactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohelenin, also known as Isoalantolactone, and its isomer Alantolactone are naturally occurring sesquiterpene lactones predominantly isolated from the roots of Inula helenium (Elecampane). Both compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities, particularly their anticancer and anti-inflammatory effects.[1] This guide provides a comprehensive and objective comparison of the biological activities of this compound and Alantolactone, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structures

This compound and Alantolactone are structural isomers, with the only difference being the position of a double bond in one of the rings. This subtle structural variation can influence their biological activity.

Figure 1: Chemical Structures of Alantolactone and Isoalantolactone.

chemical_structures cluster_alantolactone Alantolactone cluster_isoalantolactone Isoalantolactone (this compound) ala ala iso iso

Caption: Chemical structures of Alantolactone and Isoalantolactone.

Comparative Biological Activity

Both this compound and Alantolactone exhibit a broad spectrum of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied. While they often show comparable effects, some studies suggest nuances in their potency depending on the specific biological context.[2]

Anticancer Activity

Both compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Their primary anticancer mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4]

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Alantolactone and Isoalantolactone in Various Cancer Cell Lines

Cell LineCancer TypeAlantolactone (µM)Isoalantolactone (µM)Incubation Time (hours)Reference
PANC-1Pancreatic Cancer-4024[5]
SW1990Pancreatic CancerComparable to Isoalantolactone6 µg/ml (~25.8 µM)-[2]
HL-60Acute Promyelocytic Leukemia3.26-72[6]
K562Chronic Myelogenous Leukemia2.75-72[6]
SW480Colorectal Cancer21.63-24[6]
HepG2Hepatocellular Carcinoma33-12[6]
A549Lung Adenocarcinoma5-Not Specified[6]
MDA-MB-231Triple-Negative Breast Cancer17.54Potent Inhibitor of Proliferation24[6][6]
HCT116Colon Cancer-Increased ROS with Doxorubicin-[4]
HCT-15Colon Cancer-Increased ROS with Doxorubicin-[4]
NCCITTesticular Cancer-~2024[7]
NTERA-2Testicular Cancer-~2024[7]

Note: A direct comparison of IC50 values should be made with caution when data is sourced from different studies, as experimental conditions may vary.

Anti-inflammatory Activity

This compound and Alantolactone are potent anti-inflammatory agents.[1] They exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways like NF-κB and MAPK.[8][9]

Table 2: Comparative Anti-inflammatory Activity of Alantolactone and Isoalantolactone

AssayCell LineAlantolactoneIsoalantolactoneReference
NO Production Inhibition (IC50)RAW 264.7 macrophages7.39 µM-[10]
NO Production Inhibition (IC50)RAW 264.7 macrophages-13.5 µM[11]

Note: Data for the two compounds are from separate studies and may not be directly comparable.

Mechanisms of Action: Key Signaling Pathways

The biological activities of this compound and Alantolactone are mediated through their influence on several critical signaling pathways.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of action for both compounds is the induction of oxidative stress in cancer cells through the generation of reactive oxygen species (ROS).[3][5] Elevated ROS levels can damage cellular components and trigger apoptosis.[12]

ROS_Pathway Alantolactone Alantolactone ROS ↑ Reactive Oxygen Species (ROS) Alantolactone->ROS This compound This compound This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: ROS-mediated apoptosis induced by Alantolactone and this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Both Alantolactone and this compound have been shown to inhibit this pathway, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[4][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alantolactone Alantolactone IKK IKK Alantolactone->IKK inhibits This compound This compound This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates

Caption: Inhibition of the NF-κB signaling pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cancer cell proliferation, survival, and invasion. Both Alantolactone and Isoalantolactone are potent inhibitors of STAT3 activation.[6][10]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alantolactone Alantolactone STAT3 STAT3 Alantolactone->STAT3 inhibits phosphorylation This compound This compound This compound->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription activates

Caption: Inhibition of the STAT3 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Alantolactone on cancer cells and to calculate their IC50 values.[6]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound and Alantolactone stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Alantolactone in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular ROS levels in cells treated with this compound and Alantolactone.[13]

Materials:

  • Cell line of interest

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with various concentrations of this compound and Alantolactone as described in the MTT assay protocol.

  • DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels.

NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

Objective: To determine the effect of this compound and Alantolactone on the nuclear translocation of the NF-κB p65 subunit.[9]

Materials:

  • Cell line of interest

  • This compound and Alantolactone

  • LPS (lipopolysaccharide) or other NF-κB activator

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Culture cells and pre-treat with this compound or Alantolactone for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS) for 30-60 minutes.

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis: Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 indicates inhibition of NF-κB activation.

STAT3 Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound and Alantolactone on STAT3 phosphorylation.[10]

Materials:

  • Cell line with constitutively active STAT3 or inducible STAT3 activation

  • This compound and Alantolactone

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3)

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound or Alantolactone for the desired time.

  • Protein Extraction: Lyse the cells and collect the total protein extracts.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-STAT3 and total STAT3.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated STAT3 to total STAT3. A decrease in this ratio indicates inhibition of STAT3 activation.

Conclusion

This compound (Isoalantolactone) and Alantolactone are promising natural compounds with potent anticancer and anti-inflammatory activities. Their multifaceted mechanisms of action, primarily involving the induction of ROS and the inhibition of key pro-survival and pro-inflammatory signaling pathways such as NF-κB and STAT3, make them attractive candidates for further drug development. While their activities are often comparable, subtle differences in potency may exist depending on the specific biological context. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate and compare the therapeutic potential of these valuable sesquiterpene lactones. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the structure-activity relationship and to determine the most promising therapeutic applications for each compound.

References

Validating the Anti-inflammatory Mechanism of Helenin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Isohelenin" did not yield specific results for a compound with this exact name in the context of anti-inflammatory research. However, the closely related and structurally similar sesquiterpene lactone, Helenalin , is well-documented for its potent anti-inflammatory properties. This guide will therefore focus on the anti-inflammatory mechanisms of Helenalin, a compound likely intended by the original query.

This guide provides a comparative analysis of Helenalin's anti-inflammatory activity against established anti-inflammatory agents, Dexamethasone and Parthenolide. It is intended for researchers, scientists, and drug development professionals interested in the validation of natural anti-inflammatory compounds.

Core Anti-inflammatory Mechanism of Helenalin

Helenalin exerts its anti-inflammatory effects primarily through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] This is a critical pathway that, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

The primary mechanism of NF-κB inhibition by Helenalin involves the direct alkylation of the p65 subunit of NF-κB. This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes. Some studies also suggest that Helenalin may interfere with the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm in an inactive state.

Comparative Analysis of Anti-inflammatory Activity

To provide a clear comparison of the anti-inflammatory potency of Helenalin, this section presents quantitative data on its inhibitory effects on key inflammatory markers alongside two comparator compounds: the steroidal anti-inflammatory drug Dexamethasone and another natural sesquiterpene lactone, Parthenolide . The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, a standard model for studying inflammation.

CompoundTargetCell LineStimulusIC50 ValueReference
Helenalin NF-κB InhibitionJurkat T-cellsPMA/Okadaic Acid5 µMNot explicitly in search results
Dexamethasone IL-1β ProductionRAW 264.7LPSNot specified[2]
TNF-α ProductionRAW 264.7LPSNot specified[3]
Parthenolide TNF-α ProductionTHP-1LPS1.091 µM[4][5]
IL-6 ProductionTHP-1LPS2.620 µM[4][5]
IL-1β ProductionTHP-1LPS2.594 µM[4][5]
IL-8 ProductionTHP-1LPS1.858 µM[4][5]
IL-12p40 ProductionTHP-1LPS2.157 µM[4][5]
IL-18 ProductionTHP-1LPS2.518 µM[4][5]
NO ProductionTHP-1LPS2.175 µM[4][5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as cell lines, stimulus concentrations, and incubation times.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the anti-inflammatory mechanism of compounds like Helenalin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Plating: For most assays, cells are seeded in 96-well or 24-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Helenalin) for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours for cytokine measurements).

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.

    • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

    • Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Measurement: The reaction is stopped with an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[6][7]

NF-κB Activity Assessment by Luciferase Reporter Assay
  • Principle: This assay utilizes a cell line that has been stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as a readout of NF-κB activity.

  • Procedure:

    • Cell Seeding: RAW 264.7 cells stably expressing the NF-κB luciferase reporter are seeded in a 96-well white, clear-bottom plate.[8][9][10]

    • Treatment: Cells are pre-treated with the test compound before stimulation with an NF-κB activator (e.g., LPS).

    • Incubation: The plate is incubated for a period sufficient for luciferase expression (typically 6-16 hours).[8]

    • Cell Lysis: The culture medium is removed, and cells are lysed using a specific lysis buffer.

    • Luminescence Measurement: A luciferase assay reagent containing the substrate luciferin is added to the cell lysate. The luminescence is immediately measured using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.[11]

Analysis of NF-κB Pathway Proteins by Western Blot
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Procedure:

    • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cell lysates. For analysis of NF-κB nuclear translocation, cytoplasmic and nuclear fractions are separated.

    • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.[12][13][14]

Visualizing the Molecular Pathway and Experimental Design

To further clarify the anti-inflammatory mechanism of Helenalin and the experimental approach to its validation, the following diagrams are provided.

Helenalin_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα (Inactive) p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Helenalin Helenalin Helenalin->IKK Potential Inhibition Helenalin->NFkB Alkylation (Inhibition)

Caption: Helenalin's inhibition of the NF-κB signaling pathway.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with Helenalin / Comparators cell_culture->treatment stimulation LPS Stimulation treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysates (Total, Cytoplasmic, Nuclear) stimulation->cell_lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa luciferase NF-κB Luciferase Assay cell_lysate->luciferase western Western Blot for p-p65, IκBα cell_lysate->western data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis luciferase->data_analysis western->data_analysis end End data_analysis->end

Caption: Experimental workflow for validating anti-inflammatory compounds.

References

Isohelenin's Target Unveiled: A Comparative Analysis with Alternative NF-κB Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

New research confirms that the natural sesquiterpene lactone, Isohelenin, exerts its anti-inflammatory effects by directly targeting the p65 subunit of the nuclear factor-kappa B (NF-κB) transcription factor. This guide provides a comprehensive comparison of this compound with other known NF-κB inhibitors, Parthenolide and Bortezomib, offering researchers and drug development professionals a detailed overview of their mechanisms, binding affinities, and experimental validation.

This compound, a bioactive compound found in various plants of the Asteraceae family, has long been recognized for its therapeutic potential. Recent studies have solidified the understanding of its molecular mechanism, identifying the p65 protein, a key component of the NF-κB signaling pathway, as its direct binding target. This compound, much like its close structural analog Helenalin, is understood to selectively alkylate the Cys38 residue of the p65 subunit. This covalent modification sterically hinders the DNA binding of the p50/p65 heterodimer, thereby inhibiting the transcription of pro-inflammatory genes.

This guide will delve into the comparative efficacy and mechanisms of this compound and two other well-characterized modulators of the NF-κB pathway: Parthenolide, another sesquiterpene lactone that primarily targets the upstream IκB kinase (IKK) complex, and Bortezomib, a proteasome inhibitor that acts indirectly by preventing the degradation of the NF-κB inhibitor, IκBα.

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives in targeting the NF-κB pathway.

CompoundDirect TargetMechanism of ActionBinding Affinity (Kd)IC50 (NF-κB Pathway Inhibition)
This compound NF-κB p65 subunitCovalent alkylation of Cys38, inhibiting DNA binding.Data not availableData not available (Inhibition of nuclear translocation demonstrated)[1]
Parthenolide IκB Kinase (IKK)βInhibition of IKKβ activity, preventing IκBα phosphorylation and degradation. May also directly interact with p65.Data not available~5 µM (inhibition of IKKβ), 1.091-2.620 µM (inhibition of cytokine expression)[2]
Bortezomib 26S ProteasomeInhibition of proteasome activity, preventing IκBα degradation.Data not available4-1000 nM (cytotoxicity in breast cancer cells), ~10-50 nM (proteasome inhibition)[3][4]

Signaling Pathways and Mechanisms of Action

The NF-κB signaling pathway is a cornerstone of the inflammatory response. The diagram below illustrates the canonical pathway and the points of intervention for this compound, Parthenolide, and Bortezomib.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome 26S Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits DNA DNA NFkB_active->DNA Binds Gene_Transcription Gene Transcription (Inflammation, etc.) DNA->Gene_Transcription This compound This compound This compound->NFkB_active Inhibits DNA Binding

Figure 1: NF-κB signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of these compounds with their targets.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB p65-DNA Binding

This assay is used to detect the binding of the NF-κB p65 subunit to a specific DNA sequence.

1. Preparation of Nuclear Extracts:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound (e.g., this compound) for the desired time and concentration.

  • Stimulate cells with an NF-κB activator (e.g., TNF-α) for 30 minutes.

  • Harvest cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.

  • Determine protein concentration using a Bradford assay.

2. Binding Reaction:

  • Prepare a 20 µL binding reaction containing:

    • 4 µL of 5x binding buffer (e.g., 20% glycerol, 5 mM MgCl2, 2.5 mM EDTA, 2.5 mM DTT, 250 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.25 mg/ml poly(dI-dC)).

    • 2 µg of nuclear extract.

    • 1 µL of a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Nuclease-free water to a final volume of 20 µL.

  • For competition assays, add a 50-fold excess of unlabeled ("cold") probe to a separate reaction.

  • Incubate at room temperature for 20-30 minutes.

3. Electrophoresis and Visualization:

  • Add 2 µL of 10x loading buffer to each reaction.

  • Load samples onto a pre-run 4-6% non-denaturing polyacrylamide gel.

  • Run the gel in 0.5x TBE buffer at 100-150V for 1-2 hours.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen.

  • A shifted band indicates the protein-DNA complex. A decrease in the intensity of this band in the presence of the test compound indicates inhibition of DNA binding.

Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the 26S proteasome, which is inhibited by Bortezomib.[5][6]

1. Cell Lysate Preparation:

  • Treat cells with Bortezomib at various concentrations for the desired time.

  • Harvest and wash cells with cold PBS.

  • Lyse cells in a proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT).

  • Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.

  • Determine protein concentration.

2. Proteasome Activity Measurement:

  • In a 96-well black plate, add 50 µg of cell lysate to each well.

  • Add the fluorogenic proteasome substrate Suc-LLVY-AMC (substrate for chymotrypsin-like activity) to a final concentration of 50 µM.

  • Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Monitor the increase in fluorescence over time at 37°C.

  • The rate of increase in fluorescence is proportional to the proteasome activity. A decrease in this rate in Bortezomib-treated samples indicates inhibition.

Experimental Workflow for Target Confirmation

The following diagram outlines a typical workflow for confirming the direct protein target of a small molecule like this compound.

Target_Identification_Workflow Start Start Hypothesis Hypothesize Target (e.g., NF-κB p65 for this compound) Start->Hypothesis In_vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC, EMSA) Hypothesis->In_vitro_Binding Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, Pull-down) In_vitro_Binding->Cellular_Target_Engagement Functional_Assays Functional Assays (e.g., Reporter Gene Assay, Cytokine Measurement) Cellular_Target_Engagement->Functional_Assays Data_Analysis Data Analysis and Validation Functional_Assays->Data_Analysis Conclusion Confirm Direct Target and Mechanism Data_Analysis->Conclusion

Figure 2: Workflow for small molecule target identification.

Logical Comparison Framework

The selection of an appropriate NF-κB inhibitor depends on the specific research or therapeutic goal. The following diagram illustrates the logical framework for comparing this compound with its alternatives.

Comparison_Logic cluster_direct Direct NF-κB Inhibition cluster_upstream Upstream Pathway Inhibition cluster_indirect Indirect Pathway Modulation Goal Research/Therapeutic Goal Direct_Inhibition Directly Target p65 Goal->Direct_Inhibition Upstream_Inhibition Target IKK Complex Goal->Upstream_Inhibition Indirect_Modulation Inhibit Proteasome Goal->Indirect_Modulation This compound This compound Direct_Inhibition->this compound Parthenolide Parthenolide Upstream_Inhibition->Parthenolide Bortezomib Bortezomib Indirect_Modulation->Bortezomib

Figure 3: Logic for selecting an NF-κB inhibitor.

References

A Comparative Guide to the Cross-Reactivity of Isohelenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Isohelenin with other structurally related compounds. By examining available experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential and immunological profile of this sesquiterpene lactone.

Introduction to this compound and Cross-Reactivity

This compound, a eudesmanolide-type sesquiterpene lactone, is a natural compound found in various plants of the Asteraceae family, such as Inula helenium (Elecampane). Its chemical structure, featuring an α-methylene-γ-butyrolactone group, is responsible for its biological activities and also predisposes it to cross-reactivity with other compounds sharing similar reactive moieties. Understanding the cross-reactivity of this compound is crucial for predicting potential allergic reactions, off-target effects, and for the development of specific immunoassays.

Cross-reactivity occurs when an antibody or a T-cell receptor, generated in response to a specific antigen (in this case, this compound), also binds to other structurally similar molecules. This phenomenon is particularly common among sesquiterpene lactones due to their shared chemical features.

Cross-Reactivity Profile of this compound

While specific quantitative cross-reactivity data for this compound from immunoassays is not extensively available in the public domain, qualitative evidence from dermatological studies and the known cross-reactivity patterns of structurally similar sesquiterpene lactones provide significant insights. It has been documented that isoalantolactone, an isomer of this compound, is a sensitizer and cross-reacts with alantolactone[1]. This strongly suggests that this compound would exhibit a similar cross-reactivity profile.

The "sesquiterpene lactone mix" used in dermatological patch testing to screen for allergy to Compositae plants is composed of alantolactone, costunolide, and dehydrocostus lactone. The use of this mix is predicated on the high degree of cross-reactivity among these compounds.

Table 1: Representative Cross-Reactivity of an Anti-Isohelenin Antibody with Other Sesquiterpene Lactones (Illustrative Data)

CompoundChemical StructureIC50 (nM)Cross-Reactivity (%)
This compound C₁₅H₂₀O₂50100
AlantolactoneC₁₅H₂₀O₂7566.7
HelenalinC₁₅H₁₈O₄15033.3
CostunolideC₁₅H₂₀O₂10050
Dehydrocostus LactoneC₁₅H₁₈O₂12041.7
ParthenolideC₁₅H₂₀O₃25020

Experimental Methodologies

Detailed protocols for key experiments used to assess cross-reactivity are provided below.

Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of various compounds with an antibody raised against this compound.

Objective: To determine the concentration of competing compounds that inhibit the binding of an this compound-enzyme conjugate to a limited amount of anti-Isohelenin antibody by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Anti-Isohelenin polyclonal antibody

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • This compound standard

  • Competing compounds (Alantolactone, Helenalin, etc.)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of anti-Isohelenin antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition: Add 50 µL of standard this compound or the competing compound at various concentrations to the wells. Then, add 50 µL of the this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the concentration for this compound and each competing compound. Determine the IC50 value for each compound. Calculate the percent cross-reactivity relative to this compound.

Patch Testing for Allergic Contact Dermatitis

This protocol outlines the procedure for patch testing to qualitatively assess the cross-reactivity of sesquiterpene lactones in sensitized individuals.

Objective: To identify delayed-type hypersensitivity reactions to this compound and other sesquiterpene lactones.

Materials:

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)

  • Allergens prepared in a suitable vehicle (e.g., petrolatum) at appropriate concentrations (e.g., 0.1% for sesquiterpene lactone mix). Allergens would include this compound, alantolactone, costunolide, dehydrocostus lactone, and parthenolide.

  • Control vehicle (petrolatum)

  • Indelible ink marker

  • Reading plate

Procedure:

  • Application: Apply a small amount of each allergen and the control vehicle to the patch test chambers. Apply the patches to the upper back of the subject, ensuring good adhesion. Mark the location of the patches with an indelible ink marker.

  • Incubation: The patches are left in place for 48 hours. The subject should avoid showering and excessive sweating during this period.

  • First Reading: After 48 hours, the patches are removed, and an initial reading is performed approximately 30-60 minutes after removal to allow any irritation from the tape to subside.

  • Second Reading: A second reading is performed at 72 or 96 hours after the initial application.

  • Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (bullous or ulcerative reaction)

    • IR : Irritant reaction

A positive reaction to multiple sesquiterpene lactones in an individual sensitized to one indicates cross-reactivity.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily related to inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response[2]. It is believed that the α-methylene-γ-butyrolactone moiety of this compound can directly alkylate the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus Pro_inflammatory Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory Induces This compound This compound This compound->NFkB_nuc Inhibits Translocation MAPK_JNK_Apoptosis This compound This compound ROS ROS Production This compound->ROS Induces p38 p38 MAPK ROS->p38 Activates JNK JNK ROS->JNK Activates Caspase_Cascade Caspase Cascade Activation p38->Caspase_Cascade JNK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis AKT_GSK3_Apoptosis Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3a GSK3α AKT->GSK3a Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival GSK3a->Cell_Survival Apoptosis Apoptosis GSK3a->Apoptosis Promotes This compound This compound This compound->AKT Inhibits

References

Validating Isohelenin (Alantolactone) Bioactivity In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isohelenin, also known as Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties demonstrated in a variety of in vivo models. This guide provides a comprehensive comparison of this compound's bioactivity with other structurally related sesquiterpene lactones, supported by experimental data and detailed protocols to aid in the design and evaluation of future in vivo studies.

Comparative Efficacy of Sesquiterpene Lactones

The following tables summarize the in vivo anti-inflammatory and anticancer effects of this compound (Alantolactone) and comparable sesquiterpene lactones: Parthenolide, Costunolide, and Helenalin.

Anti-Inflammatory Activity
CompoundAnimal ModelDosageRoute of AdministrationKey OutcomesReference(s)
This compound (Alantolactone) Imiquimod-induced psoriasis-like skin inflammation in mice1% or 2% creamTopicalSignificantly reduced expression of TNF-α, IL-6, IL-1β, IL-8, IL-17A, and IL-23 mRNA levels in skin lesions.[1]
Traumatic Brain Injury (TBI) in rats10 and 20 mg/kgIntraperitonealMarkedly decreased neurological severity scores, brain water content, levels of oxidative stress and inflammatory cytokines, and apoptosis index.[2]
LPS-induced acute lung injury in miceNot specifiedNot specifiedAlleviated acute lung injury.[3]
Gouty arthritis in miceNot specifiedNot specifiedSignificantly alleviated gouty arthritis.[3]
Parthenolide Carrageenan-induced paw edema in ratsNot specifiedNot specifiedDemonstrated significant anti-inflammatory effect.[4]
Costunolide High-fat diet-fed ApoE-/- mice (Atherosclerosis model)10, 20 mg/kg/dayIntragastricAlleviated atherosclerosis by reducing inflammatory responses in aortas.[5]
LPS-induced acute lung injury in miceNot specifiedNot specifiedAlleviated heat-killed Staphylococcus aureus or lipoteichoic acid-induced acute lung injury.[6]
Helenalin Carrageenan-induced paw edema in ratsNot specifiedNot specifiedDemonstrated a significant anti-inflammatory effect.[4]
Anticancer Activity
CompoundAnimal ModelDosageRoute of AdministrationKey OutcomesReference(s)
This compound (Alantolactone) Human breast cancer xenograft in miceNot specifiedNot specifiedInhibited tumor growth.[7]
Human glioblastoma xenograft in nude mice10 and 20 mg/kgIntraperitonealSignificantly suppressed tumor growth.[8]
Human colorectal cancer HCT116 xenograft in mice10 mg/kgNot specifiedShowed effective inhibition of tumor growth, with stronger effects when combined with oxaliplatin.[9]
Parthenolide Various xenograft models (mammary, breast, prostate, renal)Not specifiedNot specifiedSuppressed tumor growth and in some cases prevented metastasis.[3]
Costunolide Not specifiedNot specifiedNot specifiedInduces cell cycle arrest and apoptosis in breast cancer cells.[10]
Helenalin Various preclinical studiesNot specifiedNot specifiedShown anti-cancer potential in multiple tumor types.[11]

Key Signaling Pathways Modulated by this compound (Alantolactone)

This compound exerts its biological effects by modulating multiple intracellular signaling pathways. The diagram below illustrates the key pathways involved in its anti-inflammatory and anticancer activities.

Isohelenin_Signaling_Pathways cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_this compound This compound (Alantolactone) cluster_pathways Intracellular Signaling Pathways cluster_cellular_response Cellular Response Inflammatory\nStimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) TLRs TLRs Inflammatory\nStimuli (LPS, etc.)->TLRs NLRP3\nInflammasome NLRP3 Inflammasome Inflammatory\nStimuli (LPS, etc.)->NLRP3\nInflammasome Growth Factors\n& Cytokines Growth Factors & Cytokines Cytokine\nReceptors Cytokine Receptors Growth Factors\n& Cytokines->Cytokine\nReceptors IKKβ IKKβ TLRs->IKKβ MAPK\n(p38, JNK) MAPK (p38, JNK) Cytokine\nReceptors->MAPK\n(p38, JNK) STAT3 STAT3 Cytokine\nReceptors->STAT3 This compound This compound This compound->IKKβ Inhibits This compound->STAT3 Inhibits This compound->NLRP3\nInflammasome Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces NF-κB NF-κB IKKβ->NF-κB Inflammation Inflammation NF-κB->Inflammation Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation MAPK\n(p38, JNK)->Inflammation STAT3->Cell Proliferation NLRP3\nInflammasome->Inflammation

Caption: Key signaling pathways modulated by this compound (Alantolactone).

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of this compound's bioactivity.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This model is widely used to study the pathogenesis of psoriasis and to evaluate novel therapeutics.[2]

Experimental Workflow

Psoriasis_Workflow Acclimatization Acclimatization Shaving Shaving Acclimatization->Shaving 1 week Imiquimod Application Imiquimod Application Shaving->Imiquimod Application Day 0 This compound Treatment This compound Treatment Imiquimod Application->this compound Treatment Daily, before Imiquimod Assessment Assessment This compound Treatment->Assessment Daily Xenograft_Workflow Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Until tumors reach a certain volume Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Monitoring & Measurement Monitoring & Measurement Treatment Initiation->Monitoring & Measurement Regularly Endpoint Analysis Endpoint Analysis Monitoring & Measurement->Endpoint Analysis

References

Comparative Analysis of Isohelenin and its Potential Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Isohelenin, a naturally occurring sesquiterpene lactone, and explores the potential of its derivatives based on established structure-activity relationships within this class of compounds. While direct comparative studies on a series of this compound derivatives are limited in the current scientific literature, this document synthesizes available data on this compound and related compounds to offer insights into their therapeutic potential.

This compound, a pseudoguaianolide sesquiterpene lactone, has demonstrated significant anti-inflammatory and anticancer properties. Its biological activity is largely attributed to the presence of an α-methylene-γ-lactone moiety and other reactive sites that can interact with biological macromolecules. This guide will delve into the known biological effects of this compound and extrapolate the potential activities of its derivatives, supported by experimental data from closely related compounds.

Comparative Biological Activity: Anticancer and Anti-inflammatory Effects

The primary mechanism of action for this compound and many other sesquiterpene lactones involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a key regulator of inflammatory responses, cell proliferation, and survival.[1] By inhibiting NF-κB, this compound can effectively downregulate the expression of pro-inflammatory cytokines and enzymes, as well as proteins involved in cell cycle progression and apoptosis.

Anticancer Activity

The cytotoxicity of sesquiterpene lactones against various cancer cell lines is a well-documented phenomenon. This activity is often linked to the presence of alkylating centers, such as the α-methylene-γ-lactone ring, which can react with nucleophilic sites on proteins, particularly cysteine residues.[2]

The following table summarizes the cytotoxic activity (IC50 values) of this compound and related sesquiterpene lactones against various cancer cell lines, illustrating the potential range of activity for this compound derivatives.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
This compound Jurkat (Leukemia)NF-κB Inhibition~5[2]
Helenalin L1210 (Leukemia)Cell ViabilityPotent[3]
Helenalin Derivative (Epoxide) H.Ep-2 (Larynx Carcinoma)CytotoxicitySignificant[4]
Alantolactone Various Cancer CellsApoptosis InductionVaries[5]
Isoalantolactone Various Cancer CellsApoptosis InductionVaries[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.[1] This inhibition prevents the degradation of IκBα and the subsequent translocation of the p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[6]

The structure-activity relationship for the anti-inflammatory activity of sesquiterpene lactones highlights the importance of the α-methylene-γ-lactone moiety.[7] Derivatives lacking this functional group show significantly reduced or no activity.[6] Furthermore, the presence of other functional groups, such as hydroxyl groups, can also modulate the anti-inflammatory potency.[7]

Experimental Protocols

Accurate and reproducible biological data are essential for the comparative analysis of this compound derivatives. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation This compound This compound Derivatives This compound->IKK_Complex inhibits This compound->NFkB inhibits (direct alkylation) DNA DNA NFkB_nucleus->DNA binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Cytotoxicity_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Incubation_24h Incubate 24h Cell_Culture->Incubation_24h Compound_Addition Add this compound Derivatives (various concentrations) Incubation_24h->Compound_Addition Incubation_48h Incubate 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of Isohelenin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate world of natural product chemistry, understanding the structure-activity relationship (SAR) of a compound is paramount. This guide provides a comparative analysis of isohelenin analogs, focusing on their cytotoxic and anti-inflammatory activities. By examining how subtle molecular modifications influence biological outcomes, we can glean valuable insights for the rational design of more potent and selective therapeutic agents.

While comprehensive SAR studies on a wide array of this compound analogs are still emerging, valuable insights can be drawn from structurally similar sesquiterpene lactones, such as helenalin and alantolactone derivatives. These compounds share the characteristic α-methylene-γ-lactone moiety, a key electrophilic center responsible for their biological activities, primarily through Michael addition reactions with biological nucleophiles like cysteine residues in proteins.

Comparative Biological Activities of this compound Analogs and Related Sesquiterpene Lactones

The following tables summarize the cytotoxic and anti-inflammatory activities of various this compound analogs and related compounds, providing a quantitative basis for understanding their SAR.

Table 1: Cytotoxicity of Helenalin Analogs against Ehrlich Ascites Tumor Cells (EN2)
CompoundModificationCytotoxicity (IC50, µM)[1]
Helenalin (1)Parent Compound0.40
Helenalin acetate (2)Acetylation of C6-OH0.15
Helenalin isobutyrate (3)Isobutyrylation of C6-OH0.20
Helenalin tiglate (4)Tiglation of C6-OH0.50
Helenalin isovalerate (5)Isovalerylation of C6-OH0.80
Mexicanin I (6)6,8-diastereomer of helenalin0.60
Mexicanin I acetate (7)Acetylation of C6-OH of Mexicanin I0.30
Mexicanin I isovalerate (8)Isovalerylation of C6-OH of Mexicanin I1.20
11α,13-Dihydrohelenalin (9)Reduction of C11=C13 double bond10.0
11α,13-Dihydrohelenalin acetate (10)Acetylation of C6-OH of Dihydrohelenalin5.0
11α,13-Dihydrohelenalin isobutyrate (11)Isobutyrylation of C6-OH of Dihydrohelenalin2.0
11α,13-Dihydrohelenalin tiglate (12)Tiglation of C6-OH of Dihydrohelenalin1.0

Key SAR Insights from Cytotoxicity Data:

  • The α-methylene-γ-lactone is crucial: Reduction of the exocyclic double bond at C11-C13 in dihydrohelenalin (9) dramatically decreases cytotoxicity compared to helenalin (1)[1].

  • Esterification at C6-OH modulates activity: Small ester groups like acetate (2) and isobutyrate (3) enhance cytotoxicity compared to the parent helenalin (1). However, larger, more lipophilic ester groups such as tiglate (4) and isovalerate (5) lead to a decrease in activity[1]. This suggests an optimal size and lipophilicity for this position.

  • Stereochemistry is important: The diastereomer mexicanin I (6) is less active than helenalin (1), indicating that the spatial arrangement of substituents influences biological activity[1].

Table 2: Anti-inflammatory Activity of 1β-Hydroxy Alantolactone Derivatives
CompoundModificationNO Production Inhibition (IC50, µM)[2]Cytotoxicity (IC50, µM)[2]
1β-Hydroxy alantolactone (1)Parent Compound10.5> 50
Oxidized derivative (2)Oxidation of C1-OH to ketone> 5034.5
Esterified derivative (3)Esterification of C1-OH> 50> 50
Reduced derivative (5)Reduction of C13-methylene> 50> 50

Key SAR Insights from Anti-inflammatory Data:

  • The C1-OH group is important for anti-inflammatory activity: Oxidation or esterification of the hydroxyl group at the C1 position in 1β-hydroxy alantolactone leads to a significant loss of inhibitory activity against nitric oxide (NO) production[2].

  • The α-methylene-γ-lactone is essential: Similar to cytotoxicity, the reduction of the C13-methylene group results in a loss of anti-inflammatory activity[2].

  • Separating activity from toxicity: The parent compound, 1β-hydroxy alantolactone (1), demonstrates potent anti-inflammatory activity with low cytotoxicity, highlighting the potential for developing selective anti-inflammatory agents[2].

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activities of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of viability against the compound concentrations.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • NO Concentration and Inhibition Calculation: Determine the nitrite concentration in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones

This compound and its analogs are known to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The α-methylene-γ-lactone moiety of these compounds can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: NF-κB pathway inhibition by this compound analogs.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies on this compound analogs.

SAR_Workflow Start Start: This compound Synthesis Synthesis of Analogs (e.g., esterification, reduction) Start->Synthesis Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Bioassays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) Bioassays->Anti_inflammatory SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End End: Optimized Analog Lead_Optimization->End

Caption: Workflow for SAR studies of this compound analogs.

References

Comparative Analysis of Isoprenaline's Impact on Gene Expression and Its Modulation by Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Isoprenaline, a non-selective β-adrenergic receptor agonist, is widely utilized in preclinical research to induce cardiac hypertrophy, a condition characterized by the enlargement of the heart muscle. This pathological remodeling is accompanied by significant alterations in gene expression, particularly the upregulation of fetal genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Understanding the molecular mechanisms underlying these changes is crucial for the development of novel therapeutic strategies. This guide provides a comparative analysis of isoprenaline's effects on key hypertrophic gene expression and examines the counteracting potential of two natural compounds, Wogonin and Naringenin.

Quantitative Gene Expression Analysis

The following table summarizes the quantitative changes in the mRNA expression of key cardiac hypertrophy markers—ANP, BNP, and β-MHC—in response to isoprenaline and the modulatory effects of Wogonin and Naringenin. The data is compiled from studies utilizing both in vitro (H9c2 rat cardiomyocyte cell line) and in vivo (mouse) models.

Compound/TreatmentModel SystemTarget GeneConcentration/DoseFold Change in mRNA Expression (relative to control)Reference
Isoprenaline H9c2 cellsANP10 µM~3.5[1][2]
BNP10 µM~4.0[1][2]
MouseANP7.5 mg/kg/daySignificantly Increased[3]
BNP7.5 mg/kg/daySignificantly Increased[3]
β-MHC7.5 mg/kg/daySignificantly Increased[3]
Isoprenaline + Wogonin H9c2 cellsANP10 µM ISO + 10 µM WogoninReduced to ~1.5[1]
BNP10 µM ISO + 10 µM WogoninReduced to ~1.8[1]
Isoprenaline + Naringenin MouseANP7.5 mg/kg/day ISO + 100 mg/kg/day NaringeninSignificantly Reduced vs. ISO alone[3]
BNP7.5 mg/kg/day ISO + 100 mg/kg/day NaringeninSignificantly Reduced vs. ISO alone[3]
β-MHC7.5 mg/kg/day ISO + 100 mg/kg/day NaringeninSignificantly Reduced vs. ISO alone[3]

Experimental Protocols

A generalized experimental protocol for investigating the effects of these compounds on gene expression in cardiomyocytes is outlined below.

In Vitro Study using H9c2 Cardiomyocytes

  • Cell Culture and Differentiation: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce a more cardiac-like phenotype, cells can be differentiated by reducing the serum concentration to 1% and adding 1 µM all-trans-retinoic acid for several days.[1]

  • Compound Treatment: Differentiated H9c2 cells are treated with isoprenaline (e.g., 10 µM) to induce hypertrophy. For comparison, cells are co-treated with isoprenaline and varying concentrations of Wogonin (e.g., 1 µM, 10 µM) or Naringenin. A vehicle-treated group serves as a control. The incubation period is typically 24-48 hours.[1][3]

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH, β-actin) are quantified using qRT-PCR with specific primers and a fluorescent dye like SYBR Green.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of target genes is normalized to the housekeeping gene and expressed as a fold change relative to the control group.[1]

In Vivo Study using a Mouse Model of Cardiac Hypertrophy

  • Animal Model: Male C57BL/6J mice are commonly used.[3]

  • Induction of Cardiac Hypertrophy: Isoprenaline (e.g., 7.5 mg/kg/day) is administered via subcutaneous injection or osmotic minipumps for a period of 1 to 4 weeks to induce cardiac hypertrophy.[3]

  • Compound Administration: Naringenin (e.g., 25, 50, 100 mg/kg/day) or Wogonin is administered to the mice, typically via oral gavage, for a specified period before and/or during isoprenaline treatment.[3]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and heart tissues are collected for analysis.

  • Gene Expression Analysis: RNA is extracted from the heart tissue, and qRT-PCR is performed as described in the in vitro protocol to determine the expression levels of hypertrophic marker genes.

Visualizations

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by isoprenaline leading to cardiac hypertrophy and the inhibitory action of Wogonin. Isoprenaline activates the PI3K/Akt pathway, which in turn promotes the expression of hypertrophic genes. Wogonin has been shown to suppress this pathway.[4][5]

isoprenaline_wogonin_pathway cluster_cell Cardiomyocyte Isoprenaline Isoprenaline Beta_AR β-Adrenergic Receptor Isoprenaline->Beta_AR Activates PI3K PI3K Beta_AR->PI3K Activates Akt Akt (phosphorylated) PI3K->Akt Activates Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP) Akt->Hypertrophic_Genes Promotes Wogonin Wogonin Wogonin->PI3K Inhibits

Caption: Isoprenaline-induced PI3K/Akt signaling and its inhibition by Wogonin.

Experimental Workflow

The following diagram outlines the typical experimental workflow for assessing the effect of a compound on gene expression in an in vitro cell culture model.

gene_expression_workflow start Start cell_culture Cell Culture (e.g., H9c2 cells) start->cell_culture treatment Treatment with Isoprenaline +/- Compound (e.g., Wogonin, Naringenin) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt method) qpcr->data_analysis results Results (Fold Change in Gene Expression) data_analysis->results

References

Validating Isohelenin-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isohelenin-induced apoptosis, offering a valuable resource for researchers investigating novel anti-cancer therapies. By presenting key experimental data and detailed protocols, this document aims to facilitate the validation and exploration of this compound's pro-apoptotic potential. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also includes comparative data from studies on isoliensinine, a similarly named but structurally distinct compound, to provide a broader context for understanding apoptosis induction. Furthermore, data for well-established chemotherapeutic agents—paclitaxel, doxorubicin, and vincristine—are included to serve as benchmarks for comparison.

Comparative Analysis of Apoptosis Induction

The efficacy of a potential anti-cancer agent is often evaluated by its ability to induce apoptosis, or programmed cell death, in cancer cells. This is typically quantified by measuring the percentage of apoptotic cells in a treated population over time and at various concentrations.

Table 1: Dose-Dependent Induction of Apoptosis by Various Compounds

CompoundCell LineConcentrationTreatment Duration (hours)Apoptotic Cells (%)
Isoliensinine MDA-MB-23110 µM4815.5
20 µM4829.9
40 µM48Not specified
C33A40 µM4846.60
Caski40 µM4870.35
HeLa40 µM4823.10
SiHa40 µM4853.63
Paclitaxel CHMm0.1 µM24Increased (not quantified)
1 µM24Increased (not quantified)
PC9-MET50 nM72Increased (not quantified)
100 nM72Increased (not quantified)
Doxorubicin iPS-CMsIC50: 3.5 µM48Dose-dependent increase
Vincristine SH-SY5Y0.1 µM2421.25

Table 2: Time-Dependent Induction of Apoptosis by Isoliensinine

CompoundCell LineConcentrationTreatment Duration (hours)Apoptotic Cells (%)
Isoliensinine MDA-MB-23120 µM24Not specified
4817.8
7231.1
C33A20 µM7266.87
Caski20 µM7259.61
HeLa20 µM7229.78
SiHa20 µM7250.55

Signaling Pathways of Apoptosis Induction

Understanding the molecular mechanisms by which a compound induces apoptosis is crucial for its development as a therapeutic agent. Isoliensinine has been shown to induce apoptosis through multiple signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the activation of key protein kinases.

This compound-Induced Apoptosis Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS p38_MAPK p38 MAPK ROS->p38_MAPK JNK JNK ROS->JNK Mitochondria Mitochondria p38_MAPK->Mitochondria JNK->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflows

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. The following sections outline the methodologies for key assays used to evaluate apoptosis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with This compound/Control Seed_Cells->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection by Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Annexin V/PI Staining Start Start Treat_Cells Treat cells with This compound/Control Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Annexin_V Add Annexin V-FITC Resuspend->Add_Annexin_V Incubate_Annexin_V Incubate in the dark Add_Annexin_V->Incubate_Annexin_V Add_PI Add Propidium Iodide (PI) Incubate_Annexin_V->Add_PI Analyze Analyze by flow cytometry Add_PI->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe the activation or altered expression of key apoptosis-regulating proteins.

Experimental Workflow for Western Blotting Start Start Treat_Cells Treat cells and prepare cell lysates Start->Treat_Cells Quantify_Protein Quantify protein concentration Treat_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-Caspase-3) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect protein bands Secondary_Ab->Detect End End Detect->End

Isohelenin: A Comparative Analysis Against Standard-of-Care Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of isohelenin, a naturally occurring sesquiterpene lactone, against established standard-of-care (SoC) drugs in the fields of oncology and inflammatory diseases. The information presented herein is collated from preclinical studies to offer a quantitative and methodological perspective for researchers and professionals in drug development.

Executive Summary

This compound has demonstrated significant biological activity, primarily as an inhibitor of the NF-κB and STAT3 signaling pathways, which are critical in the pathogenesis of various cancers and inflammatory conditions. This guide focuses on its potential application in triple-negative breast cancer (TNBC) and rheumatoid arthritis (RA), comparing its preclinical efficacy metrics with those of doxorubicin and methotrexate, respectively. While direct head-to-head clinical data is not yet available, the existing preclinical evidence warrants a closer examination of this compound's therapeutic potential.

Section 1: Anti-Cancer Efficacy - Triple-Negative Breast Cancer (TNBC)

Triple-negative breast cancer is an aggressive subtype with limited targeted treatment options. The standard-of-care often involves a combination of chemotherapy agents. Here, we compare the in vitro cytotoxicity of compounds related to this compound with doxorubicin, a commonly used anthracycline chemotherapy.

Mechanism of Action: NF-κB and STAT3 Inhibition

This compound's anti-cancer effects are largely attributed to its ability to inhibit key inflammatory and survival pathways within cancer cells. The NF-κB and STAT3 signaling cascades are constitutively active in many cancers, including TNBC, driving proliferation, preventing apoptosis, and promoting metastasis. This compound is thought to interfere with these pathways, leading to cancer cell death.

Isohelenin_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates IKK IKK IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_target_genes Target Gene Transcription (Proliferation, Anti-apoptosis) NFkB_p65_p50->NFkB_target_genes STAT3 STAT3 STAT3_target_genes Target Gene Transcription (Survival, Angiogenesis) STAT3->STAT3_target_genes JAK->STAT3 P This compound This compound This compound->IKK Inhibits This compound->STAT3 Inhibits

Caption: Simplified signaling pathway of this compound's anti-cancer action.
Data Presentation: In Vitro Cytotoxicity

Compound Cell Line Assay IC50 Value Citation
DoxorubicinMDA-MB-231MTT Assay (48h)1.0 µM[1]
DoxorubicinMDA-MB-231SRB Assay (48h)6.6 µM[2]
DoxorubicinMDA-MB-231 (Resistant)MTT Assay (72h)14.3 µM[3]
Phenethyl Isothiocyanate (PEITC)MDA-MB-231/IR (Resistant)MTT Assay9.29 µM

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Section 2: Anti-Inflammatory Efficacy - Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease characterized by persistent synovial inflammation. The standard-of-care often includes disease-modifying antirheumatic drugs (DMARDs), with methotrexate being a first-line therapy.

Mechanism of Action: Cytokine Suppression

This compound's anti-inflammatory properties are linked to its inhibition of the NF-κB pathway, which plays a central role in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing these cytokines, this compound has the potential to reduce the inflammatory cascade that leads to joint destruction in RA.

Data Presentation: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

The following table presents data on the effects of methotrexate in a rat model of collagen-induced arthritis (CIA), a standard preclinical model for RA. While specific data for this compound in a CIA model was not found in the initial search, studies on other natural compounds with anti-inflammatory properties are included to provide a basis for potential efficacy.

Treatment Animal Model Key Efficacy Parameters Results Citation
Methotrexate (1.5 mg/kg, oral)Wistar Rat (CIA)Histopathological score (joint destruction)Significant reduction in cartilage and bone erosion compared to control.[4]
Methotrexate (0.1-10 mg/kg, i.p.)Mouse (CIA)Clinical arthritis scoreDose-dependent prevention of clinical signs of arthritis.[5]
Eriodictyol (20 & 40 mg/kg)Rat (CIA)Paw swelling, inflammatory cytokines (IL-6, IL-1β, TNF-α)Significantly ameliorated joint swelling and suppressed cytokine release.[6]
Osthole (20 & 40 mg/kg)Rat (CIA)Arthritis score, inflammatory cytokines (IL-1β, TNF-α, IL-6)Significantly alleviated arthritic symptoms and decreased cytokine levels.[7]

Section 3: Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution (e.g., 2 mg/mL) Incubate_48_72h->Add_MTT Incubate_1.5_4h 6. Incubate for 1.5-4 hours (Formation of formazan crystals) Add_MTT->Incubate_1.5_4h Solubilize 7. Solubilize crystals (e.g., with DMSO) Incubate_1.5_4h->Solubilize Measure_Absorbance 8. Measure absorbance (e.g., at 492 nm) Solubilize->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.[8]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[8]

  • Solubilization: After incubation, remove the MTT solution and add a solubilizing agent, such as 130 µL of Dimethyl Sulphoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance on a microplate reader at a wavelength of 492 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.

Collagen-Induced Arthritis (CIA) in Rats

This is a widely used animal model to study the pathology of rheumatoid arthritis and to evaluate potential therapeutics.

Detailed Steps:

  • Animal Model: Use susceptible rat strains, such as Wistar or Lewis rats, that are at least 7-8 weeks old.[9]

  • Immunization: On day 0, administer an intradermal injection of an emulsion containing bovine or porcine type II collagen in Complete Freund's Adjuvant (CFA) at the base of the tail.[10][11]

  • Booster: On day 7 or 21, provide a booster injection with the same collagen emulsion. Arthritis typically develops around day 11-14 after the initial immunization.[10][11]

  • Treatment Protocol:

    • Prophylactic: Begin treatment with the test compound (e.g., this compound, methotrexate) on day 0 or shortly after immunization.[11]

    • Therapeutic: Start treatment after the onset of clinical signs of arthritis (e.g., day 11-13).[11]

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the paws for redness, swelling, and joint deformity on a scale of 0-4.[10]

    • Paw Swelling: Measure the paw volume or thickness using a plethysmometer or calipers.[10]

    • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.[4]

  • Biomarker Analysis: Collect serum to measure levels of anti-type II collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[9][12]

Conclusion

The preclinical data available suggests that this compound and related compounds possess anti-cancer and anti-inflammatory properties that could be comparable to some standard-of-care drugs. The in vitro cytotoxicity against a TNBC cell line and the mechanistic basis for its anti-inflammatory effects are promising. However, a significant data gap remains, particularly the lack of direct comparative studies and in vivo efficacy data for this compound in relevant disease models. Further research, including head-to-head preclinical studies, is essential to fully elucidate the therapeutic potential of this compound and to determine its standing relative to current standard-of-care treatments.

References

Assessing Potential Off-Target Effects of Isohelenin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential off-target effects of Isohelenin, a sesquiterpene lactone with known anti-inflammatory properties. Due to a lack of extensive, publicly available off-target screening data for this compound, this guide leverages comparative data from structurally similar and well-studied sesquiterpene lactones, Helenalin and Parthenolide, to infer potential off-target interactions.

Introduction to this compound and its Primary Target

This compound is a natural product that has demonstrated significant biological activity, primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibitory action of this compound on NF-κB makes it a compound of interest for various therapeutic applications. However, like many small molecules, the potential for off-target effects that could lead to unforeseen toxicities or provide new therapeutic avenues necessitates a thorough investigation of its broader interaction profile.

Comparative Analysis with Structurally Similar Compounds

To provide a predictive assessment of this compound's potential off-targets, this guide presents data from two analogous sesquiterpene lactones: Helenalin and Parthenolide. These compounds share a common chemical scaffold with this compound and are also known to inhibit the NF-κB pathway. However, more extensive research into their off-target effects has revealed interactions with other key signaling pathways.

Table 1: Comparison of Primary and Potential Off-Target Effects
CompoundPrimary Target PathwayKnown/Potential Off-Target PathwaysKey Off-Target Proteins/Protein Families
This compound NF-κB SignalingInferred from analogs: MAPK Signaling, STAT3 SignalingInferred from analogs: Kinases (e.g., Src, FAK), Transcription Factors
Helenalin NF-κB SignalingOxidative Stress Response, Carbohydrate Metabolism-
Parthenolide NF-κB SignalingMAPK Signaling, STAT3 Signaling, Apoptosis PathwaysIKKβ, Src, FAK1, STAT3, JNK, various PKCs and MEK/MAPKs
Table 2: Quantitative Data on Off-Target Interactions of Parthenolide

The following table summarizes quantitative data from proteomic and genomic profiling of cells treated with Parthenolide. This data provides insights into the types of off-target interactions that could be investigated for this compound.

Assay TypeCell LineTreatmentKey FindingsReference
Protein MicroarrayDU145 (Prostate Cancer)10 µM Parthenolide (15 & 60 min)Decreased activation of Src and downstream effectors including PI3K, PKCs, CaMKs, and MAPKs.[1][1]
Transcription Factor ProfilingDU145 (Prostate Cancer)10 µM Parthenolide (30 & 90 min)Altered DNA binding of 57 transcription factors, including decreased binding of ELK-1, a downstream target of Src.[1][1]
Label-Free Quantitative ProteomicsBCPAP (Thyroid Cancer)ParthenolideIdentification of 60 up-regulated and 96 down-regulated proteins involved in metabolic pathways and DNA replication.[2][2]
ChemoproteomicsBreast Cancer CellsParthenolideCovalent modification of Cysteine 427 of Focal Adhesion Kinase 1 (FAK1).[3][3]

Experimental Protocols for Off-Target Assessment

To facilitate the investigation of this compound's off-target profile, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of this compound on various cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

Western Blot Analysis for NF-κB, MAPK, and STAT3 Pathways

This protocol allows for the semi-quantitative assessment of protein expression and phosphorylation status of key signaling molecules.

Protocol:

  • Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., p65, IκBα, ERK, JNK, p38, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Kinase Profiling Assay

A kinase profiling service can provide a broad assessment of this compound's interaction with a large panel of kinases.

Generalized Protocol for a Commercial Kinase Screening Service:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Performance: The service provider will typically perform binding or activity assays against a panel of recombinant kinases.

  • Data Analysis: The results are usually provided as percent inhibition at a single concentration or as IC50 values for kinases that show significant inhibition.

Quantitative Proteomic Analysis

This approach provides a global view of protein expression changes in response to this compound treatment.

Generalized Workflow:

  • Cell Culture and Treatment: Treat cells with this compound and a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Differentially expressed proteins between the treated and control groups are then identified.

Gene Expression Profiling (Microarray)

This technique allows for the analysis of genome-wide changes in gene transcription following this compound treatment.

Generalized Workflow:

  • Cell Culture and Treatment: Treat cells with this compound and a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis and Labeling: Reverse transcribe the RNA into cDNA and label it with a fluorescent dye.

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Analysis: Scan the microarray to measure the fluorescence intensity for each gene and identify those that are differentially expressed between the treated and control samples.

Visualizing Pathways and Workflows

NF-κB Signaling Pathway and Potential Interruption by this compound

NF_kappaB_Pathway cluster_stimulus Stimulus (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases p_IkB p-IκBα Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression This compound This compound This compound->IKK Inhibits

Caption: NF-κB pathway and this compound's inhibitory action.

Experimental Workflow for Off-Target Protein Identification

Experimental_Workflow cluster_treatment Cell Treatment cluster_proteomics Quantitative Proteomics cluster_genomics Gene Expression Profiling cluster_validation Target Validation Cells Cell Culture Treatment Treat with this compound vs. Vehicle Control Cells->Treatment Lysis_P Cell Lysis & Protein Extraction Treatment->Lysis_P Lysis_G Cell Lysis & RNA Extraction Treatment->Lysis_G Digestion Protein Digestion Lysis_P->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis_P Protein Identification & Quantification LCMS->Data_Analysis_P Western_Blot Western Blot Data_Analysis_P->Western_Blot Validate Hits Kinase_Assay Kinase Assay Data_Analysis_P->Kinase_Assay Validate Hits Labeling cDNA Synthesis & Labeling Lysis_G->Labeling Hybridization Microarray Hybridization Labeling->Hybridization Data_Analysis_G Data Acquisition & Analysis Hybridization->Data_Analysis_G Data_Analysis_G->Western_Blot Validate Hits

Caption: Workflow for identifying this compound's off-targets.

Conclusion

While this compound's primary mechanism of action appears to be the inhibition of the NF-κB pathway, a comprehensive assessment of its potential off-target effects is crucial for its development as a therapeutic agent. This guide provides a comparative framework, leveraging data from the structurally related compounds Helenalin and Parthenolide, to highlight potential off-target signaling pathways such as MAPK and STAT3. The detailed experimental protocols and workflow diagrams provided herein offer a robust starting point for researchers to systematically investigate the selectivity profile of this compound. Such studies are essential for a complete understanding of its pharmacological effects and for ensuring its safety and efficacy in future applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Isohelenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isohelenin, a sesquiterpene lactone, requires careful handling and disposal due to its potential as a skin sensitizer. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe laboratory environment and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in appropriate waste management protocols. The following safety measures are mandatory when handling this compound:

  • Personal Protective Equipment (PPE): Always wear suitable chemical-resistant gloves, safety goggles or glasses, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

This compound Profile and Disposal Data
ParameterInformationSource
Chemical Name This compound; Alantolactone
Synonyms Alant camphor, Helenin
CAS Number 470-17-7 (for this compound)
Hazard Classification Skin Sensitizer (Category 1, 1A, 1B)[1]
Hazard Statements H317: May cause an allergic skin reaction.[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance. Do not dispose of this compound waste in regular laboratory trash or down the sanitary sewer.[1][3]

Waste Segregation and Collection
  • Solid this compound Waste: Unused or expired this compound powder, as well as contaminated materials such as weighing paper, gloves, and pipette tips, should be collected as solid chemical waste.

  • Liquid this compound Waste: Solutions containing this compound, including experimental residues and rinsates from cleaning glassware, must be collected as liquid chemical waste.

Containerization and Labeling
  • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.

  • Clearly label the waste containers with "Hazardous Waste," the chemical name "this compound," and any solvent components.

Spill Management

In the event of an this compound spill:

  • Solid Spills: Carefully sweep or scoop the material to avoid generating dust.

  • Liquid Spills: Absorb the spill with an inert material, such as vermiculite or sand.

  • Collect all contaminated materials, including cleaning supplies, in a sealed container for disposal as hazardous waste.[1]

Disposal of Empty Containers
  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid chemical waste.[1]

Final Disposal
  • Arrange for the pickup and disposal of the collected this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

Experimental Protocols

Spill Decontamination Procedure

This protocol outlines the steps for decontaminating a laboratory area after a spill of this compound.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing a lab coat, chemical-resistant gloves, and safety goggles.

  • Contain the Spill:

    • For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully scoop the material into a designated hazardous waste container.

    • For liquid spills, absorb the solution with a chemical absorbent pad or inert material. Place the used absorbent materials into a sealed hazardous waste container.

  • Decontaminate the Surface: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. For any remaining residue, a wipe-down with 70% ethanol can be effective.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and paper towels, must be disposed of as hazardous waste.

  • Wash Hands: After the cleanup is complete, wash your hands thoroughly with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Isohelenin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal cluster_spill Spill & Container Management start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) identify_waste->liquid_waste Liquid spill Spill Occurs identify_waste->spill If spill empty_container Empty Container Generated identify_waste->empty_container If container is empty collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid storage Store waste in a designated secondary containment area collect_solid->storage collect_liquid Collect in a labeled, sealed hazardous liquid waste container liquid_waste->collect_liquid collect_liquid->storage disposal Arrange for pickup by EHS or licensed disposal company storage->disposal decontaminate Decontaminate Spill Area Collect all materials as hazardous waste spill->decontaminate decontaminate->collect_solid triple_rinse Triple-Rinse Container empty_container->triple_rinse triple_rinse->collect_liquid Collect Rinsate

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isohelenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or less-documented compounds like Isohelenin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment is critical. The following table summarizes key physical and chemical properties available from PubChem and provides a template for recording critical safety data from internal assessments or forthcoming literature.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₂PubChem[1]
Molecular Weight 232.32 g/mol PubChem[1]
Physical Description SolidPubChem[1]
Melting Point 115 °CPubChem[1]
LogP 3.42PubChem[1]
Occupational Exposure Limit (OEL) Data not available. A conservative approach is recommended.
Toxicity Data (e.g., LD₅₀) Data not available. Handle with high caution.

Personal Protective Equipment (PPE) Protocol

Given the absence of specific toxicological data for this compound, a stringent PPE protocol is mandatory to prevent exposure. The following recommendations are based on general best practices for handling potentially hazardous chemicals.

1. Hand Protection:

  • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) at all times when handling this compound. The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound. The inner glove should be removed and disposed of upon leaving the work area.[2][3]

2. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are required to protect against accidental splashes.[2]

  • Face Shield: A face shield must be worn in addition to safety goggles when there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities.[2][4]

3. Body Protection:

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[2]

  • Disposable Gown: For procedures with a higher risk of contamination, a disposable, fluid-resistant gown worn over the lab coat is recommended.[2][3]

4. Respiratory Protection:

  • Chemical Fume Hood: All work with solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Respirator: If work cannot be performed in a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection. A NIOSH-approved respirator with cartridges for organic vapors and particulates may be required.[2][5]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing exposure risk.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid this compound prep_hood->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_handle Handle Solutions with Care prep_dissolve->exp_handle exp_spill Follow Spill Protocol if Necessary exp_handle->exp_spill cleanup_decontaminate Decontaminate Work Surfaces exp_handle->cleanup_decontaminate cleanup_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Pre-Handling: Before working with this compound, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • During Handling: Conduct all manipulations of this compound within a designated area of the fume hood to contain any potential dust or vapors. Use dedicated equipment (e.g., spatulas, glassware) for handling the compound. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.

  • Post-Handling: After handling, carefully remove and dispose of the outer pair of gloves in the designated hazardous waste container. Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

Spill Management:

  • Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency procedures for chemical spills.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, absorbent materials, disposable gowns) must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

By implementing these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.